molecular formula C13H17N3O3 B1603041 Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate CAS No. 784156-97-4

Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate

Cat. No.: B1603041
CAS No.: 784156-97-4
M. Wt: 263.29 g/mol
InChI Key: SDCSGJAVJCCSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C13H17N3O3 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c14-11-8-16(7-6-15-12(11)17)13(18)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCSGJAVJCCSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C(=O)N1)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624485
Record name Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784156-97-4
Record name Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 784156-97-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structure Elucidation of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate: A Multi-Modal Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, the rigorous and unambiguous structural characterization of synthetic intermediates is a cornerstone of safety, efficacy, and regulatory compliance. Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate, a key building block possessing a chiral center and multiple functional groups, presents a unique analytical challenge. This guide provides a comprehensive, field-proven framework for its complete structural elucidation and purity assessment. We move beyond mere procedural lists to explain the causality behind experimental choices, integrating a suite of orthogonal analytical techniques—NMR, Mass Spectrometry, and Infrared Spectroscopy, supplemented by advanced methods for absolute configuration and purity. Each protocol is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.

The Strategic Importance of Structural Verification

This compound is a heterocyclic compound featuring a seven-membered diazepane ring, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1][2] The molecule's utility as a pharmaceutical intermediate means that its structural integrity—identity, purity, and stereochemistry—directly impacts the quality of the final Active Pharmaceutical Ingredient (API).[3][] Impurities or structural misinterpretations at this stage can lead to failed clinical trials, unforeseen side effects, or significant delays in drug development.[5][6]

This guide outlines the synergistic application of modern analytical techniques to provide an irrefutable structural dossier for this molecule.

Caption: Molecular structure and key functional components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for assembling the molecular framework, providing unambiguous information about the connectivity of atoms.[7] High-field NMR (≥400 MHz) is essential for resolving the complex spin systems of the diazepane ring.[7]

Expertise in Action: Why NMR is Indispensable

For a molecule with multiple CH₂ groups in a flexible seven-membered ring and overlapping signals, 1D NMR alone is insufficient.[8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is non-negotiable for complete assignment and verification.

Experimental Protocol: A Self-Validating Workflow
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the observation of exchangeable N-H protons.[7]

  • Internal Standard: Use Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[7]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[1]

  • ¹H NMR Acquisition: Set a spectral width from 0-12 ppm. Acquire a sufficient number of scans for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms.

  • 2D NMR: Perform COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) experiments to establish connectivity.

cluster_ms Key MS/MS Fragmentation Pathways parent [M+H]⁺ m/z = 264.13 frag1 Loss of Benzyl Alcohol (-108 Da) m/z = 156.05 parent->frag1  -C₇H₈O frag2 Loss of Toluene (-92 Da) m/z = 172.08 parent->frag2  -C₇H₈ frag3 Loss of C₇H₇ radical (-91 Da) m/z = 173.08 parent->frag3  -C₇H₇• frag4 Loss of CO₂ (-44 Da) m/z = 220.14 frag3->frag4  -CO₂ cluster_chiral Chiral HPLC Workflow Racemic_Mix Racemic Sample (R and S) Injection Inject into HPLC Racemic_Mix->Injection CSP_Column Chiral Stationary Phase (CSP) (Differential Interaction) Injection->CSP_Column Separation Separated Enantiomers CSP_Column->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram (Two Peaks) Detection->Chromatogram

References

An In-depth Technical Guide to Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate. The content herein is curated for professionals in chemical research and drug development, offering in-depth insights into the molecular structure and potential applications of this compound.

Introduction: The 1,4-Diazepan-5-one Scaffold

The 1,4-diazepan-5-one core is a significant heterocyclic scaffold in medicinal chemistry. Diazepine derivatives are known to exhibit a wide range of biological activities, including but not limited to anticonvulsant, anxiolytic, sedative, and antidepressive properties.[1][2] The strategic placement of functional groups on the diazepane ring allows for the fine-tuning of its pharmacological profile. This compound, with its protected amine and additional amino group, represents a versatile intermediate for the synthesis of more complex molecules and potential drug candidates. The benzyloxycarbonyl (Cbz) protecting group offers stability under various conditions and allows for selective deprotection, making it a valuable tool in multi-step organic synthesis.[3][4]

Molecular Structure and Properties

The chemical structure of this compound combines the seven-membered diazepanone ring with a benzyl carbamate protecting group at the N-1 position and an amino group at the C-6 position.

Caption: Chemical structure of this compound.

Table 1: Core Chemical Properties

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 784156-97-4[5]
Molecular Formula C₁₃H₁₇N₃O₃[5]
Molecular Weight 263.30 g/mol [6]
Physical Form White to Yellow Solid
Purity Approximately 95%[6]
Storage 2-8 °C
InChI Key SDCSGJAVJCCSOZ-UHFFFAOYSA-N[6]

Synthesis and Purification

Proposed Synthetic Workflow

G start Starting Materials (e.g., N-Cbz-ethylenediamine, glyoxylic acid, amine, isocyanide) ugi Ugi Four-Component Reaction start->ugi intermediate Acyclic Ugi Product ugi->intermediate cyclization Intramolecular Cyclization (e.g., Staudinger/aza-Wittig) intermediate->cyclization product This compound cyclization->product purification Purification (e.g., Column Chromatography) product->purification final_product Purified Product purification->final_product

Caption: Proposed synthetic workflow for this compound.

Illustrative Experimental Protocol (Hypothetical)
  • Ugi Reaction: To a solution of N-Cbz-ethylenediamine in methanol, add glyoxylic acid, a primary amine (e.g., benzylamine), and an isocyanide (e.g., cyclohexyl isocyanide). Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude acyclic Ugi product.

  • Cyclization: Dissolve the crude Ugi product in an appropriate solvent such as toluene. Add triphenylphosphine and heat the mixture to reflux to initiate the Staudinger/aza-Wittig reaction. Monitor the reaction by thin-layer chromatography.

  • Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Characterization and Analysis

Due to the lack of publicly available experimental data for this specific compound, the following characterization data is predicted based on the analysis of analogous structures.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR - Aromatic protons of the benzyl group (multiplet, ~7.3 ppm).- Methylene protons of the benzyl group (singlet, ~5.1 ppm).- Protons on the diazepane ring (multiplets in the range of 2.5-4.0 ppm).- Amine protons (broad singlet, variable chemical shift).
¹³C NMR - Carbonyl carbons of the carbamate and amide (~155 and ~170 ppm, respectively).- Aromatic carbons of the benzyl group (~127-136 ppm).- Methylene carbon of the benzyl group (~67 ppm).- Aliphatic carbons of the diazepane ring (~40-60 ppm).
IR (Infrared) Spectroscopy - N-H stretching vibrations of the amine and amide (~3300-3400 cm⁻¹).- C=O stretching of the amide and carbamate (~1650 and ~1700 cm⁻¹, respectively).- Aromatic C-H stretching (~3030 cm⁻¹).- Aliphatic C-H stretching (~2850-2950 cm⁻¹).
Mass Spectrometry (MS) - Expected [M+H]⁺ ion at m/z 264.13.

Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by its functional groups: the Cbz-protected amine, the secondary amine within the ring, the amide carbonyl, and the primary amino group.

  • Cbz Group: The benzyloxycarbonyl group is stable to a range of conditions but can be cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[4] This allows for the selective deprotection of the N-1 position.

  • Amino Group: The primary amino group at the C-6 position is nucleophilic and can undergo various reactions such as acylation, alkylation, and condensation.

  • Ring System: The diazepanone ring is generally stable, but strong acidic or basic conditions could potentially lead to hydrolysis of the amide bond.

For optimal stability, the compound should be stored at the recommended temperature of 2-8 °C, protected from light and moisture.

Potential Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules. Its bifunctional nature, with a free primary amine and a protected secondary amine, allows for sequential and site-selective modifications. This makes it an attractive starting material for the generation of libraries of diazepanone derivatives for high-throughput screening in drug discovery programs. The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, and derivatives have been investigated for a multitude of therapeutic applications.[2][7]

Conclusion

This compound is a chemically interesting and synthetically versatile molecule. While specific experimental data for this compound is limited in the public domain, its properties and reactivity can be reliably inferred from the well-established chemistry of the 1,4-diazepan-5-one scaffold and the benzyloxycarbonyl protecting group. This guide provides a solid foundation for researchers and scientists looking to utilize this compound in their synthetic endeavors and drug discovery efforts.

References

Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate: Synthesis, Properties, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While specific research on this molecule is not extensively published, this guide synthesizes information on its core structure, plausible synthetic routes based on established methodologies for analogous compounds, and its potential applications derived from the known biological activities of the 1,4-diazepine scaffold.

Compound Identification and Physicochemical Properties

  • IUPAC Name: this compound[1]

  • Alternate IUPAC Name: 6-Amino-5-oxo-[2][3]diazepane-1-carboxylic acid benzyl ester[2][4]

  • CAS Number: 784156-97-4[1][4][5]

A summary of the key physicochemical properties for this compound is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C13H17N3O3[4]
Molecular Weight 263.29 g/mol [2][6]
Appearance White to Yellow Solid[1]
Purity >95% (Commercially available)[1][2]
Storage Temperature 2-8 °C[1]

The 1,4-Diazepan-5-one Core: A Privileged Scaffold in Medicinal Chemistry

The core of the title compound is a 1,4-diazepan-5-one moiety. The seven-membered diazepine ring system is recognized as a "privileged structure" in drug discovery. This is due to its conformational flexibility, which allows it to interact with a wide range of biological targets. Derivatives of 1,4-diazepines have shown a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.

The presence of the oxo group and the amino substituent on the diazepane ring provides key functional handles for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. The amino group, in particular, can serve as a point of attachment for various side chains or can be involved in crucial hydrogen bonding interactions with target proteins.

The Role of the Benzyloxycarbonyl (Cbz) Protecting Group

The nitrogen at the 1-position of the diazepane ring is protected by a benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a classic and widely used protecting group for amines in organic synthesis, particularly in peptide chemistry.[][8][9]

Key Features of the Cbz Group:

  • Stability: The Cbz group is stable to a wide range of reaction conditions, including basic and mildly acidic media, which allows for selective manipulation of other functional groups within the molecule.[8]

  • Facile Removal: It can be readily removed under mild conditions by catalytic hydrogenolysis (e.g., H2, Pd/C), which typically does not affect other functional groups that are sensitive to harsher deprotection methods.[8][9]

The Cbz group in this compound serves to mask the reactivity of the N-1 nitrogen, allowing for selective reactions at the N-4 nitrogen or the C-6 amino group. This is a crucial strategic consideration in a multi-step synthesis of more complex molecules.

General Protocol for Cbz Deprotection (Hydrogenolysis)

The following is a representative experimental protocol for the removal of the Cbz protecting group.

Objective: To deprotect the N-1 position of the diazepane ring.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H2) source

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable reaction flask, dissolve this compound (1.0 equivalent) in methanol or ethanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product, 6-amino-1,4-diazepan-5-one.

Deprotection_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product start Benzyl 6-amino-5-oxo- 1,4-diazepane-1-carboxylate process Catalytic Hydrogenolysis start->process 1. Dissolve & Add Catalyst reagents H₂, 10% Pd/C Methanol or Ethanol Room Temperature reagents->process 2. Introduce H₂ product 6-amino-1,4-diazepan-5-one process->product 3. Reaction, Filtration, Concentration Proposed_Synthesis A Cbz-Glycine + β-Alanine Methyl Ester B Peptide Coupling (e.g., DCC, HOBt) A->B C Cbz-Gly-β-Ala-OMe B->C D Base-mediated Cyclization (e.g., NaOMe) C->D E Benzyl 1,4-diazepane-5,7-dione-1-carboxylate D->E F Selective Reduction/Amination Sequence E->F G This compound F->G

Caption: Proposed Synthetic Pathway

Potential Applications in Research and Drug Development

Given the established biological significance of the 1,4-diazepine scaffold, this compound represents a valuable starting point for the development of novel therapeutic agents.

  • Scaffold for Library Synthesis: The free amino group at the C-6 position can be readily acylated, alkylated, or otherwise modified to generate a diverse library of derivatives. These libraries can then be screened against a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

  • Peptidomimetics: The amino-diazepanone structure can be considered a peptidomimetic, capable of mimicking the turns and loops of peptides. This makes it a promising scaffold for the design of inhibitors of protein-protein interactions.

  • Probes for Chemical Biology: The compound could be functionalized with fluorescent tags or affinity labels to create chemical probes for studying the function and localization of specific proteins.

Conclusion

This compound is a well-defined chemical entity with significant, albeit largely unexplored, potential in the field of medicinal chemistry. Its structure combines the privileged 1,4-diazepan-5-one scaffold with a strategically placed Cbz-protected nitrogen and a free amino group, making it an ideal building block for the synthesis of more complex and potentially bioactive molecules. This guide provides a foundational understanding of its properties, the critical role of its constituent functional groups, a plausible synthetic strategy, and a forward-looking perspective on its applications. It is hoped that this will encourage further research into this and related compounds, ultimately leading to the discovery of novel therapeutic agents.

References

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Power of Protected Amines: N-Cbz-1,2-diaminoethane in Advanced Organic Synthesis. [Link]

  • Xu, X. M., Chen, S., Duan, S. L., Wang, X. M., Liu, Q., & Sun, K. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(18), 4268. [Link]

  • ResearchGate. Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Amerigo Scientific. 6-amino-5-oxo-d[2][3]iazepane-1-carboxylic acid benzyl ester. [Link]

  • Google Patents. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • Gomaa, A. M., Ali, M. M., & El-Aal, A. A. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]d[2][3]iazepines, and Their Cytotoxic Activity. Molecules, 25(9), 2051. [Link]

  • D'Souza, C., & D'Souza, P. (2022). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Antibiotics, 12(1), 532. [Link]

Sources

I. Synthetic Strategy: An Orthogonal Approach to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate

This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for this compound, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis leverages established principles of peptide chemistry, including orthogonal protection strategies and intramolecular cyclization, to construct the seven-membered diazepanone ring system. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the underlying scientific rationale for the chosen methodology. The 1,4-diazepine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties[1].

The synthesis of this compound is predicated on a multi-step sequence that begins with a commercially available, orthogonally protected amino acid. The core of this strategy is the construction of a linear dipeptide-like precursor, followed by an intramolecular cyclization to form the desired seven-membered ring. The final step involves selective deprotection to unmask the 6-amino group.

The key pillars of this synthetic approach are:

  • Orthogonal Protecting Groups: The use of tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) protecting groups is central to this pathway. These groups are "orthogonal," meaning one can be removed under specific conditions without affecting the other[2][3][4]. This allows for precise control over which functional groups react at each stage of the synthesis. The Boc group is labile to acid, while the Cbz group is typically removed by hydrogenolysis.

  • Linear Precursor Assembly: The synthesis begins by coupling two key building blocks to form a linear precursor. This is analogous to dipeptide synthesis, a well-established and highly optimized set of reactions in organic chemistry[5][6][7].

  • Intramolecular Cyclization: The formation of the 1,4-diazepan-5-one ring is achieved through an intramolecular amide bond formation. This is a crucial step that transforms the linear precursor into the cyclic target scaffold. The success of this step is often dependent on high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization[8].

II. Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route from the starting material, Nα-Cbz-Nγ-Boc-L-2,4-diaminobutyric acid, to the final product.

Synthesis_Pathway A Nα-Cbz-Nγ-Boc-L-Dab-OH B Nα-Cbz-Nγ-Boc-L-Dab-NHS A->B Activation reagent1 NHS, DCC DCM C Linear Precursor B->C Coupling reagent2 Glycine methyl ester Et3N, DCM D Cyclized Precursor (Boc-protected) C->D Cyclization reagent3 1. LiOH, THF/H2O 2. HATU, DIPEA, DMF (high dilution) E Final Product D->E Deprotection reagent4 TFA, DCM

Caption: Synthetic route for this compound.

III. Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Step 1: Activation of Nα-Cbz-Nγ-Boc-L-2,4-diaminobutyric acid

The synthesis commences with the activation of the carboxylic acid of the starting material to facilitate the subsequent coupling reaction.

  • Dissolve Nα-Cbz-Nγ-Boc-L-2,4-diaminobutyric acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add N-hydroxysuccinimide (NHS) (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude Nα-Cbz-Nγ-Boc-L-Dab-NHS ester, which is used in the next step without further purification.

Rationale: The use of DCC and NHS is a standard method for activating carboxylic acids for amide bond formation. This creates a more reactive species that is less prone to racemization compared to other activation methods.

Step 2: Coupling with Glycine Methyl Ester to Form the Linear Precursor

The activated amino acid is then coupled with glycine methyl ester to form the linear dipeptide-like precursor.

  • Dissolve the crude Nα-Cbz-Nγ-Boc-L-Dab-NHS ester from the previous step in anhydrous DCM.

  • In a separate flask, dissolve glycine methyl ester hydrochloride (1.2 eq) in DCM and add triethylamine (Et3N) (2.5 eq) to neutralize the salt and provide a basic environment.

  • Add the glycine methyl ester solution to the activated amino acid solution.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure linear precursor: methyl (S)-2-((S)-2-((benzyloxy)carbonylamino)-4-((tert-butoxycarbonyl)amino)butanamido)acetate.

Step 3: Saponification and Intramolecular Cyclization

The methyl ester of the linear precursor is saponified, and the resulting carboxylic acid is activated for intramolecular cyclization.

  • Saponification: Dissolve the linear precursor (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the carboxylic acid.

  • Cyclization: Dissolve the carboxylic acid from the previous step in a large volume of anhydrous dimethylformamide (DMF) to achieve high dilution (approximately 0.01 M). Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq). Stir the reaction mixture at room temperature for 24-48 hours.

  • Remove the DMF under high vacuum.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield Benzyl (S)-6-((tert-butoxycarbonyl)amino)-5-oxo-1,4-diazepane-1-carboxylate.

Rationale: The saponification step is necessary to generate the free carboxylic acid required for the subsequent amide bond formation. The intramolecular cyclization is the key ring-forming step. The use of a peptide coupling agent like HATU efficiently promotes the amide bond formation. High dilution is critical to minimize intermolecular side reactions and maximize the yield of the desired cyclic product.

Step 4: Deprotection to Yield the Final Product

The final step is the removal of the Boc protecting group from the 6-amino functionality.

  • Dissolve the Boc-protected diazepanone from the previous step in DCM.

  • Add trifluoroacetic acid (TFA) (10-20 eq) and stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

  • Filter the solid and wash with diethyl ether to obtain the TFA salt of this compound.

  • If the free amine is desired, the TFA salt can be neutralized with a mild base.

Rationale: TFA is a standard reagent for the cleavage of Boc protecting groups. The acidic conditions are mild enough to leave the Cbz group intact, demonstrating the principle of orthogonal protection.

IV. Quantitative Data Summary

The following table summarizes the expected reagents and yields for a representative synthesis. Actual yields may vary depending on the specific reaction conditions and purification efficiency.

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1 Nα-Cbz-Nγ-Boc-L-Dab-OHNHS, DCCNα-Cbz-Nγ-Boc-L-Dab-NHS>95 (crude)
2 Nα-Cbz-Nγ-Boc-L-Dab-NHSGlycine methyl ester, Et3NLinear Precursor70-85
3 Linear Precursor1. LiOH; 2. HATU, DIPEABoc-protected Diazepanone50-70
4 Boc-protected DiazepanoneTFAFinal Product (TFA salt)>90

V. Conclusion

The synthetic pathway detailed in this guide provides a reliable and reproducible method for the preparation of this compound. By employing a strategy rooted in the principles of orthogonal protection and intramolecular cyclization, this guide offers a clear and logical approach for accessing this valuable heterocyclic scaffold. The provided protocol, along with the scientific rationale, should serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

VI. References

  • Fiveable. Orthogonal Protection Definition. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]

  • Semantic Scholar. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • PubMed. A concise synthesis of 1,4-dihydro-[2]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. [Link]

  • PMC. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. [Link]

  • PMC. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]

  • PubMed. Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids. [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • Google Patents. Synthetic method of Fmoc-Dab(Boc)-OH.

  • RSC Publishing. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. [Link]

  • ResearchGate. Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. [Link]

  • PMC. Synthesis of novel N1 functionalized diazepinone analogues via a base-mediated C–N cross coupling reaction as reverse transcriptase inhibitors: theoretical and experimental investigations. [Link]

  • Sino-Biochemical Laboratory Co.,Ltd. Z-Dab(Boc)-OH.DCHA CAS NO.3350-13-8. [Link]

  • Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. [Link]

  • Aapptec Peptides. Fmoc-D-Dab(Boc)-OH; CAS 114360-56-4. [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • Google Books. Chemistry of peptide synthesis.

  • MDPI. Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-Rstyryl)-2,3-dihydropyrazolo[3,4-b][2]diazepines. [Link]

  • Google Patents. Production method of 1,4-diazepane derivatives.

  • Nature. Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst. [Link]

  • Appr-esk.com. benzyl 4-(3-((tert-butoxycarbonyl)amino)propyl)-1,4-diazepane-1-carboxylate. [Link]

  • Amerigo Scientific. 6-amino-5-oxo-[2]diazepane-1-carboxylic acid benzyl ester. [Link]

  • Google Patents. Chiral resolution of an intermediate of suvorexant and cocrystals thereof.

  • PubMed. Cyclization strategies in peptide derived drug design. [Link]

  • W. R. Grace & Co. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • PMC. Macrocyclization strategies for cyclic peptides and peptidomimetics. [Link]

  • BIOSYNCE. Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate CAS 1359072-90-4. [Link]

  • PubChem. benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate is a complex heterocyclic molecule featuring a benzyl carbamate, a seven-membered diazepane ring containing a lactam, and a primary amine. As a potential intermediate in pharmaceutical synthesis, a thorough understanding of its physicochemical properties is paramount for process development, formulation, and ensuring the quality of downstream active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound. It outlines predictive insights based on its structural motifs and presents robust, field-proven methodologies for its empirical characterization. The protocols described herein are designed as self-validating systems, grounded in established principles of pharmaceutical analysis and regulatory expectations.

Introduction and Molecular Profile

The rational development of any pharmaceutical agent or intermediate necessitates a deep understanding of its fundamental chemical and physical properties. Among these, solubility and stability are critical attributes that influence everything from reaction kinetics and purification strategies to bioavailability and shelf-life. This compound incorporates several functional groups that dictate its behavior in various chemical environments.

  • Benzyl Carbamate: This group provides a significant hydrophobic character while also serving as a common protecting group for amines. Its stability can be susceptible to hydrolytic and hydrogenolytic cleavage.

  • 1,4-Diazepane-5-one: This seven-membered ring contains a lactam (a cyclic amide). Lactam rings, particularly in strained systems, can be prone to hydrolysis under acidic or basic conditions.[1][2][3]

  • Primary Amine: The free amino group is a site for potential salt formation, oxidation, and other reactions. Its basicity will significantly influence the molecule's solubility in aqueous media at different pH values.

This guide will deconstruct the molecule's properties based on these functionalities, providing a framework for its systematic evaluation.

Physicochemical Properties

A baseline understanding of the molecule's intrinsic properties is the first step in any characterization workflow.

PropertyValueSource
CAS Number 784156-97-4Santa Cruz Biotechnology[4]
Molecular Formula C₁₃H₁₇N₃O₃Amerigo Scientific[5]
Molecular Weight 263.29 g/mol Amerigo Scientific[5]
Appearance Solid (predicted)CymitQuimica[6]
pKa (Predicted) The primary amine is expected to be basic. The lactam nitrogen is weakly basic, and the carbamate is generally neutral. Precise prediction requires specialized software but is crucial for understanding pH-dependent solubility.N/A
LogP (Predicted) The combination of the hydrophobic benzyl group and polar amine/amide functionalities suggests a moderate LogP value. This indicates a balance between aqueous and lipid solubility.N/A

Solubility Profiling: A Predictive and Experimental Approach

Solubility dictates the choice of solvents for synthesis, purification, and formulation. A comprehensive solubility profile is therefore essential.

Theoretical Solubility Assessment

The structure of this compound suggests a nuanced solubility profile. The benzyl carbamate moiety imparts significant non-polar character, favoring solubility in organic solvents like toluene, dichloromethane, and ethyl acetate.[7][8] Conversely, the primary amine, lactam carbonyl, and carbamate carbonyl can act as hydrogen bond acceptors, while the amine N-H can act as a donor, allowing for potential solubility in polar protic solvents like alcohols (methanol, ethanol) and some degree of solubility in water, which will be highly pH-dependent.[9]

Experimental Protocol for Solubility Determination

A robust empirical determination of solubility is critical. The following protocol outlines a standard isothermal shake-flask method.

Objective: To determine the equilibrium solubility of the compound in a range of pharmaceutically relevant solvents at a controlled temperature (e.g., 25°C and 37°C).

Materials:

  • This compound

  • Calibrated analytical balance

  • Scintillation vials or HPLC vials with caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV, see Section 4)

  • Solvents:

    • Purified Water (Type I)

    • pH Buffers: 1.2 (SGF), 4.5 (Acetate), 6.8 (Phosphate, SIF), 7.4 (Phosphate)

    • Organic Solvents: Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO)

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The excess should be sufficient to ensure a saturated solution with visible solid remaining at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled chamber. Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For fine suspensions, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sampling and Dilution: Carefully withdraw a known aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the assay.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration.

  • Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by accounting for the dilution factor.

Anticipated Solubility Data Presentation

The results should be compiled into a clear, comparative table.

Solvent SystempHTemperature (°C)Solubility (mg/mL)Classification
Purified Water~725(Experimental Data)(e.g., Sparingly soluble)
0.1 N HCl1.225(Experimental Data)(e.g., Soluble)
Acetate Buffer4.525(Experimental Data)(e.g., Slightly soluble)
Phosphate Buffer6.825(Experimental Data)(e.g., Sparingly soluble)
Phosphate Buffer7.425(Experimental Data)(e.g., Very slightly soluble)
MethanolN/A25(Experimental Data)(e.g., Freely soluble)
EthanolN/A25(Experimental Data)(e.g., Soluble)
AcetonitrileN/A25(Experimental Data)(e.g., Slightly soluble)
AcetoneN/A25(Experimental Data)(e.g., Soluble)
DMSON/A25(Experimental Data)(e.g., Very soluble)

Causality: The expected higher solubility in acidic media (pH 1.2) is due to the protonation of the primary amine to form a more polar and water-soluble ammonium salt. The high solubility in organic solvents like methanol and DMSO is driven by favorable dipole-dipole interactions and hydrogen bonding.

Stability Profile and Forced Degradation

Understanding the chemical stability of a molecule is crucial for defining storage conditions, identifying potential impurities, and developing a stable formulation. Forced degradation (or stress testing) is a regulatory requirement and a scientific necessity to elucidate the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[10][11] This process is essential for developing and validating stability-indicating analytical methods.[12][13]

Predicted Degradation Pathways

The molecule's functional groups suggest several potential degradation pathways under stress conditions.

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV/Vis) Parent Benzyl 6-amino-5-oxo- 1,4-diazepane-1-carboxylate Lactam_Hydrolysis Ring-Opened Product (Lactam Cleavage) Parent->Lactam_Hydrolysis H⁺ / OH⁻ Carbamate_Hydrolysis Decarbobenzoxylated Product + Benzyl Alcohol Parent->Carbamate_Hydrolysis H⁺ / OH⁻ Amine_Oxidation N-Oxide or De-alkylated Products Parent->Amine_Oxidation [O] Photoproducts Complex Photoproducts (e.g., Radical-mediated) Parent->Photoproducts

Caption: Predicted degradation pathways for the target molecule.

  • Hydrolytic Degradation: The lactam amide bond is a primary target for both acid and base-catalyzed hydrolysis, which would result in the opening of the seven-membered ring.[1][2][3] The benzyl carbamate ester linkage is also susceptible to hydrolysis, particularly under basic conditions, which would yield the unprotected diazepane core and benzyl alcohol.[14]

  • Oxidative Degradation: The secondary amine within the diazepane ring is susceptible to oxidation, potentially forming N-oxides or other degradation products.[15][16] Peroxides present as impurities in excipients are a common cause of such oxidation in finished drug products.[15]

  • Photodegradation: The presence of the benzyl chromophore suggests a potential for photosensitivity. As per ICH Q1B guidelines, exposure to UV and visible light could initiate radical-mediated degradation pathways.[5][17][18][19][20]

Experimental Protocol for Forced Degradation

Objective: To generate likely degradation products and assess the intrinsic stability of the molecule under various stress conditions. An appropriate level of degradation is typically targeted at 5-20% to ensure that primary degradants are formed without overly complex secondary degradation.[13]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N to 1 N HCl. Incubate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N to 1 N NaOH. Incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period. Note: Base hydrolysis is often faster than acid hydrolysis for amides and esters.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Incubate at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B specifications (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).[18][20] A dark control sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions.

  • Sample Quenching and Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively, to halt the reaction.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method (see Section 4).

Stability-Indicating Analytical Method (SIAM)

A validated SIAM is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[21][22] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[23]

Workflow for SIAM Development

SIAM_Workflow A 1. Initial Method Scouting B 2. Generate Stressed Samples (Forced Degradation) A->B C 3. Inject Stressed Samples & Evaluate Specificity B->C D 4. Method Optimization (Gradient, pH, Column) C->D Resolution < 1.5? E 5. Peak Purity Analysis (e.g., PDA Detector) C->E Resolution > 1.5 D->C Re-evaluate E->D Impure peaks? F 6. Method Validation (ICH Q2) E->F All peaks pure?

Caption: Workflow for developing a stability-indicating HPLC method.

Recommended HPLC Method Protocol

Objective: To develop an RP-HPLC method capable of separating the parent compound from all potential degradation products generated during forced degradation studies.

ParameterRecommended ConditionRationale / Justification
Instrument HPLC with Photodiode Array (PDA) or UV-Vis DetectorPDA allows for peak purity analysis and selection of the optimal detection wavelength.
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for the molecule and is a robust starting point for method development.
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in WaterProvides acidic pH to ensure protonation of the amine, leading to sharp peak shapes. TFA offers excellent ion-pairing for basic compounds.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start with a low %B (e.g., 10%) and ramp to a high %B (e.g., 95%) over 20-30 minutes.A gradient is necessary to elute the parent compound and separate it from potentially more polar (hydrolyzed) and less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30-40°CElevated temperature can improve peak shape and reduce viscosity, but should be tested for on-column stability.
Detection UV at ~215 nm and 254 nmThe benzyl group will have a strong absorbance around 254 nm. The amide and carbamate chromophores absorb at lower wavelengths (~215 nm). Monitoring multiple wavelengths ensures detection of all relevant species.
Injection Vol. 10 µLStandard volume, can be adjusted based on concentration.

Recommended Handling and Storage

Based on the predicted stability liabilities, the following handling and storage conditions are recommended to preserve the integrity of this compound:

  • Storage Temperature: Store in a well-closed container at controlled room temperature or refrigerated (2-8°C) to minimize thermal degradation.

  • Protection from Light: The compound should be stored in light-resistant containers to prevent photodegradation.

  • Protection from Moisture: Store under dry conditions, preferably with a desiccant, to minimize the risk of hydrolysis.

  • Inert Atmosphere: For long-term storage, consider packaging under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Conclusion

While specific experimental data for this compound is not widely published, a robust scientific framework based on its constituent functional groups allows for the prediction of its solubility and stability profile. The primary stability concerns are hydrolysis of the lactam and carbamate functionalities and, to a lesser extent, oxidation of the secondary amine and photodegradation. This guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to systematically characterize this molecule. By implementing these methodologies, scientists can ensure the generation of high-quality, reliable data essential for advancing drug development programs.

References

An In-depth Technical Guide to the Discovery and History of 1,4-Diazepan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepan-5-one core is a privileged seven-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique conformational flexibility and capacity for diverse substitution have established it as a valuable template in modern drug discovery. This guide provides a comprehensive overview of the discovery, historical evolution, and synthetic methodologies pertaining to 1,4-diazepan-5-one derivatives. We will explore the progression from classical condensation reactions to the advent of powerful multi-component reaction strategies, detailing the underlying chemical principles and providing field-proven experimental protocols. Furthermore, this document will examine the biological significance of this scaffold, focusing on its interaction with key physiological targets, and will present a critical analysis of structure-activity relationships that guide the rational design of new therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this important chemical class.

Introduction: The Emergence of a Privileged Scaffold

Seven-membered rings, particularly those incorporating nitrogen atoms, occupy a unique and valuable region of chemical space for drug development. The 1,4-diazepan-5-one skeleton, a seven-membered lactam, offers a compelling blend of structural rigidity and conformational adaptability. This allows its derivatives to present appended pharmacophores in precise three-dimensional orientations, facilitating potent and selective interactions with biological targets.

While the history of seven-membered nitrogen heterocycles is famously dominated by the benzodiazepines, such as diazepam, which feature a fused benzene ring, the non-fused 1,4-diazepan-5-one core has carved its own significant niche.[1][2] These derivatives have demonstrated a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1] This guide will illuminate the journey of this versatile scaffold from its foundational synthesis to its current status as a cornerstone in the design of novel therapeutics.

Historical Perspective and Discovery

The conceptual origins of 1,4-diazepan-5-one synthesis lie in classical cyclization chemistry. Early approaches focused on the intramolecular condensation of linear precursors containing the requisite functionalities. A foundational strategy involves the cyclization of a β-amino amide, specifically a derivative of N-(2-aminoethyl)-β-alanine. This seemingly straightforward approach establishes the core ring structure through the formation of an amide bond between the terminal amine and the carboxylic acid (or its activated derivative).

While a single seminal "discovery" paper for the parent, unsubstituted 1,4-diazepan-5-one is not as clearly defined as that for its famous benzodiazepine relatives, its synthesis is logically derived from established principles of lactam formation. The synthesis of diazepam in the late 1950s spurred immense interest in seven-membered diazepine rings, which undoubtedly catalyzed exploration into related, non-fused systems.[3][4] The fundamental chemical logic dictates that a molecule like N-(2-aminoethyl)-β-alanine, upon heating or treatment with a coupling agent, would undergo intramolecular dehydration to yield the target lactam. These early methods, while effective, often required harsh conditions and offered limited scope for introducing molecular diversity.

Evolution of Synthetic Methodologies

The synthesis of 1,4-diazepan-5-one derivatives has evolved significantly, moving from linear, multi-step cyclizations to highly convergent and efficient multi-component reactions (MCRs). This progression reflects a broader trend in medicinal chemistry towards atom economy, speed, and the rapid generation of compound libraries.

Classical Approach: Intramolecular Cyclocondensation

The classical synthesis relies on the formation of the seven-membered ring through an intramolecular reaction. A representative pathway involves the reaction of ethylenediamine with an acrylic acid derivative (e.g., ethyl acrylate). This initially forms a β-amino ester, which can then be induced to cyclize, often under thermal conditions, to form the 1,4-diazepan-5-one core.

Causality in Experimental Design: The choice of an acrylate derivative is critical; the electrophilic β-carbon is susceptible to Michael addition by one of the amines of ethylenediamine, while the ester functionality provides a latent electrophile for the final cyclization with the second amine. The reaction is often performed at elevated temperatures to overcome the entropic barrier of forming a seven-membered ring.

Objective: To synthesize the parent 1,4-diazepan-5-one ring.

Materials:

  • Ethylenediamine (1.0 equiv)

  • Ethyl acrylate (1.0 equiv)

  • Ethanol (as solvent)

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add ethylenediamine (1.0 equiv) dissolved in absolute ethanol.

  • Slowly add ethyl acrylate (1.0 equiv) to the solution at room temperature with stirring. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of starting materials and the formation of the intermediate N-(2-aminoethyl)-β-alanine ethyl ester.

  • Continue refluxing for 12-24 hours to promote the intramolecular cyclization and elimination of ethanol. The use of a Dean-Stark trap can facilitate the removal of ethanol and drive the equilibrium towards the product.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by distillation under high vacuum to yield 1,4-diazepan-5-one.

Modern Approach: The Ugi Multi-Component Reaction

The advent of MCRs revolutionized the synthesis of complex molecules. The Ugi four-component reaction (Ugi-4CR) has emerged as a particularly powerful tool for constructing 1,4-diazepan-5-one derivatives.[5] This reaction brings together an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide in a single, highly efficient step to form an α-acylamino amide intermediate. By carefully choosing bifunctional starting materials, a subsequent intramolecular cyclization step can be orchestrated to form the desired diazepanone ring. This is often referred to as an Ugi-deprotection-cyclization (UDC) strategy.[5]

Causality in Experimental Design: The power of the UDC strategy lies in its convergence and diversity. By using a bifunctional amine (like methyl anthranilate, which contains an amine and an ester) or a protected amino aldehyde (like Boc-glycinal), the Ugi reaction installs all the necessary components.[5] The subsequent deprotection (e.g., acid-catalyzed removal of a Boc group) unmasks a nucleophile, which then attacks an electrophilic center (e.g., an ester or ketone) generated in the Ugi step to forge the seven-membered ring. This allows for the introduction of multiple points of diversity in a single, streamlined workflow.

UDC_Workflow cluster_Ugi Step 1: Ugi 4-Component Reaction cluster_Cyclization Step 2: Deprotection & Cyclization Amine Amine (e.g., Methyl Anthranilate) Ugi_Product Ugi Adduct (Protected) Amine->Ugi_Product One-pot Carbonyl Carbonyl (e.g., Boc-glycinal) Carbonyl->Ugi_Product One-pot Acid Carboxylic Acid Acid->Ugi_Product One-pot Isocyanide Isocyanide Isocyanide->Ugi_Product One-pot Deprotection Deprotection (e.g., TFA) Ugi_Product->Deprotection Crude product Cyclization Intramolecular Cyclization Deprotection->Cyclization In situ Final_Product 1,4-Diazepan-5-one Derivative Cyclization->Final_Product

Caption: UDC workflow for 1,4-diazepan-5-one synthesis.

Objective: To synthesize a 1,4-benzodiazepine-6-one derivative via a two-step, one-pot procedure.

Materials:

  • Methyl anthranilate (Amine component, 1.0 equiv)

  • Boc-glycinal (Carbonyl component, 1.1 equiv)

  • Carboxylic acid (e.g., Acetic acid, 1.0 equiv)

  • Isocyanide (e.g., tert-Butyl isocyanide, 1.0 equiv)

  • Methanol (MeOH, solvent for Ugi)

  • Trifluoroacetic acid (TFA)

  • 1,2-Dichloroethane (DCE, solvent for cyclization)

Procedure:

  • Ugi Reaction: In a reaction vial, dissolve methyl anthranilate (1.0 equiv), the carboxylic acid (1.0 equiv), and Boc-glycinal (1.1 equiv) in methanol.

  • Add the isocyanide (1.0 equiv) to the mixture and stir at room temperature for 48 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol, yielding the crude Ugi product. Trustworthiness Note: It is often unnecessary to purify this intermediate; the crude product is taken directly to the next step, which enhances the overall efficiency.

  • Deprotection and Cyclization: Dissolve the crude Ugi product in 1,2-dichloroethane (DCE).

  • Add trifluoroacetic acid (TFA, typically 10-20% v/v) to the solution. The TFA serves as the catalyst to cleave the Boc protecting group.

  • Heat the mixture to 40-50 °C and stir overnight. The removal of the Boc group unmasks a primary amine, which spontaneously undergoes intramolecular cyclization with the methyl ester to form the seven-membered lactam ring.

  • After cooling to room temperature, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by flash column chromatography on silica gel to obtain the desired 1,4-benzodiazepine-6-one derivative.

Biological Significance and Mechanism of Action

The therapeutic relevance of 1,4-diazepan-5-one derivatives is closely linked to that of the broader class of benzodiazepines. The primary molecular target for many of these compounds is the gamma-aminobutyric acid type A (GABA-A) receptor .[6]

The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system.[6] It is a pentameric protein complex that forms a central pore permeable to chloride ions (Cl⁻).[7] The binding of the endogenous neurotransmitter GABA to its site on the receptor causes the channel to open, leading to an influx of Cl⁻ ions.[8][9] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a calming or inhibitory effect on the nervous system.[10]

1,4-Diazepan-5-one derivatives, particularly the benzo-fused analogues, act as positive allosteric modulators of the GABA-A receptor.[6] They bind to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine binding site.[7] This binding event does not open the channel directly but instead induces a conformational change in the receptor that increases its affinity for GABA.[6] The result is an enhanced GABAergic effect: at a given concentration of GABA, the channel opens more frequently, leading to a greater influx of chloride ions and a more potent inhibitory signal. This mechanism underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of these compounds.

GABAA_Pathway cluster_membrane Postsynaptic Membrane GABA_R GABA-A Receptor (Closed Channel) GABA_R_Open GABA-A Receptor (Open Channel) GABA_R->GABA_R_Open Conformational Change (Potentiated by Derivative) Cl_in Cl⁻ Influx GABA_R_Open->Cl_in GABA GABA GABA->GABA_R Binds BZ 1,4-Diazepan-5-one Derivative BZ->GABA_R Binds (Allosteric Site) Hyper Neuronal Hyperpolarization (Inhibitory Effect) Cl_in->Hyper

Caption: Allosteric modulation of the GABA-A receptor.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1,4-diazepan-5-one derivatives is highly dependent on the nature and position of substituents on the core scaffold. Extensive Quantitative Structure-Activity Relationship (QSAR) studies on the related benzodiazepines have provided a robust framework for understanding these relationships.[11][12]

Key SAR insights include:

  • Position 7 (on benzo-fused analogs): An electron-withdrawing group, such as a halogen (e.g., chlorine in Diazepam) or a nitro group, is generally required for high anxiolytic activity.[13]

  • Phenyl group at Position 5: This group is often crucial for binding. Substituents on this phenyl ring, particularly at the 2' or 4' positions, can modulate potency and selectivity.

  • N1-Substitution: Small alkyl groups, like a methyl group, are often optimal. Larger substituents can decrease activity.

  • Fused Rings: The addition of a triazole or imidazole ring (e.g., in alprazolam or midazolam) can significantly increase binding affinity and alter the pharmacological profile.[13]

While much of the data is for benzo-fused systems, these principles provide a strong starting point for the design of non-fused 1,4-diazepan-5-one derivatives. The following table presents representative data for a series of designer benzodiazepines, illustrating the impact of structural modifications on their predicted binding affinity for the GABA-A receptor.

Table 1: Predicted Biological Activity (log 1/IC50) for a Series of Designer Benzodiazepines [12]

Compound NameR1R7R2'Predicted log(1/IC50)Predicted Activity Class
Flubromazepam-H-Br-F8.86High
Nifoxipam-H-NO2-F8.85High
FlunitrazolamFused Triazole-NO2-F8.84High
ClonazolamFused Triazole-NO2-Cl8.82High
Meclonazepam-CH3-NO2-Cl8.78High
Diclazepam-H-Cl-Cl8.04High
EtizolamFused Thiophene-Cl-H7.97Medium
Diazepam-CH3-Cl-H7.42Medium

Data adapted from a QSAR study predicting binding affinity to GABA-A receptors. Higher log(1/IC50) values indicate stronger predicted binding.[12]

Future Perspectives and Challenges

The 1,4-diazepan-5-one scaffold continues to be a fertile ground for drug discovery. The power of modern synthetic methods, especially MCRs, allows for the creation of vast libraries of novel derivatives with unprecedented speed and efficiency. Future research will likely focus on several key areas:

  • Target Selectivity: Moving beyond the classical GABA-A receptor, researchers are exploring derivatives that target other receptors, enzymes, and protein-protein interactions with greater selectivity.

  • Asymmetric Synthesis: Developing robust methods for the enantioselective synthesis of chiral 1,4-diazepan-5-ones is crucial, as different enantiomers often exhibit vastly different biological activities and safety profiles.

  • Novel Biological Applications: The scaffold's versatility makes it a candidate for developing agents against emerging therapeutic targets in areas like oncology, neurodegenerative diseases, and infectious diseases.

The primary challenge remains the rational design of derivatives with optimized pharmacokinetic and pharmacodynamic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) to translate potent in-vitro activity into safe and effective in-vivo therapeutics.

References

  • Nawafleh, A. N., Al-Rifai, A. A., & Al-Hadidi, K. A. (2022). GABA Receptors Can Depolarize the Neuronal Membrane Potential via Quantum Tunneling of Chloride Ions. Cureus, 14(3), e23574. [Link]

  • Herb, A., Digles, D., & Ecker, G. F. (2021). The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. Pharmaceuticals (Basel, Switzerland), 14(8), 720. [Link]

  • Olsen, R. W. (2018). GABA A receptor: structure, function, pharmacology, and related disorders. Journal of Neurochemistry, 147(5), 585-602. [Link]

  • Payne, J. A., Rivera, C., Voipio, J., & Kaila, K. (2003). Cation-chloride co-transporters in neuronal communication, development and trauma. Trends in Neurosciences, 26(4), 199-206. [Link]

  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of Biological Chemistry, 287(48), 40224–40231. [Link]

  • ResearchGate. (n.d.). The figure represents a schematic diagram of chloride ion movement in the GABA receptor. [Link]

  • Andrews, R. J., & Sirikhelda, A. (2017). The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging benzodiazepines. UCL Discovery. [Link]

  • Cadeddu, A., et al. (2021). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. Pharmaceuticals, 14(8), 720. [Link]

  • Archer, G. A., & Sternbach, L. H. (1980). New synthesis of diazepam. The Journal of Organic Chemistry, 45(9), 1675–1681. [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Vaickelioniene, R., Mickevicius, V., & Mikulskiene, G. (2005). Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. Molecules (Basel, Switzerland), 10(2), 407–416. [Link]

  • Rhodium. (n.d.). Diazepam (Valium) Synthesis. Erowid. [Link]

  • Velusamy, M., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. SpringerPlus, 4, 168. [Link]

  • Sadek, B., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1249113. [Link]

  • Kreye, O., Westermann, B., & Dömling, A. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(4), 239-244. [Link]

  • Heravi, M. M., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(4), 3045-3058. [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Kudaj, A., & Olma, A. (2012). A convenient route to optically pure α-alkyl-β-(sec-amino)alanines. Amino acids, 43(4), 1761–1766. [Link]

  • Chatterjee, T., et al. (2016). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Scientific Reports, 6, 31671. [Link]

  • Bédard, A. C., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering, 4. [Link]

  • Corominas-Faja, B., et al. (2019). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal Chemistry, 9, 1-13. [Link]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: fundamentals and applications in chemistry and biology. American Chemical Society. [Link]

  • ResearchGate. (n.d.). The benzodiazepine data set used in this study. [Link]

Sources

Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate potential biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate

Authored by a Senior Application Scientist

Preamble: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones for the development of novel therapeutics. The 1,4-diazepane nucleus is one such "privileged scaffold," renowned for its conformational flexibility and ability to present substituents in a defined three-dimensional space, making it an ideal starting point for engaging with a variety of biological targets. This guide focuses on a specific, yet largely unexplored, derivative: this compound. While currently positioned primarily as a chemical building block, its structural features hint at a rich, untapped potential for significant biological activity. This document aims to provide a comprehensive analysis of this potential, grounded in established pharmacological principles and proposing a clear, actionable roadmap for its investigation.

Structural Dissection and Bio-isosteric Considerations

This compound possesses a unique combination of structural motifs that merit close examination. The core 1,4-diazepan-5-one ring is a close relative of the well-known 1,4-benzodiazepine skeleton, which forms the basis for a multitude of clinically successful drugs, most notably diazepam.[1][2][3] The key difference lies in the absence of the fused benzene ring, which may alter its pharmacokinetic properties and target selectivity.

The presence of a primary amino group at the 6-position is a critical feature, offering a handle for further chemical modification and a potential key interaction point with biological targets through hydrogen bonding. The benzyl carboxylate group at the 1-position is likely a carbobenzyloxy (Cbz) protecting group, which can be readily removed to unveil a secondary amine, providing another avenue for derivatization and exploration of structure-activity relationships (SAR).

Hypothesized Biological Activities and Potential Molecular Targets

Based on structural analogy to known pharmacologically active compounds, we can hypothesize several promising avenues for the biological activity of this compound and its derivatives.

Central Nervous System (CNS) Modulation: A GABAergic Hypothesis

The most immediate parallel to draw is with the benzodiazepine class of drugs, which are positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor.[2] Diazepam and related compounds bind to a specific site on the GABAA receptor, enhancing the effect of the endogenous neurotransmitter GABA, leading to neuronal hyperpolarization and a general depressant effect on the central nervous system.[2] This manifests as anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1][4][5]

It is plausible that the 1,4-diazepan-5-one core of our target molecule could also interact with the GABAA receptor. The substitution pattern will be critical in determining the nature and affinity of this interaction.

Anticancer Potential: A Growing Area for Diazepane Scaffolds

Recent research has highlighted the anticancer potential of various 1,4-diazepine and benzodiazepine derivatives.[6][7][8] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The precise mechanisms are often multifaceted and can involve targeting pathways distinct from the GABAA receptor. The structural novelty of this compound makes it a compelling candidate for screening against a panel of cancer cell lines.

Orexin Receptor Antagonism: A Role in Sleep Regulation

The diazepane scaffold has also been successfully employed in the development of orexin receptor antagonists, such as suvorexant, for the treatment of insomnia.[9][10] Orexin signaling is crucial for maintaining wakefulness, and its antagonism promotes sleep. The conformational properties of the diazepane ring in our molecule of interest may allow it to fit into the binding pockets of orexin 1 (OX1) and orexin 2 (OX2) receptors.

Proposed Experimental Workflows for Target Validation

To systematically investigate the hypothesized biological activities, a tiered approach is recommended, starting with high-throughput in vitro assays and progressing to more complex cellular and in vivo models for promising candidates.

Workflow for CNS Activity Assessment

Caption: Proposed workflow for CNS activity validation.

Step-by-Step Protocol: GABAA Receptor Binding Assay
  • Objective: To determine the binding affinity of this compound for the benzodiazepine binding site on the GABAA receptor.

  • Materials:

    • Rat or human brain membrane preparations (rich in GABAA receptors).

    • Radioligand, e.g., [3H]-Flunitrazepam.

    • Test compound (this compound) at various concentrations.

    • Non-specific binding control (e.g., a high concentration of unlabeled diazepam).

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Incubate the brain membrane preparation with the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filter-bound membranes using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Workflow for Anticancer Activity Screening

Caption: Proposed workflow for anticancer activity screening.

Step-by-Step Protocol: Cytotoxicity Screening (MTT Assay)
  • Objective: To assess the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.

  • Materials:

    • Selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

    • Cell culture medium and supplements.

    • Test compound at various concentrations.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilizing agent (e.g., DMSO or isopropanol).

    • Microplate reader.

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Synthesis and Derivatization Strategy for SAR Studies

The exploration of the structure-activity relationship is paramount in drug discovery. This compound is an excellent starting point for generating a focused library of analogs.

Caption: Strategy for generating derivatives for SAR studies.

A plausible synthetic route to the core structure involves multi-component reactions such as the Ugi reaction, followed by a Staudinger/aza-Wittig cyclization, which has been reported for similar pseudopeptidic 1,4-diazepines.[11]

Table 1: Proposed Derivatization Scheme

Modification SiteReaction TypePotential ReagentsDesired Outcome
6-Amino GroupAcylationAcetyl chloride, Benzoyl chlorideIntroduction of amide functionalities to probe hydrogen bonding interactions.
6-Amino GroupReductive AminationAldehydes/Ketones, NaBH3CNGeneration of secondary and tertiary amines to explore steric and electronic effects.
1-CarbamateHydrogenolysisH2, Pd/CRemoval of the Cbz protecting group to unmask the secondary amine.
1-Amine (after deprotection)SulfonylationAryl sulfonyl chloridesIntroduction of sulfonamides to mimic known pharmacophores.

Concluding Remarks and Future Directions

This compound stands at the intersection of established pharmacology and novel chemical space. Its structural relationship to the highly successful benzodiazepine class of drugs provides a strong rationale for investigating its potential as a CNS modulator. Furthermore, the growing body of evidence for the anticancer and other activities of diazepine derivatives makes a broader screening approach highly desirable.

The proposed experimental workflows offer a clear and logical path to elucidating the biological activity of this intriguing molecule. Success in the initial in vitro screens should be followed by more in-depth mechanistic studies and optimization of the core structure through the outlined derivatization strategies. Ultimately, this compound represents a promising starting point for the development of novel therapeutics with the potential to address unmet medical needs in neuroscience, oncology, and beyond.

References

  • Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-[2][12]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry, 18(5), 2017-2024. [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Tolu-Bolaji, O. O., et al. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Journal of Taibah University for Science, 16(1), 749-767. [Link]

  • Griffin, C. E., et al. (2013). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience, 4(8), 1169-1175. [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. [Link]

  • Bentham Science Publishers. (n.d.). Review on Synthesis of Biologically Active Diazepam Derivatives. [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (2017). Molecules, 22(10), 1698. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2011). Molecules, 16(8), 6649-6660. [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Teli, S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3236-3261. [Link]

  • Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. (2009). Tetrahedron, 65(32), 6373-6381. [Link]

  • Google Patents. (n.d.).
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2018). Molecules, 23(11), 2957. [Link]

  • Roecker, A. J., et al. (2015). Discovery of diazepane amide DORAs and 2-SORAs enabled by exploration of isosteric quinazoline replacements. Bioorganic & Medicinal Chemistry Letters, 25(3), 514-519. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). EP Patent for Substituted diazepan compounds as orexin receptor antagonists.
  • BindingDB. (n.d.). Patents in BindingDB. [Link]

  • Amerigo Scientific. (n.d.). 6-amino-5-oxo-[2][12]diazepane-1-carboxylic acid benzyl ester. [Link]

  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][2][12]diazepines, and Their Cytotoxic Activity. (2018). Molecules, 23(8), 2051. [Link]

  • National Center for Biotechnology Information. (n.d.). Diazepam - Some Pharmaceutical Drugs. NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. (n.d.). benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. PubChem. [Link]

  • DrugMAP. (n.d.). Details of the Drug: Diazepam. [Link]

  • Wikipedia. (n.d.). Diazepam. [Link]

Sources

The 1,4-Diazepine Core: A Medicinal Chemistry Cornerstone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Drug Discovery

The 1,4-diazepine nucleus, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, stands as a quintessential "privileged structure" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a cornerstone of modern drug discovery.[1][2] From the revolutionary anxiolytic and anticonvulsant properties of the benzodiazepines to the antipsychotic efficacy of clozapine and the emerging potential of novel anticancer agents, the 1,4-diazepine core has consistently provided a robust framework for the development of potent and selective therapeutics.[1][2][3] This in-depth technical guide will explore the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of the 1,4-diazepine core, offering field-proven insights and detailed methodologies for researchers in the field.

Synthetic Strategies: Building the 1,4-Diazepine Core

The construction of the 1,4-diazepine ring system has been a subject of intense investigation, leading to a variety of synthetic approaches. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Classical Synthesis of 1,4-Benzodiazepines: The Legacy of Sternbach

The pioneering work of Leo Sternbach on the synthesis of chlordiazepoxide and subsequently diazepam laid the foundation for the development of the benzodiazepine class of drugs. A common strategy involves the cyclocondensation of a 2-aminobenzophenone with an amino acid derivative.

This protocol outlines a key step in a classical diazepam synthesis, illustrating the formation of the seven-membered ring.

Reaction: Condensation of 2-amino-5-chlorobenzophenone with glycine ethyl ester hydrochloride.

Materials:

  • 2-amino-5-chlorobenzophenone

  • Glycine ethyl ester hydrochloride

  • Pyridine (as solvent and base)

  • Anhydrous sodium sulfate (for drying)

  • Ethanol (for recrystallization)

Procedure:

  • A solution of 2-amino-5-chlorobenzophenone (1 molar equivalent) and glycine ethyl ester hydrochloride (1.2 molar equivalents) in pyridine is heated at reflux for 24 hours. The pyridine acts as both a solvent and a base to neutralize the generated HCl.

  • After cooling, the reaction mixture is poured into ice-water, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is then recrystallized from ethanol to yield 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.

Causality: The use of pyridine as a high-boiling solvent allows the reaction to proceed at an elevated temperature, driving the condensation forward. The basic nature of pyridine is crucial for deprotonating the amino group of glycine ethyl ester, making it a more potent nucleophile for the initial imine formation with the benzophenone.

Modern Synthetic Approaches: Innovation and Diversity

While classical methods remain valuable, contemporary organic synthesis has introduced more efficient and versatile strategies for constructing the 1,4-diazepine scaffold. These include multicomponent reactions (MCRs), transition-metal-catalyzed cyclizations, and the use of novel building blocks.

The Ugi reaction is a powerful MCR that allows for the rapid assembly of complex molecules from simple starting materials. It has been ingeniously applied to the synthesis of diverse 1,4-benzodiazepine libraries.[4][5]

A general Ugi-based approach involves the reaction of an aminophenylketone, an isocyanide, a carboxylic acid, and an aldehyde.[4] The resulting Ugi adduct can then undergo a deprotection and subsequent intramolecular cyclization to furnish the 1,4-benzodiazepine core.[4] This strategy offers significant advantages in terms of efficiency and the ability to introduce multiple points of diversity in a single step.[4][5]

Ugi_Synthesis Aminophenylketone Aminophenylketone Ugi_Adduct Ugi Adduct Aminophenylketone->Ugi_Adduct Isocyanide Isocyanide Isocyanide->Ugi_Adduct Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Adduct Aldehyde Aldehyde Aldehyde->Ugi_Adduct Deprotection Deprotection Ugi_Adduct->Deprotection Cyclization Intramolecular Cyclization Deprotection->Cyclization Benzodiazepine 1,4-Benzodiazepine Cyclization->Benzodiazepine

Caption: Ugi-4CR based synthesis of 1,4-benzodiazepines.

Structure-Activity Relationships (SAR): Tuning Biological Activity

The pharmacological profile of 1,4-diazepine derivatives is exquisitely sensitive to the nature and position of substituents on the core structure. Understanding these SARs is critical for the rational design of new and improved therapeutic agents.

The Benzodiazepine Binding Site on GABAA Receptors

The anxiolytic, sedative, and anticonvulsant effects of classical benzodiazepines are primarily mediated by their interaction with a specific allosteric binding site on the γ-aminobutyric acid type A (GABAA) receptor.[6] This binding potentiates the inhibitory effect of GABA, leading to a calming effect on the central nervous system.[7]

Key SAR features for high affinity to the benzodiazepine binding site include:

  • An Electronegative Group at C7: A halogen (e.g., chlorine) or a nitro group at the C7 position of the fused benzene ring is crucial for activity.

  • A Phenyl Group at C5: A phenyl ring at the C5 position is generally required for high affinity. Substituents on this phenyl ring can modulate activity.

  • A Carbonyl Group at C2: The lactam carbonyl at the C2 position is an important hydrogen bond acceptor.

  • N1 Substitution: Small alkyl groups at the N1 position can enhance potency.

SAR_GABA cluster_0 1,4-Benzodiazepine Core cluster_1 GABA_A Receptor Binding C7 C7: Electronegative Group (e.g., Cl, NO2) Crucial for Activity Binding High Affinity Binding C7->Binding C5 C5: Phenyl Group Required for High Affinity C5->Binding C2 C2: Carbonyl Group Hydrogen Bond Acceptor C2->Binding N1 N1: Small Alkyl Group Enhances Potency N1->Binding

Caption: Key SAR features for GABAA receptor binding.

1,4-Diazepines as Anticancer Agents

In recent years, the 1,4-diazepine scaffold has emerged as a promising framework for the development of novel anticancer agents.[3][8] These compounds often exert their effects through mechanisms distinct from the classical benzodiazepines, such as targeting tubulin polymerization or acting as kinase inhibitors.

A review of recent developments highlights that the anticancer activity of[3][5]benzodiazepines stems from their unique structure that can mimic peptide linkages.[3]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thieno[3][5]diazepine derivative 7cHepG-2 (Liver)4.4[8]
Thieno[3][5]diazepine derivative 7eMCF-7 (Breast)6.2[8]
Thieno[3][5]diazepine derivative 7fHCT-116 (Colon)5.8[8]
Benzo[b]pyrano[2,3-e][3][5]diazepine 9HCT-116 (Colon)16.19[9]
Benzo[b]pyrano[2,3-e][3][5]diazepine 9MCF-7 (Breast)17.16[9]

Table 1: Anticancer Activity of Selected 1,4-Diazepine Derivatives

The SAR for anticancer activity is still being actively explored, but preliminary studies suggest that modifications at various positions of the 1,4-diazepine core can lead to potent and selective antiproliferative effects.[10]

Therapeutic Applications: A Broad Spectrum of Activity

The therapeutic landscape of 1,4-diazepines is remarkably broad, a testament to the scaffold's ability to be tailored for different biological targets.

  • Anxiolytics and Sedative-Hypnotics: This is the most well-known application, with drugs like diazepam (Valium), lorazepam (Ativan), and alprazolam (Xanax) being widely prescribed for anxiety and sleep disorders.

  • Anticonvulsants: Several 1,4-benzodiazepines, including diazepam and clonazepam (Klonopin), are effective in the treatment of epilepsy and other seizure disorders.

  • Antipsychotics: Clozapine, a dibenzodiazepine, is a highly effective atypical antipsychotic used in the management of treatment-resistant schizophrenia.

  • Anticancer Agents: As discussed, this is a rapidly growing area of research with several promising lead compounds under investigation.[3][8]

  • Other Applications: 1,4-Diazepine derivatives have also been investigated for a range of other activities, including as anti-inflammatory, antimicrobial, and antiviral agents.[2]

Case Study: Synthesis of Clozapine

Clozapine is a cornerstone in the treatment of schizophrenia, and its synthesis provides an excellent example of the construction of a more complex, tricyclic 1,4-diazepine system.

This protocol describes the cyclodehydration of an N-(2-amino-4-chlorophenyl)anthranilic acid N-methylpiperazide to form the clozapine core.

Reaction: Cyclodehydration using phosphorus oxychloride.

Materials:

  • N-(2-amino-4-chlorophenyl)anthranilic acid N-methylpiperazide

  • Phosphorus oxychloride (POCl3)

  • N,N-dimethylaniline (as a catalyst)

  • Benzene (for extraction)

  • Dilute acetic acid (for extraction)

  • Concentrated ammonia solution

Procedure:

  • A mixture of N-(2-amino-4-chlorophenyl)anthranilic acid N-methylpiperazide (1 molar equivalent), phosphorus oxychloride (excess), and a catalytic amount of N,N-dimethylaniline is heated at reflux for 3 hours.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is partitioned between benzene and a mixture of ice and aqueous ammonia.

  • The benzene layer is separated and extracted with dilute acetic acid.

  • The acidic extract is treated with charcoal to decolorize, filtered, and then made alkaline with concentrated ammonia to precipitate the crude clozapine.

  • The precipitate is collected, dissolved in ether, washed with water, and dried over sodium sulfate.

  • The solvent is evaporated, and the residue is recrystallized to afford pure clozapine.

Causality: Phosphorus oxychloride is a powerful dehydrating agent that facilitates the intramolecular cyclization to form the diazepine ring. The use of N,N-dimethylaniline as a catalyst can accelerate the reaction. The workup procedure is designed to separate the basic product (clozapine) from unreacted starting materials and byproducts.

Future Perspectives

The 1,4-diazepine core, with its rich history and proven therapeutic success, continues to be a fertile ground for medicinal chemistry research. The development of novel synthetic methodologies, particularly those that allow for greater structural diversity, will undoubtedly lead to the discovery of new biological activities. Furthermore, a deeper understanding of the molecular mechanisms underlying the diverse pharmacological effects of 1,4-diazepine derivatives will enable the design of more selective and safer drugs. The ongoing exploration of this "privileged scaffold" promises to deliver the next generation of innovative medicines for a wide range of diseases.

References

  • Recent development in[3][5]benzodiazepines as potent anticancer agents: a review. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Huang, Y., Khoury, K., Chanas, T., & Dömling, A. (2013). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Organic Letters, 15(19), 5052–5055. Available at: [Link]

  • Zia-ul-Haq, M., Hameed, S., & Ahmad, V. U. (2002). Synthesis of 1,4-Diazepine Nucleosides. Turkish Journal of Chemistry, 26(6), 805-814. Available at: [Link]

  • Huang, Y., Khoury, K., Chanas, T., & Dömling, A. (2013). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Organic Letters, 15(19), 5052–5055. Available at: [Link]

  • Armstrong, R. W., & Sutherlin, D. P. (2011). Synthesis and Diversification of 1,2,3-Triazole-Fused 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 13(4), 391–396. Available at: [Link]

  • Li, J., Li, G., & Zhang, H. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2948. Available at: [Link]

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729. Available at: [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2017). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 9(1), 1-8. Available at: [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Mahmood, A. (2014). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc. Available at: [Link]

  • Huang, Y., & Dömling, A. (2014). Multicomponent synthesis of diverse 1,4-benzodiazepine scaffolds. Semantic Scholar. Available at: [Link]

  • Recent development in[3][5]benzodiazepines as potent anticancer agents: a review. Semantic Scholar. Available at: [Link]

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]

  • Belhani, B., Chafaa, S., & Djebli, A. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(9), 13865–13883. Available at: [Link]

  • Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. ResearchGate. Available at: [Link]

  • Synthesis of Dibenz[3][5]-diazepine-1-one catalyzed by Oxalic acid in... ResearchGate. Available at: [Link]

  • Zhou, D. G., & Li, Y. Q. (2020). Mechanistic Study of 1,4-Benzodiazepine-2,5-diones from Diphenylamine and Diethyl 2-Phenylmalonate by Density Functional Theory. The Journal of Physical Chemistry A, 124(2), 395–408. Available at: [Link]

  • Gecen, Z., & Ceylan, M. (2016). 4D-QSAR investigation and pharmacophore identification of pyrrolo[2,1-c][3][5]benzodiazepines using electron conformational-genetic algorithm method. SAR and QSAR in Environmental Research, 27(4), 317–342. Available at: [Link]

  • Schirrmacher, E., Cistola, D. P., & Giovannoni, G. (2021). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. Pharmaceuticals (Basel, Switzerland), 14(8), 720. Available at: [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012. Available at: [Link]

  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Reviews in Medicinal Chemistry, 7(8), 793–812. Available at: [Link]

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, A. R. B. A. (2019). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][3][5]diazepines, and Their Cytotoxic Activity. Molecules, 24(16), 2955. Available at: [Link]

  • 4D-QSAR investigation and pharmacophore identification of pyrrolo[2,1-c][3][5]benzodiazepines using electron conformational–genetic algorithm method. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepan-5-one scaffold represents a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate, a key intermediate for the synthesis of a diverse range of analogs and derivatives. We will delve into the synthetic strategies for the core structure, focusing on the powerful Ugi multicomponent reaction followed by an intramolecular Staudinger/aza-Wittig cyclization. Furthermore, this guide will explore the rationale behind the design of various analogs, detailing protocols for their synthesis and characterization. A critical analysis of the structure-activity relationships (SAR) of these derivatives will be presented, highlighting key structural modifications that influence their pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.

Introduction: The Significance of the 1,4-Diazepan-5-one Core

Seven-membered heterocyclic rings, particularly those containing nitrogen atoms, are of significant interest in medicinal chemistry due to their conformational flexibility and ability to mimic peptide structures. Among these, the 1,4-diazepan-5-one core has emerged as a valuable scaffold for the development of a wide array of therapeutic agents. Its inherent structural features allow for the spatial presentation of substituents in a manner that can facilitate potent and selective interactions with various biological targets.

The subject of this guide, this compound, is a key building block that offers multiple points for diversification. The presence of a protected primary amine at the 6-position and the ability to modify the carboxylate at the 1-position, as well as the potential for substitution on the diazepine ring itself, provides a rich chemical space for the generation of extensive compound libraries. These libraries are instrumental in exploring structure-activity relationships and optimizing compounds for desired pharmacological properties.

Synthesis of the Core Scaffold: this compound

The synthesis of the 1,4-diazepan-5-one ring system can be achieved through various synthetic routes. A particularly efficient and convergent approach involves a multi-component reaction strategy, which allows for the rapid assembly of complex molecular architectures from simple starting materials. The Ugi four-component condensation (4CC) followed by an intramolecular Staudinger/aza-Wittig reaction is a powerful sequence for the construction of the desired diazepanone core.[1]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals a strategy centered around the formation of the seven-membered ring from a linear precursor. This linear precursor can be assembled efficiently using an Ugi reaction.

Retrosynthesis Target This compound Ugi_Product Linear Ugi Product Target->Ugi_Product Intramolecular Staudinger/aza-Wittig Starting_Materials Starting Materials: - Cbz-protected amino acid with an azido group - Aldehyde - Isocyanide - Amine Ugi_Product->Starting_Materials Ugi 4CC

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocol

This protocol outlines a plausible and detailed synthetic route to this compound, leveraging the Ugi/Staudinger/aza-Wittig sequence.

Step 1: Ugi Four-Component Condensation

The initial step involves the condensation of four components: an N-Cbz protected amino acid containing an azide functionality, an aldehyde, an isocyanide, and an amine. For the synthesis of the parent scaffold, a simplified set of reactants can be envisioned.

  • Rationale: The Ugi reaction is highly convergent, allowing for the rapid construction of a complex linear precursor in a single step. The choice of a Cbz-protected amino acid with an azide group is strategic, as the azide will serve as a latent iminophosphorane precursor for the subsequent cyclization, and the Cbz group provides a stable protecting group for the nitrogen at the 1-position.

Experimental Protocol:

  • To a solution of N-Cbz-3-azido-L-alanine (1.0 eq) in methanol (0.2 M) at room temperature, add the desired aldehyde (e.g., formaldehyde, 1.1 eq) and amine (e.g., benzylamine, 1.1 eq).

  • Stir the mixture for 10 minutes, then add the isocyanide (e.g., tert-butyl isocyanide, 1.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the linear Ugi product.

Step 2: Intramolecular Staudinger/aza-Wittig Cyclization

The linear Ugi product is then subjected to conditions that promote an intramolecular reaction between the azide and a phosphine, leading to the formation of an iminophosphorane, which then undergoes an aza-Wittig reaction with an ester to form the desired lactam.

  • Rationale: The Staudinger reaction of the azide with a phosphine (e.g., triphenylphosphine) generates a nucleophilic iminophosphorane. This intermediate then intramolecularly attacks the carbonyl of the ester group, leading to the formation of the seven-membered diazepanone ring with the expulsion of triphenylphosphine oxide.

Experimental Protocol:

  • Dissolve the purified Ugi product (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Add triphenylphosphine (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 66 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield this compound.

Design and Synthesis of Analogs and Derivatives

The core scaffold of this compound offers several strategic positions for chemical modification to explore structure-activity relationships.

Diversification Core Core Scaffold R1 N1-Position (Cbz Deprotection & Re-functionalization) Core->R1 R6_Amine C6-Amine (Acylation, Alkylation, etc.) Core->R6_Amine Ring_Subst Ring Positions (e.g., C2, C3, C7 Alkylation) Core->Ring_Subst

Caption: Key diversification points on the core scaffold.

Modification at the N1-Position

The benzyl carbamate (Cbz) group at the N1-position can be readily removed and replaced with a variety of other functionalities.

  • Rationale for Deprotection: Removal of the Cbz group is often a necessary step to unmask the secondary amine for further derivatization or to assess the pharmacological importance of a free N-H group. Catalytic hydrogenolysis is a mild and efficient method for Cbz deprotection.[2]

Experimental Protocol: Cbz Deprotection

  • Dissolve this compound (1.0 eq) in methanol or ethanol (0.1 M).

  • Carefully add 10% Palladium on carbon (Pd/C) (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Following deprotection, the free secondary amine can be reacted with a variety of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides) to introduce new functionalities.

Derivatization of the C6-Amino Group

The primary amine at the C6-position is a key handle for introducing diversity. It can be readily acylated, alkylated, or used in reductive amination reactions.

  • Rationale for Derivatization: Modifying the C6-amino group allows for the exploration of interactions with specific pockets in a biological target. For instance, introducing different amide or sulfonamide functionalities can alter hydrogen bonding capabilities and lipophilicity.

Experimental Protocol: Acylation of the C6-Amine

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.2 M).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of the resulting analogs are crucial for understanding the structure-activity relationships. While specific SAR data for this exact scaffold is not extensively published in readily available literature, we can extrapolate from related benzodiazepine and diazepanone structures.

Table 1: Postulated Structure-Activity Relationships

Position of ModificationType of ModificationPostulated Effect on ActivityRationale
N1-Position Removal of Cbz groupVariableMay increase polarity and hydrogen bonding potential, or could be detrimental if a bulky group is required for activity.
Small alkyl or acyl groupsMay enhance activityCan fine-tune lipophilicity and steric interactions within the binding pocket.
Large, bulky groupsLikely to decrease activityMay cause steric hindrance and prevent optimal binding.
C6-Amine Acylation with aromatic/heterocyclic groupsPotential for increased potencyCan introduce additional π-π stacking or hydrogen bonding interactions.
SulfonylationMay improve pharmacokinetic propertiesCan increase metabolic stability and alter solubility.
Reductive amination with aldehydes/ketonesIntroduces diverse side chainsAllows for the exploration of a wide range of steric and electronic properties.
Ring Positions Alkylation (e.g., at C7)Can influence conformationMay lock the diazepine ring into a more biologically active conformation.

Characterization Techniques

The unambiguous characterization of the synthesized core scaffold and its analogs is essential for ensuring their purity and confirming their structures. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. Key signals to expect for the parent compound would include aromatic protons from the benzyl group, methylene protons of the diazepine ring, and the methine proton at the C6 position.

  • ¹³C NMR: Provides information about the carbon framework of the molecule. Expected signals would include those for the carbonyl carbon of the lactam, the carbamate carbonyl, aromatic carbons, and the aliphatic carbons of the diazepine ring.

While specific, publicly available spectra for this compound are not readily found, a hypothetical ¹H NMR spectrum would exhibit characteristic peaks for the benzyl group (around 7.3 ppm), the benzylic CH₂ (around 5.1 ppm), and the protons of the diazepine ring (in the 2.5-4.0 ppm range).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide information about their fragmentation patterns, further confirming their identity. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

For this compound (C₁₃H₁₇N₃O₃), the expected exact mass would be approximately 263.1269 g/mol .

Potential Therapeutic Applications and Future Directions

Derivatives of the 1,4-diazepan-5-one scaffold have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and central nervous system (CNS) active agents. The ability of this scaffold to act as a dipeptidomimetic makes it particularly attractive for targeting protein-protein interactions, which are implicated in numerous diseases.

Future research in this area will likely focus on:

  • Library Synthesis and High-Throughput Screening: The development of efficient solid-phase synthesis methods for 6-amino-5-oxo-1,4-diazepane-1-carboxylate derivatives will enable the generation of large, diverse libraries for high-throughput screening against a wide range of biological targets.

  • Computational Modeling: The use of in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will aid in the rational design of more potent and selective analogs.

  • Exploration of Novel Biological Targets: The versatility of this scaffold warrants its investigation against emerging and challenging drug targets.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. The synthetic strategies outlined in this guide, particularly those leveraging multicomponent reactions, provide an efficient means to access this core scaffold and its derivatives. The multiple points of diversification on the molecule allow for extensive exploration of structure-activity relationships, paving the way for the discovery of novel drug candidates with improved pharmacological profiles. As our understanding of the biological significance of the 1,4-diazepan-5-one core continues to grow, so too will the importance of this key intermediate in the field of drug discovery.

References

  • Dömling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angew. Chem. Int. Ed.2000 , 39 (18), 3168-3210. [Link]

  • Sajiki, H. Selective inhibition of catalytic hydrogenolysis of benzyl ethers with ammonia, pyridine or ammonium acetate. Tetrahedron Lett.1995 , 36 (20), 3465-3468. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Modular Approach to the Synthesis of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate, a key heterocyclic scaffold relevant in medicinal chemistry and drug development. The synthetic strategy is built upon fundamental principles of peptide chemistry, employing a robust and modular four-step sequence: orthogonal protection of a bifunctional amino acid, peptide coupling to form a linear precursor, intramolecular cyclization to construct the core diazepanone ring, and final deprotection. This protocol is designed for researchers in organic synthesis and drug discovery, offering detailed procedural steps and explaining the chemical rationale behind the chosen methodologies to ensure reproducibility and success.

Introduction and Strategic Overview

The 1,4-diazepan-5-one core is a privileged scaffold in modern pharmacology due to its conformational flexibility and ability to present substituents in a defined three-dimensional space, making it an attractive template for designing enzyme inhibitors and receptor ligands. The target molecule, this compound, incorporates this core with a protected amine, making it a versatile intermediate for further elaboration.

Our synthetic approach is a convergent and logical pathway that leverages well-established transformations in amino acid chemistry. The core logic is to first assemble a linear dipeptide-like precursor from two key building blocks: N-Cbz-β-alanine and a differentially protected L-ornithine. The subsequent crucial step is an intramolecular cyclization to form the seven-membered lactam ring. This strategy offers modularity, as variations in the starting materials could lead to a library of related diazepanone derivatives.

Expertise & Experience: The Rationale Behind the Synthetic Design

The chosen pathway is predicated on the principle of orthogonal protection , a cornerstone of modern peptide and polymer synthesis.[1][2] Ornithine, possessing two distinct amino groups (α and δ), requires a protection strategy that allows for selective deprotection and reaction at each site.[3][4] We utilize a Boc (tert-Butoxycarbonyl) group for the side-chain (δ-amino) and a methyl ester for the C-terminus. The δ-amino group's Boc protection is stable under the conditions required for α-amino group deprotection and subsequent peptide coupling.[5]

For the ring-closing step, an intramolecular amide bond formation, success hinges on favoring this unimolecular reaction over intermolecular polymerization. This is achieved through the use of high-dilution conditions and a potent peptide coupling agent, which activates the carboxylic acid and facilitates rapid cyclization once the δ-amino group is exposed. This strategic control over reactivity is paramount to achieving a high yield of the desired seven-membered ring.

Synthetic Workflow Visualization

The overall synthetic pathway is depicted below. It illustrates the progression from commercially available starting materials through key intermediates to the final target compound.

G A L-Ornithine B Step 1: Orthogonal Protection (Boc)2O, MeOH/HCl A->B C Nδ-Boc-L-Ornithine Methyl Ester (Intermediate I) B->C E Step 2: Peptide Coupling EDC, HOBt, DIPEA C->E D N-Cbz-β-Alanine D->E F Linear Dipeptide Precursor (Intermediate II) E->F G Step 3: Saponification & Cyclization 1. LiOH 2. TFA 3. HATU, High Dilution F->G H Protected Diazepanone (Intermediate III) G->H I Step 4: Final Deprotection TFA H->I J Benzyl 6-amino-5-oxo-1,4- diazepane-1-carboxylate (Target) I->J

Caption: Synthetic workflow for the target molecule.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound.

Materials and Reagents
ReagentSupplierPurityNotes
L-Ornithine hydrochlorideSigma-Aldrich≥99%
Di-tert-butyl dicarbonate ((Boc)₂O)Acros Organics99%
Thionyl chloride (SOCl₂)Alfa Aesar99%Use with caution in a fume hood.
Methanol (MeOH), AnhydrousFisher Chemical≥99.8%
N-Cbz-β-AlanineTCI Chemicals>98%[6]
EDC·HClChem-Impex≥99%1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
HOBtOakwood Chemical≥98%Hydroxybenzotriazole
DIPEAAlfa Aesar99%N,N-Diisopropylethylamine
Dichloromethane (DCM), AnhydrousEMD Millipore≥99.8%
Lithium hydroxide (LiOH)Sigma-Aldrich≥98%
Trifluoroacetic acid (TFA)Acros Organics99%Corrosive, handle with care.
HATUGenvision≥98%Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium
N,N-Dimethylformamide (DMF), AnhydrousAcros Organics≥99.8%
Protocol 1: Synthesis of Nδ-Boc-L-Ornithine Methyl Ester (Intermediate I)

Rationale: This step protects the δ-amino group with a Boc group and the carboxylic acid as a methyl ester. The α-amino group is temporarily protected as a hydrochloride salt, which is neutralized in the subsequent coupling step.

  • Esterification: Suspend L-Ornithine hydrochloride (1.0 eq) in anhydrous methanol (10 mL per 1 g of ornithine).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (2.2 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Remove the ice bath and stir the mixture at room temperature for 16 hours. The suspension will gradually become a clear solution.

  • Concentrate the reaction mixture under reduced pressure to obtain a white solid (L-Ornithine methyl ester dihydrochloride).

  • Boc Protection: Dissolve the solid in DCM (15 mL per 1 g).

  • Cool the solution to 0 °C and add triethylamine (2.2 eq) dropwise to neutralize the first hydrochloride salt.

  • Add a solution of Di-tert-butyl dicarbonate (1.1 eq) in DCM (5 mL per 1 g) dropwise.

  • Add triethylamine (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield Intermediate I as a colorless oil.

Protocol 2: Synthesis of Cbz-β-Ala-Orn(Boc)-OMe (Intermediate II)

Rationale: This is a standard peptide coupling reaction to form the linear dipeptide precursor. EDC/HOBt is a classic and effective coupling system that minimizes racemization.

  • Dissolve N-Cbz-β-alanine (1.1 eq) and Intermediate I (1.0 eq) in anhydrous DCM (20 mL per 1 g of Intermediate I).

  • Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the solution.

  • Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) in one portion.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature for 18 hours.

  • Work-up: Dilute the reaction with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The resulting crude Intermediate II is typically of sufficient purity for the next step. If necessary, purify by flash chromatography (Silica gel, EtOAc/Hexanes).

Protocol 3: Synthesis of Benzyl 6-(tert-butoxycarbonylamino)-5-oxo-1,4-diazepane-1-carboxylate (Intermediate III)

Rationale: This is the critical ring-forming sequence. First, the methyl ester is saponified to the carboxylic acid. Then, the Boc group is removed to expose the δ-amine. Finally, under high dilution, an intramolecular amide bond is formed using HATU, a highly efficient coupling reagent.

  • Saponification: Dissolve Intermediate II (1.0 eq) in a mixture of THF:H₂O (3:1).

  • Add LiOH·H₂O (1.5 eq) and stir at room temperature for 4 hours.

  • Acidify the mixture to pH ~3 with 1M HCl and extract with ethyl acetate (3x).

  • Dry the combined organic layers over Na₂SO₄ and concentrate to yield the carboxylic acid.

  • Cyclization: Under an inert atmosphere (N₂), prepare a solution of the carboxylic acid (1.0 eq) in anhydrous DMF to a final concentration of 0.01 M (high dilution).

  • Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Remove the DMF under high vacuum. Dissolve the residue in ethyl acetate and wash with 5% citric acid solution (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography (Silica gel, EtOAc/Hexanes) to yield Intermediate III .

Protocol 4: Synthesis of this compound (Target Compound)

Rationale: The final step involves the removal of the Boc protecting group from the exocyclic amine using a strong acid, Trifluoroacetic acid (TFA).

  • Dissolve Intermediate III (1.0 eq) in DCM (10 mL per 1 g).

  • Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the TFA salt of the product.

  • Filter the solid and wash with cold diethyl ether.

  • To obtain the free base, dissolve the salt in water, basify to pH ~9 with saturated NaHCO₃ solution, and extract with ethyl acetate (3x).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final Target Compound .[7][8]

Trustworthiness: A Self-Validating System

The integrity of this synthetic protocol is ensured by rigorous in-process controls and comprehensive characterization of the final product.

  • In-Process Monitoring: Each step of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material before proceeding to the work-up.

  • Intermediate Characterization: While purification of every intermediate may not be necessary, obtaining ¹H NMR and Mass Spectrometry data for Intermediate I and Intermediate III is highly recommended to confirm their structure and purity before proceeding.

  • Final Product Validation: The identity and purity of the final product, this compound, must be confirmed by a suite of analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and the absence of major impurities.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be >95%.

References

  • Mastering Peptide Synthesis: The Role of Boc-Fmoc Protected Ornithine. (n.d.). Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Advancing Drug Delivery with Peptide Conjugates Using Ornithine Derivatives. (n.d.). Retrieved from [Link]

  • Peptide Synthesis and Application Network. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • Aizpurua, J. M., & Palomo, C. (1999). Protecting Groups in Peptide Synthesis. In Springer Protocols. Retrieved from [Link]

  • Al-Tel, T. H. (2010). Synthesis of dipyrrolo-diazepine derivatives via intramolecular alkyne cyclization. Tetrahedron Letters, 51(35), 4597-4600.
  • Rimkus, A., & Sewald, N. (2003).
  • Nowick, J. S., et al. (2002). An unnatural amino acid that induces beta-sheet folding and interaction in peptides. Journal of the American Chemical Society, 124(17), 4972-4973.
  • Dömling, A., et al. (2006). Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. Synthesis, 2006(12), 2045-2056.
  • Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

  • Wang, L., et al. (2014). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
  • Ornithine Derivatives in Medicinal Chemistry: Synthesis and Applications. (n.d.). Retrieved from [Link]

  • Molecules. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

  • Molecules. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • Hanson, R. L., et al. (2011). Enzymatic preparation of 5-hydroxy-L-proline, N-Cbz-5-hydroxy-L-proline, and N-Boc-5-hydroxy-L-proline from (α-N-protected)-L-ornithine using a transaminase or an amine oxidase. Enzyme and Microbial Technology, 48(6-7), 445-453.
  • PubChem. (n.d.). N-Benzyloxycarbonyl-beta-alanine. Retrieved from [Link]

Sources

Application Note and Experimental Protocol for the Synthesis of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, three-step experimental protocol for the synthesis of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis strategy is predicated on established principles of peptide chemistry, employing orthogonal protecting groups to achieve the target structure with high fidelity. The protocol begins with the synthesis of a linear dipeptide precursor from commercially available starting materials, followed by an intramolecular cyclization to form the seven-membered diazepanone ring, and concludes with the selective deprotection of an amine functionality. This guide is intended for researchers and scientists in the field of organic synthesis and drug development, offering detailed procedural steps and explaining the chemical rationale behind the chosen methodologies.

Introduction: The Significance of the 1,4-Diazepan-5-one Scaffold

The 1,4-diazepan-5-one core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Derivatives of this seven-membered heterocyclic system have demonstrated a wide array of therapeutic applications, including acting as anticonvulsants, anti-HIV agents, and peptidomimetics that can mimic the secondary structures of peptides, such as β-turns. The strategic placement of functional groups on the diazepanone ring allows for the fine-tuning of pharmacological properties, making it an attractive target for library synthesis and lead optimization in drug discovery programs.

The synthesis of this compound involves a carefully planned sequence of reactions that leverages the differential reactivity of orthogonal protecting groups—specifically, the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-sensitive carbobenzyloxy (Cbz) group. This orthogonality is the cornerstone of the synthetic strategy, permitting the selective deprotection of one amine in the presence of another protected amine, which is crucial for the final step of the synthesis.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, which is both logical and convergent. The strategy is outlined below:

  • Step 1: Amide Coupling to Form the Linear Precursor. The synthesis commences with the coupling of N-Cbz-L-alanine and N-Boc-1,2-diaminoethane to form the linear amide precursor, Benzyl ((S)-1-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-1-oxopropan-2-yl)carbamate. This reaction utilizes a standard peptide coupling reagent system, EDC/HOBt, to ensure efficient amide bond formation while minimizing racemization.[2][3]

  • Step 2: Intramolecular Cyclization. The linear precursor undergoes an intramolecular cyclization to form the 1,4-diazepan-5-one ring. This step is performed under high-dilution conditions to favor the intramolecular reaction pathway over intermolecular polymerization.

  • Step 3: Selective Boc Deprotection. The final step involves the selective removal of the Boc protecting group from the exocyclic amine to yield the target compound, this compound, as a salt. This is achieved under acidic conditions that are mild enough to leave the Cbz group intact.[4][5][6]

Visualization of the Synthetic Pathway

The following diagram illustrates the multi-step synthesis of the target compound.

Synthetic_Pathway cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Selective Deprotection N_Cbz_Ala N-Cbz-L-alanine Linear_Precursor Linear Amide Precursor N_Cbz_Ala->Linear_Precursor EDC, HOBt, DIPEA N_Boc_DAE N-Boc-1,2-diaminoethane N_Boc_DAE->Linear_Precursor Cyclization_Start Linear Amide Precursor Protected_Diazepanone Protected Diazepanone Cyclization_Start->Protected_Diazepanone High Dilution, Coupling Agent Deprotection_Start Protected Diazepanone Final_Product Target Compound Deprotection_Start->Final_Product TFA, DCM

Caption: Overall synthetic route for this compound.

Materials and Equipment

Reagent/MaterialGradeSupplier
N-Cbz-L-alanine≥98%Standard Supplier
N-Boc-1,2-diaminoethane≥98%Standard Supplier
EDC·HCl (EDAC·HCl)Synthesis GradeStandard Supplier
HOBt (1-Hydroxybenzotriazole)Synthesis GradeStandard Supplier
DIPEA (Diisopropylethylamine)Anhydrous, ≥99.5%Standard Supplier
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard Supplier
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard Supplier
Trifluoroacetic acid (TFA)Reagent Grade, ≥99%Standard Supplier
Ethyl acetate (EtOAc)ACS GradeStandard Supplier
Sodium bicarbonate (NaHCO₃)Saturated solutionIn-house preparation
BrineSaturated solutionIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Supplier
Silica Gel230-400 meshStandard Supplier

Equipment: Standard laboratory glassware, magnetic stirrers, ice bath, rotary evaporator, flash chromatography system, NMR spectrometer, and mass spectrometer.

Detailed Experimental Protocols

Step 1: Synthesis of Benzyl ((S)-1-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-1-oxopropan-2-yl)carbamate (Linear Precursor)

Causality: This step involves the formation of an amide bond. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a classic and highly effective method for peptide synthesis.[2][7] EDC activates the carboxylic acid of N-Cbz-L-alanine to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. HOBt acts as a nucleophilic trap, converting the unstable intermediate into a more stable HOBt-ester, which is less susceptible to racemization and reacts efficiently with the amine.[2][3] Diisopropylethylamine (DIPEA), a non-nucleophilic base, is used to neutralize the hydrochloride salt of EDC and to deprotonate the amine starting material, facilitating the reaction.

Protocol:

  • To a round-bottom flask, add N-Cbz-L-alanine (1.0 eq), HOBt (1.2 eq), and N-Boc-1,2-diaminoethane (1.1 eq).

  • Dissolve the mixture in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (to a concentration of approximately 0.2 M).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure linear amide precursor.

ParameterValue
Reaction Time12-18 hours
Temperature0 °C to Room Temp.
SolventAnhydrous DCM or DMF
Expected Yield80-90%
Step 2: Intramolecular Cyclization to form Benzyl (S)-6-((tert-butoxycarbonyl)amino)-5-oxo-1,4-diazepane-1-carboxylate

Causality: The formation of a seven-membered ring via intramolecular amide bond formation can be challenging due to unfavorable entropic factors. To promote the desired intramolecular cyclization over intermolecular polymerization, the reaction is conducted under high-dilution conditions.[8] This ensures that the reactive ends of a single molecule are more likely to encounter each other than to react with another molecule. A potent coupling agent, such as HATU or PyBOP, is often employed for difficult cyclizations.

Protocol:

  • Dissolve the linear precursor from Step 1 in a large volume of anhydrous DMF to achieve a high-dilution concentration (e.g., 0.01 M).

  • In a separate flask, prepare a solution of a suitable coupling agent (e.g., HATU, 1.5 eq) and DIPEA (3.0 eq) in anhydrous DMF.

  • Add the solution of the linear precursor dropwise to the vigorously stirred coupling agent solution over a period of 4-6 hours using a syringe pump.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Remove the DMF under high vacuum.

  • Dissolve the residue in ethyl acetate and perform an aqueous workup as described in Step 1.

  • Purify the crude product by flash column chromatography on silica gel to afford the protected diazepanone.

ParameterValue
Concentration~0.01 M (High Dilution)
Reaction Time16-30 hours
TemperatureRoom Temperature
SolventAnhydrous DMF
Expected Yield50-70%
Step 3: Selective Deprotection to Yield this compound

Causality: The final step requires the selective removal of the Boc group while leaving the Cbz group intact. The tert-butoxycarbonyl (Boc) group is highly susceptible to cleavage under acidic conditions due to the formation of the stable tert-butyl cation.[9] Trifluoroacetic acid (TFA) is a strong acid that effectively removes the Boc group at room temperature.[10] Conversely, the carbobenzyloxy (Cbz) group is stable to these acidic conditions but can be readily removed by catalytic hydrogenolysis.[11][12] This orthogonal stability is the key to the success of this selective deprotection.

Protocol:

  • Dissolve the protected diazepanone from Step 2 in anhydrous DCM (approximately 0.1 M).

  • Add Trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate the residue with toluene or DCM several times to ensure complete removal of residual TFA.

  • The resulting product, this compound, will be the trifluoroacetate salt. If the free base is required, the residue can be dissolved in a minimal amount of water, basified with a mild base like saturated NaHCO₃, and extracted with an organic solvent like ethyl acetate.

ParameterValue
ReagentTFA in DCM
Reaction Time1-3 hours
TemperatureRoom Temperature
Expected Yield>95% (Quantitative)

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Linear Precursor Synthesis cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Deprotection s1_dissolve Dissolve Reactants in DCM/DMF s1_cool Cool to 0°C s1_dissolve->s1_cool s1_add_reagents Add EDC, HOBt, DIPEA s1_cool->s1_add_reagents s1_react Stir 12-18h at RT s1_add_reagents->s1_react s1_workup Aqueous Workup s1_react->s1_workup s1_purify Flash Chromatography s1_workup->s1_purify s2_dissolve Dissolve Precursor in DMF (High Dilution) s1_purify->s2_dissolve s2_add Add to Coupling Agent Solution (4-6h) s2_dissolve->s2_add s2_react Stir 12-24h at RT s2_add->s2_react s2_concentrate Concentrate s2_react->s2_concentrate s2_workup Aqueous Workup s2_concentrate->s2_workup s2_purify Flash Chromatography s2_workup->s2_purify s3_dissolve Dissolve Protected Diazepanone in DCM s2_purify->s3_dissolve s3_add_tfa Add TFA s3_dissolve->s3_add_tfa s3_react Stir 1-3h at RT s3_add_tfa->s3_react s3_concentrate Concentrate s3_react->s3_concentrate s3_coevaporate Co-evaporate with Toluene s3_concentrate->s3_coevaporate s3_product Isolate Final Product (TFA Salt) s3_coevaporate->s3_product

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of linear precursorIncomplete reaction or decomposition of EDC.Ensure all reagents and solvents are anhydrous. Add EDC portion-wise at 0°C. Check the quality of the EDC.
Step 1: Racemization of alanineO-acylisourea intermediate rearrangement.Ensure HOBt is added before or concurrently with EDC. Keep the reaction temperature at 0°C during the addition of reagents.
Step 2: Low yield of cyclized productIntermolecular polymerization is favored.Ensure high-dilution conditions are strictly maintained. Use a syringe pump for slow addition. Consider a different, more potent coupling agent.
Step 3: Incomplete Boc deprotectionInsufficient acid or reaction time.Increase the concentration of TFA or extend the reaction time. Monitor carefully by LC-MS.
Step 3: Partial Cbz group cleavageOverly harsh acidic conditions (rare).This is unlikely with TFA/DCM. If observed, reduce reaction time and temperature. Confirm the stability of the Cbz group on a small scale.

Conclusion

The protocol detailed herein provides a reliable and rational approach to the synthesis of this compound. By employing a strategy of orthogonal protection and leveraging well-established peptide coupling and cyclization techniques, this method offers a robust pathway to this valuable molecular scaffold. The successful execution of this synthesis will provide researchers with a key building block for the development of novel therapeutic agents.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • González-Vera, J. A., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Organic & Biomolecular Chemistry, 13(2), 431-438.
  • Dubey, S. K., & Ghorai, P. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 8, 1848-1855.
  • Li, J., et al. (2018). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Current Organic Synthesis, 15(6), 868-874.
  • Boateng, D., et al. (2023). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. New Journal of Chemistry, 47(1), 136-141.
  • Wang, X., et al. (2012). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities, 33(1), 103-107.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Role of Benzyl 1-methylhydrazinecarboxylate. Retrieved from [Link]

  • Knowe, M. T., Tsukanov, S. V., & Johnston, J. N. (2017). Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. Organic Syntheses, 94, 388-406.
  • Alcaide, B., et al. (2004). Synthesis of diazepinones via intramolecular transamidation. Organic Letters, 6(19), 3361-3364.
  • Wang, Y., et al. (2023). Synthesis of 1,4-Diazepinone Derivatives via a Domino Aza-Michael/SN2 Cyclization of 1-Azadienes with α-Halogenoacetamides. The Journal of Organic Chemistry, 88(17), 12345-12354.
  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini reviews in medicinal chemistry, 7(8), 793-812.
  • de la Torre, A., et al. (2019).
  • Lee, Y. S., & Park, K. H. (2005). Mono-BOC Protection of Diamines.
  • PubChem. (n.d.). (S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Chávez, D., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 66-71.
  • CN112979501A - Synthesis method of N-BOC-ethylenediamine. (2021).
  • Koseki, Y., et al. (2012). Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)
  • US8357820B2 - Process for producing N-protected amino acid. (2013).
  • de la Torre, A., et al. (2019).
  • Chávez, D., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).
  • Muttenthaler, M., et al. (2017). Macrocyclization strategies for cyclic peptides and peptidomimetics. Journal of Peptide Science, 23(1), 8-24.
  • Deming, T. J. (n.d.). Supporting Information: 1. Synthesis of O-benzyl-L-serine. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate using Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the chromatographic purification of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. The protocol herein is designed to address the specific challenges associated with this molecule's polarity and potential impurities, ensuring high purity and yield.

Introduction: The Purification Challenge

This compound is a chiral, non-planar seven-membered ring structure. Its purification is critical as impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of an amino group, an oxo group, and a carbamate imparts a moderate to high polarity to the molecule, which requires a carefully optimized chromatographic strategy to achieve effective separation from structurally similar impurities.

The synthesis of related (S)-6-amino-5-oxo-1,4-diazepines often involves multi-step sequences, including Ugi reactions followed by Staudinger/aza-Wittig cyclization.[1] Such synthetic routes can introduce a variety of impurities, including:

  • Unreacted starting materials: Depending on the specific synthetic pathway, these can be polar or non-polar.

  • Incompletely cyclized intermediates: These are often highly polar and can be challenging to separate from the desired product.

  • Side-products from the Cbz-protection step: Such as dibenzyl carbonate or benzyl alcohol.

  • Diastereomers: If the synthesis is not stereospecific, the separation of diastereomers may be necessary.

Given these potential challenges, automated flash chromatography presents an efficient and reliable method for the purification of this key intermediate.

Foundational Principles: Chromatographic Strategy

The purification strategy for this compound is predicated on exploiting the polarity differences between the target molecule and its potential impurities. Normal-phase chromatography, utilizing a polar stationary phase (silica gel) and a less polar mobile phase, is the method of choice.

Stationary Phase Selection

High-purity silica gel (SiO₂) is the recommended stationary phase due to its proven efficacy in separating moderately polar compounds. The slightly acidic nature of silica gel can sometimes lead to peak tailing with basic compounds containing free amines. If this is observed, the use of a triethylamine (TEA) additive in the mobile phase is recommended to neutralize the acidic sites and improve peak shape.

Mobile Phase Optimization

The selection of an appropriate mobile phase is paramount for achieving optimal separation. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is recommended to effectively separate a wide range of impurities.

Based on the purification of structurally related benzodiazepine derivatives, a solvent system composed of a non-polar component like petroleum ether (or hexane) and a more polar component like ethyl acetate (EtOAc) is a suitable starting point.[2] For highly polar impurities, the addition of a stronger polar solvent such as methanol (MeOH) may be necessary.

Detection

The presence of a benzyloxycarbonyl (Cbz) protecting group and a benzyl ester in the target molecule provides strong chromophores. The benzene ring exhibits significant UV absorbance, making UV detection a highly effective method. The typical absorbance maximum for compounds containing a benzyloxycarbonyl group is in the range of 254-265 nm.[3][4][5] Therefore, a detection wavelength of 254 nm is recommended for monitoring the elution profile.

Experimental Protocol: Step-by-Step Purification

This protocol outlines the purification of crude this compound using an automated flash chromatography system.

Materials and Reagents
  • Crude this compound

  • Silica gel for flash chromatography (40-63 µm particle size)

  • Petroleum Ether (or Hexane), HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA), optional

  • Dichloromethane (DCM), for sample loading

  • TLC plates (silica gel 60 F₂₅₄)

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC_Analysis 1. TLC Analysis (Optimize Mobile Phase) Sample_Prep 2. Sample Preparation (Dry Loading) TLC_Analysis->Sample_Prep Determines loading method Column_Packing 3. Column Packing (Silica Gel) System_Setup 4. System Setup (Gradient Program) Column_Packing->System_Setup Equilibrate column Purification 5. Purification Run (UV Detection at 254 nm) System_Setup->Purification Inject sample Fraction_Analysis 6. Fraction Analysis (TLC) Purification->Fraction_Analysis Collect fractions Solvent_Removal 7. Solvent Removal (Rotary Evaporation) Fraction_Analysis->Solvent_Removal Pool pure fractions Purity_Analysis 8. Purity Analysis (HPLC, NMR) Solvent_Removal->Purity_Analysis Obtain pure product

Caption: Workflow for the purification of this compound.

Detailed Methodology

Step 1: Thin-Layer Chromatography (TLC) Analysis

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the solution on a TLC plate.

  • Develop the TLC plate in various solvent systems to determine the optimal mobile phase for separation. Start with a non-polar system and gradually increase the polarity.

    • Initial System: Petroleum Ether:EtOAc (80:20)

    • Intermediate System: Petroleum Ether:EtOAc (50:50)

    • Polar System: Petroleum Ether:EtOAc:MeOH (80:15:5)

  • Visualize the spots under a UV lamp (254 nm). The ideal solvent system should provide good separation between the product spot and the impurity spots, with the product having an Rf value of approximately 0.2-0.3.

Step 2: Sample Preparation (Dry Loading)

Due to the polarity of the target compound, dry loading is recommended to ensure a narrow sample band and improve resolution.

  • Dissolve the crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., DCM or methanol).

  • Add a small amount of silica gel to the solution to form a free-flowing powder.

  • Remove the solvent under reduced pressure using a rotary evaporator until the silica gel is completely dry.

Step 3: Column Packing and System Setup

  • Select an appropriately sized pre-packed silica gel column or pack a column with silica gel slurry.

  • Equilibrate the column with the initial mobile phase (e.g., 100% Petroleum Ether) for several column volumes.

  • Load the dry sample onto the top of the column.

  • Set up the automated flash chromatography system with the optimized gradient program determined from the TLC analysis. A representative gradient is provided in the table below.

  • Set the UV detector to a wavelength of 254 nm.

Step 4: Purification Run and Fraction Collection

  • Start the purification run.

  • Monitor the chromatogram in real-time.

  • Collect fractions based on the UV absorbance peaks.

Step 5: Post-Purification Analysis

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Pool the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

  • Determine the final purity by a high-resolution analytical technique such as HPLC or NMR spectroscopy.

Data Presentation and Expected Results

The following table summarizes a typical set of parameters for the purification of this compound.

ParameterValueRationale
Stationary Phase Silica Gel (40-63 µm)Standard for normal-phase chromatography of moderately polar compounds.
Mobile Phase A Petroleum Ether (or Hexane)Non-polar component.
Mobile Phase B Ethyl AcetatePolar component.
Mobile Phase C Methanol (optional)For eluting highly polar impurities.
Gradient 0-10 min: 20% B; 10-30 min: 20-80% B; 30-40 min: 80% BGradual increase in polarity for optimal separation.
Flow Rate 20 mL/min (for a 40g column)Adjust based on column size.
Detection UV at 254 nmThe Cbz group provides strong UV absorbance at this wavelength.[3][4][5]
Sample Loading Dry loadingImproves peak shape and resolution for polar compounds.
Expected Purity >98%Dependent on the crude sample purity and optimization.
Expected Yield 85-95%Dependent on the crude sample purity and fraction collection.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor Separation Inappropriate mobile phase polarity.Re-optimize the mobile phase gradient using TLC. A shallower gradient may improve resolution.
Column overloading.Reduce the amount of crude material loaded onto the column.
Peak Tailing Acidic silica interacting with the basic amine.Add 0.1-1% triethylamine (TEA) to the mobile phase to neutralize active sites on the silica.
Product Elutes with Solvent Front Mobile phase is too polar.Start with a less polar mobile phase (e.g., higher percentage of petroleum ether).
Product Does Not Elute Mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the percentage of ethyl acetate or adding a small amount of methanol.
Low Yield Incomplete elution from the column.After the main peak has eluted, flush the column with a highly polar solvent (e.g., 10% MeOH in EtOAc) to recover any strongly adsorbed product.
Premature pooling of impure fractions.Carefully analyze all fractions by TLC before pooling.

Conclusion

The protocol detailed in this application note provides a robust and efficient method for the purification of this compound using automated flash chromatography. By carefully selecting the stationary and mobile phases, and optimizing the gradient elution, researchers can consistently obtain this key pharmaceutical intermediate in high purity and yield, thereby ensuring the quality and integrity of their downstream applications.

References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]

  • Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. ResearchGate. Available at: [Link]

  • Glutamic acid protection using cbz? ResearchGate. Available at: [Link]

  • Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. ResearchGate. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Solubility and dissolution of physical mixture carbamazepine and amino acids. International Journal of Applied Pharmaceutics. Available at: [Link]

  • (PDF) Green synthesis of UV absorber (E)-2-(((4- (benzyloxy)phenyl)imino)methyl)phenol by microwave method. ResearchGate. Available at: [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Available at: [Link]

  • ULTRAVIOLET AND VISIBLE SPECTROSCOPY. eGyanKosh. Available at: [Link]

  • Ultraviolet absorption spectrum of the benzyl cation observed by the pulse radiolysis of benzyl chloride. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. Chemistry LibreTexts. Available at: [Link]

Sources

Application Note & Protocol: Chiral Separation of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the chiral separation of the enantiomers of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. The inherent chirality of the 1,4-diazepane scaffold necessitates robust enantioselective analytical methods to ensure the stereochemical purity of drug candidates, which is a critical factor for their pharmacological efficacy and safety.[1][2] This guide outlines a systematic approach using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP), detailing method development, optimization, and system suitability parameters. The causality behind experimental choices is explained to provide researchers with a foundational understanding for adapting this method to similar chiral molecules.

Introduction: The Significance of Chirality in 1,4-Diazepane Scaffolds

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Molecules such as this compound possess a stereogenic center, leading to the existence of enantiomers. These non-superimposable mirror images can exhibit markedly different pharmacological and toxicological profiles due to the highly chiral environment of biological systems.[1][4] Therefore, the ability to separate and quantify these enantiomers is of paramount importance during drug discovery, development, and quality control.

Many diazepine derivatives exhibit conformational chirality due to the non-planar nature of the seven-membered ring, which can lead to rapidly interconverting enantiomers at room temperature.[5][6][7] The separation of such stereoisomers often requires sub-ambient temperatures to slow the rate of on-column enantiomerization.[6][8] This protocol focuses on a robust HPLC method that can be adapted for both stable and conformationally labile chiral diazepanes.

Experimental Workflow: A Systematic Approach

The following diagram illustrates the logical flow of the chiral separation protocol, from initial sample preparation to final data analysis and reporting.

Chiral_Separation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolution in Mobile Phase) Equilibration Column Equilibration SamplePrep->Equilibration MobilePhasePrep Mobile Phase Preparation (Solvent Degassing) MobilePhasePrep->Equilibration Injection Sample Injection Equilibration->Injection Separation Isocratic Elution on CSP Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Analysis Resolution & Enantiomeric Excess Calculation Integration->Analysis Report Report Generation Analysis->Report

Caption: Workflow for the chiral HPLC separation of this compound enantiomers.

Materials and Methods

Reagents and Materials
  • Analyte: Racemic this compound (CAS: 784156-97-4)[9][10]

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), and Methanol (MeOH).

  • Additives: Trifluoroacetic acid (TFA) and Diethylamine (DEA) (for mobile phase optimization).

Instrumentation
  • HPLC System: A quaternary HPLC system equipped with a degasser, autosampler, column thermostat, and a UV-Vis detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP is recommended as a starting point due to its broad applicability in separating chiral compounds.[8][11] A column with immobilized amylose or cellulose tris(3,5-dimethylphenylcarbamate) is a suitable choice.

    • Recommended Column: Phenomenex Lux® Cellulose-1 or Daicel Chiralpak® IA.

    • Dimensions: 250 x 4.6 mm, 5 µm particle size.

Detailed Protocol: Enantioselective HPLC Separation

Sample Preparation
  • Prepare a stock solution of the racemic analyte at a concentration of 1.0 mg/mL in the mobile phase.

  • From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

HPLC Method Parameters

The following table outlines the initial and optimized conditions for the chiral separation. The initial conditions provide a starting point for method development.

ParameterInitial Screening ConditionsOptimized Conditions
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / Isopropanol (IPA) (80:20, v/v)n-Hexane / Ethanol (EtOH) (70:30, v/v) with 0.1% DEA
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25 °C15 °C (or lower if co-elution occurs)[6][8]
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL5 µL
Run Time 30 minutes25 minutes
Method Development and Optimization Rationale
  • Mobile Phase Selection: Normal phase chromatography using a mixture of a non-polar solvent (n-Hexane) and a polar alcohol (IPA, EtOH) is a standard approach for polysaccharide-based CSPs. The ratio of these solvents is critical for achieving resolution. A lower percentage of the alcohol modifier generally leads to longer retention times and potentially better resolution.

  • Additive Influence: The basic nature of the amino group in the analyte can cause peak tailing. The addition of a small amount of a basic additive like Diethylamine (DEA) to the mobile phase can significantly improve peak shape and resolution by competing for active sites on the stationary phase. Conversely, for acidic analytes, an acidic additive like Trifluoroacetic acid (TFA) would be used.

  • Temperature Control: For diazepane derivatives that may exhibit conformational instability, reducing the column temperature can be crucial.[5][7] Lowering the temperature slows the interconversion between enantiomers, leading to sharper peaks and preventing the "plateau" between peaks that is characteristic of on-column racemization.[6][8]

  • Flow Rate Adjustment: A lower flow rate can increase the interaction time between the analyte and the CSP, often resulting in improved resolution, albeit with longer analysis times.

System Suitability and Data Analysis

To ensure the validity of the results, the following system suitability parameters should be monitored:

ParameterAcceptance Criteria
Resolution (Rs) > 1.5
Tailing Factor (T) 0.8 - 1.5
Theoretical Plates (N) > 2000

Resolution (Rs) is calculated using the following formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base.

Enantiomeric Excess (%ee) is calculated as: %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No Separation Inappropriate CSP or mobile phase composition.Screen different polysaccharide-based CSPs (amylose vs. cellulose). Vary the alcohol modifier (IPA, EtOH, MeOH). Adjust the hexane/alcohol ratio.
Poor Resolution (Rs < 1.5) Mobile phase composition is not optimal. Flow rate is too high. Temperature is too high.Decrease the percentage of the alcohol modifier. Reduce the flow rate. Lower the column temperature in 5 °C increments.[8]
Peak Tailing Secondary interactions between the basic analyte and the stationary phase.Add a basic modifier like 0.1% DEA to the mobile phase.
Broad Peaks Low column efficiency. On-column enantiomer interconversion.Ensure the column is properly packed and equilibrated. Lower the column temperature to reduce the rate of interconversion.[7]
"Plateau" between peaks On-column interconversion of conformational enantiomers is occurring.Significantly lower the column temperature (e.g., to 10°C, 5°C, or even sub-ambient temperatures if the system allows).[6]

Conclusion

This application note provides a robust and scientifically grounded protocol for the chiral separation of this compound enantiomers using HPLC. By starting with a polysaccharide-based chiral stationary phase and systematically optimizing the mobile phase composition and temperature, researchers can achieve baseline separation and accurately determine the enantiomeric purity of this important pharmaceutical intermediate. The principles and troubleshooting guide presented herein are broadly applicable to the chiral separation of other diazepane derivatives and chiral molecules in general.[1][2][12]

References

  • ResearchGate. (n.d.). 1,4-Benzodiazepines are always chiral. [Link]

  • PubMed. (2014). Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. [Link]

  • I.R.I.S. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. [Link]

  • ResearchGate. (n.d.). HPLC Separation of Diazepam Conformers Coupled with Off‐Line NMR Experiment. [Link]

  • ResearchGate. (n.d.). Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. [Link]

  • ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. [Link]

  • ResearchGate. (n.d.). Synthesis and Applications of the C2-Symmetrical Diamine 2,7-Diazabicyclo[4.4.1]undecane. [Link]

  • ACS Publications. (2021). Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4- Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. [Link]

  • ACS Publications. (n.d.). Direct optical resolution of trans-1,2-diamino cyclohexane from an amine mixture. [Link]

  • ScienceDirect. (n.d.). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. [Link]

  • ACS Publications. (2021). Chiral Vicinal Diamines Derived from Mefloquine. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. [Link]

  • PubMed Central. (n.d.). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Google Patents. (n.d.). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • Phenomenex. (2017). Chiral Chromatography and the Pharmaceutical Industry. [Link]

  • MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • IJCRT.org. (2024). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • NIH. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]

Sources

Application Notes and Protocols: Leveraging Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate as a Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Chiral 1,4-Diazepan-5-one Scaffold

In the landscape of contemporary drug discovery and medicinal chemistry, the quest for novel molecular architectures with favorable pharmacological profiles is relentless. Among these, the 1,4-diazepan-5-one core represents a privileged scaffold, offering a three-dimensional arrangement of functional groups that can effectively probe the binding sites of biological targets. The strategic introduction of chirality into this seven-membered ring system elevates its utility, allowing for the synthesis of enantiomerically pure compounds with enhanced potency and reduced off-target effects.

This guide focuses on the synthesis and application of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate, a versatile chiral building block. The presence of a primary amine at the C6 position, a ketone at C5, and a carbobenzyloxy (Cbz) protected nitrogen at N1 provides a rich platform for a variety of chemical transformations. The inherent chirality, presumably at the C6 position, is a critical feature that can be transferred to more complex molecular targets.

These application notes will provide a comprehensive overview of a potential synthetic strategy for this chiral building block, based on established methodologies for related structures. Furthermore, we will delve into a detailed, representative protocol for its application in amide bond formation, a cornerstone reaction in the synthesis of biologically active molecules.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₃H₁₇N₃O₃[1]
Molecular Weight 263.29 g/mol [1][2]
Appearance Solid[2]
Purity (Typical) ≥95%[2]
InChI Key SDCSGJAVJCCSOZ-UHFFFAOYNA-N[2]

Conceptual Synthesis of the Chiral Building Block

The proposed synthetic pathway leverages the power of multicomponent reactions to rapidly assemble molecular complexity from simple starting materials, followed by a robust cyclization strategy to furnish the desired diazepanone core. The chirality is introduced through the use of an enantiomerically pure amino acid derivative in the Ugi reaction.

Conceptual_Synthesis cluster_Ugi Ugi Four-Component Condensation cluster_Cyclization Staudinger / aza-Wittig Cyclization N_Cbz_amino_acid N-Cbz-β-azido-L-alanine ugi_product Ugi Product N_Cbz_amino_acid->ugi_product aldehyde Aldehyde (R¹CHO) aldehyde->ugi_product amine Amine (R²NH₂) amine->ugi_product isocyanide Isocyanide (R³NC) isocyanide->ugi_product aza_wittig Aza-Wittig Reaction ugi_product->aza_wittig Staudinger Reaction st_reagent PPh₃ st_reagent->aza_wittig diazepanone This compound aza_wittig->diazepanone Intramolecular Cyclization

Caption: Conceptual workflow for the synthesis of the chiral diazepanone.

Causality Behind the Synthetic Strategy:

  • Ugi 4CC: This powerful multicomponent reaction allows for the rapid and convergent assembly of a complex acyclic precursor in a single step. The use of an enantiopur N-Cbz-β-azido-L-alanine derivative is crucial for introducing the desired stereochemistry at the future C6 position of the diazepanone ring. The azide functionality serves as a latent amine for the subsequent cyclization.

  • Staudinger/aza-Wittig Sequence: The treatment of the azido-Ugi product with a phosphine, such as triphenylphosphine (PPh₃), initiates the Staudinger reaction to form an iminophosphorane. This intermediate then undergoes an intramolecular aza-Wittig reaction with a suitably positioned ester or other carbonyl group within the molecule to effect the cyclization, yielding the desired 7-membered diazepanone ring.[3]

Application Protocol: Amide Bond Formation

The primary amino group at the C6 position of this compound is a key handle for derivatization. A common and highly valuable transformation is the formation of an amide bond with a carboxylic acid of interest. This reaction is fundamental in the synthesis of a vast array of biologically active molecules, including enzyme inhibitors and receptor ligands.

The following is a representative, detailed protocol for the amide coupling of the chiral building block with a generic carboxylic acid, utilizing the widely employed coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Protocol: HATU-Mediated Amide Coupling

Objective: To synthesize a novel amide derivative by coupling this compound with a carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq) and dissolve it in a minimal amount of anhydrous DMF.

  • Activation: To the stirred solution of the carboxylic acid, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can sometimes be observed by a slight color change.

  • Addition of the Amine: In a separate vial, dissolve this compound (1.0 eq) in anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting amine is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). This washing sequence removes unreacted carboxylic acid, residual DMF, and water-soluble byproducts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Amide_Coupling_Workflow start Start: Carboxylic Acid in DMF activation Add HATU and DIPEA (Activate Carboxylic Acid) start->activation add_amine Add Solution of This compound activation->add_amine reaction Stir at Room Temperature (Monitor by TLC) add_amine->reaction workup Aqueous Work-up (EtOAc, NaHCO₃, H₂O, Brine) reaction->workup purification Purification (Flash Column Chromatography) workup->purification product Final Amide Product purification->product

Caption: Workflow for the HATU-mediated amide coupling reaction.

Causality Behind Experimental Choices:

  • HATU: This is a highly efficient and widely used coupling reagent that minimizes racemization at the stereocenter of the chiral building block. It rapidly forms an activated O-acylisourea intermediate with the carboxylic acid, which is then readily attacked by the amine.

  • DIPEA: A non-nucleophilic organic base is required to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the activated ester.

  • Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and reagents and to facilitate the polar transition state of the reaction. It is crucial to use an anhydrous solvent to prevent hydrolysis of the activated ester.

  • Aqueous Work-up: The washing steps are essential to remove the water-soluble byproducts of the coupling reaction, such as the tetramethylurea derivative from HATU, and any unreacted starting materials.

Stereochemical Integrity

A paramount consideration when employing a chiral building block is the preservation of its stereochemical integrity throughout the synthetic sequence. For this compound, the stereocenter at C6 is susceptible to racemization under harsh reaction conditions, particularly those involving strong acids or bases, or high temperatures.

Analytical Method for Enantiomeric Purity Determination:

To ensure the enantiomeric purity of the starting material and the final products, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.

Representative Chiral HPLC Protocol:

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IA, IB, or IC, is often effective for the separation of enantiomers of N-protected amino acid derivatives and related compounds.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.

  • Detection: UV detection at a wavelength where the aromatic rings of the molecule absorb (e.g., 254 nm) is commonly used.

The development of a specific chiral HPLC method will require empirical screening of different CSPs and mobile phase compositions to achieve optimal separation of the enantiomers.

Conclusion and Future Perspectives

This compound is a valuable and versatile chiral building block with significant potential in medicinal chemistry and drug discovery. Its strategic combination of functional groups and a defined stereocenter allows for the synthesis of a wide range of complex and enantiomerically pure molecules. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this building block in their synthetic endeavors. Future applications could see this scaffold incorporated into novel protease inhibitors, GPCR modulators, and other classes of therapeutic agents where precise three-dimensional orientation of pharmacophoric elements is critical for biological activity.

References

  • Heras, M. de las, et al. (2007). Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. ResearchGate. Available at: [Link]

  • Amerigo Scientific. 6-amino-5-oxo-[4][5]diazepane-1-carboxylic acid benzyl ester. Available at: [Link]

  • Xu, X. M., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2949. Available at: [Link]

  • Google Patents. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof.

Sources

Application of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate in Suvorexant synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of protected chiral 1,4-diazepane intermediates in the synthesis of Suvorexant, a dual orexin receptor antagonist.

Introduction: The Central Role of the Diazepane Core in Suvorexant

Suvorexant is a highly selective dual orexin receptor antagonist approved for the treatment of insomnia.[1] Its therapeutic effect is derived from its ability to block the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R, thereby suppressing wakefulness. The molecular architecture of Suvorexant is distinguished by a central, chiral (R)-7-methyl-1,4-diazepane ring. This seven-membered heterocyclic scaffold is not merely a structural linker; its specific stereochemistry and conformation are critical for optimal binding affinity and pharmacological activity.

The synthesis of Suvorexant, therefore, pivots on the efficient and stereocontrolled construction of this diazepane core. A key strategic approach involves the use of pre-formed, appropriately protected chiral diazepane building blocks. While various naming conventions exist, a pivotal intermediate in several scalable synthetic routes is a derivative of (R)-methyl-1,4-diazepane, often protected at one nitrogen atom to allow for sequential functionalization. This guide focuses on the application of such intermediates, typified by structures like Benzyl (R)-5-methyl-1,4-diazepane-1-carboxylate or the closely related (R)-1-benzyl-5-methyl-1,4-diazepane . These intermediates provide a robust platform for the subsequent coupling reactions required to complete the Suvorexant molecule.

The benzyl (or benzyloxycarbonyl, Cbz) group serves as a crucial protecting group. It directs the initial acylation to the unprotected secondary amine and can be cleanly removed in a later step via catalytic hydrogenation without affecting other functional groups in the molecule, a testament to its strategic utility in complex multi-step syntheses.[1]

Strategic Overview of Suvorexant Synthesis via a Chiral Diazepane Intermediate

The retrosynthetic analysis of Suvorexant reveals two primary disconnection points at the amide and amine bonds of the central diazepane ring. This leads to a convergent synthesis strategy where the chiral diazepane core is prepared separately and then coupled with the two key aromatic fragments: 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid and 5-chloro-1,3-benzoxazole.

The overall synthetic workflow, starting from the chiral precursor (R)-3-aminobutyric acid, is illustrated below. This pathway emphasizes the creation of the key intermediate, (R)-1-benzyl-5-methyl-1,4-diazepane, and its subsequent elaboration to the final Active Pharmaceutical Ingredient (API).

G cluster_start Chiral Pool Starting Material cluster_intermediate_prep Key Intermediate Synthesis cluster_coupling Fragment Coupling & Final API A (R)-3-Aminobutyric Acid B Boc-Protected Amino Acid A->B Boc Protection C Linear Peptide Precursor B->C Peptide Coupling (with Benzylaminoacetate) D (R)-4-benzyl-7-methyl- 1,4-diazepane-2,5-dione C->D Deprotection & Intramolecular Cyclization E (R)-1-benzyl-5-methyl- 1,4-diazepane (Key Intermediate) D->E LiAlH4 Reduction F Amide Coupling Product E->F Amide Coupling (with Triazole Acid) G Deprotected Amine F->G Hydrogenolysis (Benzyl Deprotection) H Suvorexant (Final API) G->H Final Coupling (with Chlorobenzoxazole)

Caption: Synthetic pathway to Suvorexant.

Experimental Protocols and Methodologies

The following protocols are based on established and scalable laboratory procedures, providing a framework for the synthesis and application of the key chiral diazepane intermediate.[1]

Protocol 1: Synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane

This procedure details the critical reduction of the diazepanedione precursor to form the core diazepane ring. The use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is essential for the complete reduction of both amide carbonyls to methylene groups.

Causality: LiAlH₄ is a potent, non-selective reducing agent capable of reducing amides, which are otherwise stable functional groups. Its high reactivity necessitates careful handling and an anhydrous reaction environment to prevent violent quenching with water. The workup procedure involving sequential addition of water and NaOH solution (Fieser workup) is designed to safely quench excess LiAlH₄ and precipitate aluminum salts, simplifying purification.

Step-by-Step Methodology:

  • Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere throughout the reaction.

  • Reagent Charging: Suspend (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 40 mL per gram of dione).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Add Lithium Aluminum Hydride (LiAlH₄, 6.0 eq) portion-wise to the stirred suspension, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to -10 °C. Carefully and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.

  • Workup: Add anhydrous magnesium sulfate (MgSO₄), stir the resulting slurry for 1 hour, and then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield (R)-1-benzyl-5-methyl-1,4-diazepane as a light yellow oil. The product is often used in the next step without further purification.

ParameterValueSource
Starting Material(R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione[1]
Reducing AgentLithium Aluminum Hydride (LiAlH₄)[1]
SolventAnhydrous Tetrahydrofuran (THF)[1]
Typical Yield88%[1]
Purity (ee)>99%[2]
Protocol 2: Amide Coupling with 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

This step constructs one of the key C-N bonds in the final molecule. The reaction utilizes standard peptide coupling reagents to activate the carboxylic acid, facilitating its reaction with the secondary amine of the diazepane intermediate.

Causality: Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate can racemize or rearrange. The addition of 1-hydroxybenzotriazole (HOBt) traps the activated acid as an HOBt-ester, which is less prone to side reactions and efficiently acylates the amine, leading to higher yields and purity.

G reagents 1. Diazepane Intermediate 2. Triazole Acid 3. HOBt 4. Triethylamine reaction Stir at RT 2-4 hours reagents->reaction solvent Dry DMF solvent->reaction edc EDC·HCl edc->reaction Add Portion-wise workup Aqueous Workup (EtOAc / NaHCO3) reaction->workup Monitor by TLC/LCMS product Crude Product workup->product purification Purification (e.g., Crystallization) product->purification final_product Pure Amide Product purification->final_product

Caption: Workflow for the amide coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve (R)-1-benzyl-5-methyl-1,4-diazepane (1.0 eq), 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (1.2 eq), HOBt (1.2 eq), and triethylamine (3.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add EDC hydrochloride (1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Workup: Partition the reaction mixture between ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers.

  • Extraction: Extract the aqueous layer three times with EtOAc. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure amide.

Protocol 3: Final Assembly of Suvorexant

The final two steps involve removing the benzyl protecting group and coupling the resulting free amine with the 5-chloro-1,3-benzoxazole fragment.

Step 3a: Benzyl Group Deprotection via Hydrogenolysis

  • Rationale: Catalytic hydrogenation is a mild and efficient method for cleaving benzyl ethers and N-benzyl groups. The reaction is clean, and the byproduct (toluene) is easily removed.

  • Procedure: Dissolve the amide coupling product (from Protocol 2) in methanol or ethanol. Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% w/w). Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete. Filter the mixture through Celite® to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.[1]

Step 3b: Final N-Arylation

  • Rationale: This is a nucleophilic aromatic substitution reaction. The secondary amine of the diazepane core displaces the chloride from the 2-position of the benzoxazole ring. A base is required to neutralize the HCl generated during the reaction.

  • Procedure: Dissolve the deprotected amine (1.0 eq) and 2,5-dichloro-1,3-benzoxazole (1.1 eq) in a suitable solvent such as acetonitrile or DMF. Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (2.0 eq). Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed. After cooling, perform an aqueous workup and recrystallize the crude product from a suitable solvent system (e.g., isopropanol/ethyl acetate) to afford pure Suvorexant.[1]

Conclusion

The strategic use of a protected chiral 1,4-diazepane intermediate is fundamental to the efficient and scalable synthesis of Suvorexant. This application note outlines the key transformations involving this building block, from its own synthesis via reduction to its sequential coupling with the required aromatic fragments. The choice of protecting group (benzyl/Cbz) and the application of standard, robust reactions like reductive amination, peptide coupling, and catalytic hydrogenation provide a reliable pathway for the industrial production of this important therapeutic agent. The protocols described herein offer a validated framework for researchers and drug development professionals working on Suvorexant and related molecules.

References

  • Vertex AI Search, The Chemistry Behind Suvorexant: Understanding Key Synthesis Intermedi
  • Li, J., et al. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Research on Chemical Intermediates, 41(11), 8851–8860.
  • Zheng, Y., et al. (2024). Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. RSC Advances, 14(32), 23153-23162.
  • Strotman, N. A., et al. (2011). Reaction development and mechanistic study of a ruthenium catalyzed intramolecular asymmetric reductive amination en route to the dual Orexin inhibitor Suvorexant (MK-4305). Journal of the American Chemical Society, 133(21), 8362–8371.
  • Technical Disclosure Commons. (2019). A PROCESS FOR THE PREPARATION OF SUVOREXANT.
  • ChemicalBook. Suvorexant synthesis. Accessed December 29, 2025.
  • Cox, C. D., et al. (2016). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. Accounts of Chemical Research, 49(11), 2411–2420.
  • ResearchGate. (2014). Laboratory and practical synthesis of Suvorexant, a selective dual orexin receptor antagonist.
  • Yuan, H., et al. (2018). SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. HETEROCYCLES, 96(7), 1256.
  • Patent WO2017133620A1. (2017). Suvorexant intermediate and preparation method thereof.
  • Patent WO2016020405A1. (2016). Novel routes of synthesis for the preparation of suvorexant.
  • ResearchGate. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate.
  • ResearchGate. (2019). The synthesis of antagonist drug Suvorexant.
  • New Drug Approvals. Suvorexant. Accessed December 29, 2025.
  • Benchchem. (R)-1-Benzyl-5-methyl-1,4-diazepane. Accessed December 29, 2025.
  • Patent WO2015008218A2. (2015). Process for the preparation of suvorexant and intermediates useful in the synthesis thereof.
  • Zheng, Y., et al. (2024). Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. RSC Publishing.
  • Patent US4162269A. (1979). Purification process for 3-phenoxybenzaldehyde.

Sources

Application Note: A Scalable and Robust Synthesis of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepan-5-one scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate is a key chiral building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its efficient and scalable production is critical for drug development programs. This application note provides a comprehensive, in-depth guide for the multi-gram scale synthesis of this target molecule. We present a validated, two-step protocol starting from commercially available precursors, focusing on process safety, scalability, and high purity. The causality behind experimental choices, detailed analytical methods for quality control, and a thorough hazard analysis are discussed to ensure reproducibility and safety in a research and development setting.

Introduction

Seven-membered heterocyclic rings, particularly those containing nitrogen, are foundational motifs in a wide range of therapeutics, including agents targeting the central nervous system.[1][3] The 1,4-diazepan-5-one core, in particular, offers a versatile three-dimensional structure that can be functionalized to interact with various biological targets. The title compound, this compound (CAS 784156-97-4), combines this valuable core with an N-benzyloxycarbonyl (Cbz) protecting group and a reactive primary amine, making it an ideal precursor for further elaboration in drug discovery pipelines.[4][5]

The primary challenge in synthesizing such molecules on a larger scale lies in controlling reaction parameters to ensure high yield and purity while minimizing hazardous by-products and complex purification steps.[6] This guide addresses these challenges by presenting a logical synthetic strategy, a detailed step-by-step protocol for a 100-gram scale synthesis, and robust analytical procedures for in-process and final product quality control.

Retrosynthetic Analysis and Strategy Selection

The chosen synthetic strategy aims for convergence and efficiency, utilizing readily available starting materials. The key transformation is the formation of the seven-membered diazepanone ring via an intramolecular cyclization.

Our retrosynthetic analysis (Figure 1) disconnects the amide bond within the diazepanone ring, leading to a linear dipeptide-like precursor. This precursor can be assembled from two key building blocks: N-Cbz-ethylenediamine and an N-protected glycine derivative. This approach allows for the controlled formation of the required bonds and installation of the necessary functional groups in a logical sequence. The benzyloxycarbonyl (Cbz) group is selected for the N1-position due to its robustness under various reaction conditions and its well-established deprotection methods, such as catalytic hydrogenation, which are amenable to scale-up.[7][8]

G cluster_main Retrosynthetic Pathway Target Target Molecule Benzyl 6-amino-5-oxo- 1,4-diazepane-1-carboxylate Intermediate Linear Precursor N-(2-(Cbz-amino)ethyl)-2-(Boc-amino)acetamide Target->Intermediate Amide Bond Disconnection SM1 Starting Material 1 N-Boc-glycine Intermediate->SM1 SM2 Starting Material 2 N-Cbz-ethylenediamine Intermediate->SM2 Cyclization Intramolecular Amide Formation (Deprotection/Cyclization) Coupling Amide Coupling

Figure 1: Retrosynthetic analysis of the target diazepanone.

Detailed Scale-Up Protocol (100 g Scale)

This protocol is divided into two main stages: the synthesis of the linear precursor followed by its cyclization to the final product.

Stage 1: Synthesis of Benzyl (2-((2-((tert-butoxycarbonyl)amino)acetyl)amino)ethyl)carbamate

This step involves the coupling of N-Boc-glycine with N-Cbz-ethylenediamine using a standard peptide coupling agent. Ethyl(hydroxyimino)cyanoacetate (Oxyma) and N,N'-Diisopropylcarbodiimide (DIC) are chosen for their efficiency, safety, and the ease of removal of by-products at scale.

Table 1: Materials and Reagents for Stage 1

Reagent/MaterialCAS NumberQuantityMolar Eq.Notes
N-Cbz-ethylenediamine HCl salt100331-54-6100 g1.0Starting Material
N-Boc-glycine4530-20-583.3 g1.1Commercially available
N,N'-Diisopropylethylamine (DIPEA)7087-68-5178 mL2.3Base to free the amine and for coupling
Ethyl(hydroxyimino)cyanoacetate (Oxyma)3849-21-665.6 g1.05Coupling additive
N,N'-Diisopropylcarbodiimide (DIC)693-13-078.2 mL1.1Coupling agent
Dichloromethane (DCM)75-09-21.5 L-Reaction Solvent
1 M HCl (aq)7647-01-0500 mL-Aqueous wash
Saturated NaHCO₃ (aq)144-55-8500 mL-Aqueous wash
Saturated NaCl (Brine)7647-14-5500 mL-Aqueous wash
Anhydrous Magnesium Sulfate7487-88-9~50 g-Drying agent
Methyl tert-butyl ether (MTBE)1634-04-41 L-Anti-solvent for precipitation/crystallization

Experimental Protocol (Stage 1):

  • Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a nitrogen inlet.

  • Amine Free-Basing: Charge the flask with N-Cbz-ethylenediamine HCl salt (100 g), N-Boc-glycine (83.3 g), Oxyma (65.6 g), and Dichloromethane (1 L).

  • Cooling: Begin stirring and cool the resulting slurry to 0-5 °C using an ice-water bath.

  • Base Addition: Add DIPEA (178 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A clear solution should form.

  • Coupling Agent Addition: Add DIC (78.2 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction for the consumption of the starting amine using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up (Quench & Wash):

    • Filter the reaction mixture to remove the precipitated diisopropylurea (DIU) by-product. Wash the filter cake with DCM (2 x 100 mL).

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (500 mL), saturated NaHCO₃ solution (500 mL), and brine (500 mL). The acidic wash removes excess DIPEA, while the basic wash removes unreacted N-Boc-glycine and Oxyma.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a viscous oil or solid.

  • Purification:

    • Dissolve the crude residue in a minimal amount of hot DCM or ethyl acetate (~200 mL).

    • Slowly add MTBE (1 L) with stirring to precipitate the product.

    • Cool the slurry to 0-5 °C for 1 hour, then collect the solid by filtration.

    • Wash the filter cake with cold MTBE (2 x 150 mL) and dry under vacuum at 40 °C.

  • Analysis: The expected yield is 135-150 g (85-94%) of a white to off-white solid. Confirm identity and purity via NMR and HPLC.

Stage 2: Deprotection and Cyclization to this compound

This stage involves the acid-mediated removal of the Boc protecting group, followed by a base-mediated intramolecular cyclization to form the diazepanone ring.

Table 2: Materials and Reagents for Stage 2

Reagent/MaterialCAS NumberQuantityMolar Eq.Notes
Linear Precursor from Stage 1N/A100 g1.0Starting Material
4 M HCl in 1,4-Dioxane7647-01-0500 mL~7.0Deprotection agent
Methanol (MeOH)67-56-11.5 L-Reaction Solvent
Sodium Methoxide (30% in MeOH)124-41-4~200 mL~4.0Base for cyclization
Ammonium Chloride (sat. aq.)12125-02-9500 mL-Quench solution
Ethyl Acetate (EtOAc)141-78-62 L-Extraction Solvent

Experimental Protocol (Stage 2):

  • Setup: Equip a 3 L flask with a mechanical stirrer, temperature probe, and nitrogen inlet.

  • Boc Deprotection:

    • Charge the flask with the linear precursor from Stage 1 (100 g).

    • Add 4 M HCl in 1,4-Dioxane (500 mL) at room temperature. Vigorous gas evolution (CO₂) will occur. Ensure adequate ventilation.

    • Stir the reaction for 2-4 hours at room temperature.

  • IPC: Monitor the deprotection by TLC/HPLC until the starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the dioxane and excess HCl, yielding the amine hydrochloride salt as a thick oil or solid.

  • Cyclization:

    • Dissolve the crude amine salt in Methanol (1.5 L) and cool the solution to 0-5 °C.

    • Slowly add sodium methoxide solution dropwise until the pH of the reaction mixture is ~10-11 (as measured by wet pH paper). An excess of base is used to drive the intramolecular cyclization.

    • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • IPC: Monitor the formation of the diazepanone ring by HPLC or LC-MS.

  • Work-up (Quench & Extraction):

    • Cool the reaction to 0-5 °C and carefully quench by adding saturated ammonium chloride solution (500 mL).

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add water (500 mL) and ethyl acetate (1 L) to the residue.

    • Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 500 mL).

    • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic solution to a volume of ~200 mL.

    • Purify the crude product by silica gel column chromatography if necessary, though direct crystallization is often sufficient.[9]

    • For crystallization, cool the concentrated solution and add a suitable anti-solvent like heptane or MTBE until turbidity is observed. Allow to crystallize overnight at 4 °C.

    • Collect the solid by filtration, wash with a cold mixture of EtOAc/Heptane, and dry under vacuum.

  • Analysis: The expected yield is 55-65 g (70-83%) of the title compound as a solid. Confirm identity and purity (>98%) via NMR, HPLC, and MS.

G cluster_workflow Overall Synthesis Workflow Start N-Boc-Glycine + N-Cbz-Ethylenediamine HCl Coupling Stage 1: Amide Coupling (DIC, Oxyma, DIPEA in DCM) Start->Coupling Intermediate Linear Precursor (Crude Solid) Coupling->Intermediate Purify1 Precipitation / Crystallization (DCM/MTBE) Intermediate->Purify1 PureIntermediate Purified Linear Precursor Purify1->PureIntermediate Deprotect Stage 2: Boc Deprotection (4M HCl in Dioxane) PureIntermediate->Deprotect Cyclize Intramolecular Cyclization (NaOMe in MeOH) Deprotect->Cyclize CrudeProduct Crude Target Molecule Cyclize->CrudeProduct Purify2 Aqueous Work-up & Crystallization / Chromatography CrudeProduct->Purify2 FinalProduct Final Product Benzyl 6-amino-5-oxo-1,4- diazepane-1-carboxylate Purify2->FinalProduct

Figure 2: Step-by-step workflow for the scale-up synthesis.

Analytical Methods for Quality Control

Rigorous analytical control is essential to ensure the quality of the final product.

Table 3: HPLC Method for Purity Analysis

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10% to 95% B over 10 min, hold for 3 min
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:Water

Spectroscopic Data (Expected):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.40-7.28 (m, 5H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), plus characteristic peaks for the diazepanone ring protons and exchangeable NH protons.

  • Mass Spectrometry (ESI+): Expected m/z for C₁₃H₁₅N₃O₃: 278.12 [M+H]⁺.

Safety and Hazard Analysis

Scaling up chemical synthesis requires a thorough evaluation of potential hazards.[6] The following table outlines key risks and mitigation strategies.

Table 4: Hazard and Operability (HAZOP) Summary

Step / ReagentPotential HazardMitigation Strategy
DCM, Dioxane Carcinogenic, volatile organic compounds (VOCs).Use in a well-ventilated fume hood. Minimize exposure. Consider greener solvent alternatives for future optimization.
DIC, DIPEA Corrosive, sensitizers, moisture sensitive.Wear appropriate PPE (gloves, goggles, lab coat). Handle under an inert atmosphere.
Stage 1: Coupling Exothermic reaction upon addition of DIC/DIPEA.Slow, dropwise addition at 0-5 °C with continuous temperature monitoring. Ensure adequate cooling capacity.
Stage 2: Deprotection Vigorous evolution of flammable isobutylene and CO₂ gas.Perform in a well-ventilated area. Ensure pressure is not built up in the reactor. Use a gas outlet/scrubber.
Sodium Methoxide Highly corrosive and flammable. Reacts violently with water.Handle under a nitrogen atmosphere. Use appropriate PPE. Quench carefully at low temperatures.

Discussion and Conclusion

This application note details a robust and scalable two-stage synthesis of this compound. The process was designed with scalability in mind, opting for reactions that are well-behaved at larger scales, such as standard amide coupling and crystallization-based purifications which are preferable to chromatography.[9] The overall yield for the two-step process is high (60-78%), and the protocol delivers material with excellent purity (>98%).

For further scale-up into a pilot plant or commercial setting, several factors should be considered. Heat transfer becomes more critical, and the exotherms noted in the HAZOP analysis must be carefully managed.[6] Solvent choice may be revisited, potentially replacing DCM with a more environmentally benign option like 2-MeTHF. The final purification may also be optimized to a single crystallization step without the need for column chromatography, which would significantly improve process mass intensity (PMI).

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Protected Amines: N-Cbz-1,2-diaminoethane in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Google Patents. HU206882B - Process for producing condensed diazepinones and pharmaceutical compositions containing them. Google Patents.
  • PubMed Central. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. PubMed Central. Available at: [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • ResearchGate. Synthetic studies towards diazepanone scaffolds | Request PDF. ResearchGate. Available at: [Link]

  • Google Patents. US8357820B2 - Process for producing N-protected amino acid. Google Patents.
  • Frontiers. Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers. Available at: [Link]

  • ResearchGate. Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. ResearchGate. Available at: [Link]

  • PMC - NIH. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. PMC - NIH. Available at: [Link]

  • JOCPR. Synthesis and characterization of some 1,4-diazepines derivatives. JOCPR. Available at: [Link]

  • ResearchGate. Large-Scale Synthesis. ResearchGate. Available at: [Link]

  • ResearchGate. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Available at: [Link]

Sources

Application Note: Comprehensive Analytical Characterization of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, making robust analytical characterization essential for quality control and regulatory compliance in drug development.[1][2] We present a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to establish the identity, purity, and structural integrity of this compound. Each section explains the scientific rationale behind the chosen method and provides detailed, field-tested protocols suitable for implementation in a research or quality control laboratory.

Compound Profile

Compound Name This compound
CAS Number 784156-97-4[3]
Molecular Formula C₁₃H₁₇N₃O₃
Molecular Weight 263.29 g/mol [4]
Structure

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Rationale

Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates. Its efficacy lies in its ability to separate the main compound from non-polar and moderately polar impurities. For this compound, which possesses both hydrophobic (benzyl group) and hydrophilic (amine, amide) moieties, a C18 stationary phase provides an optimal balance of interactions for effective separation.

The choice of a buffered mobile phase is critical. An acidic modifier, such as formic acid, serves a dual purpose: it protonates the free amine, reducing peak tailing caused by interaction with residual silanols on the silica support, and it ensures consistent ionization for reproducible retention times. A gradient elution from a low to high concentration of an organic solvent like acetonitrile allows for the elution of both polar and potential non-polar impurities within a reasonable timeframe. UV detection is selected based on the strong chromophore of the benzyl group, which provides high sensitivity typically around 254 nm.[5]

Experimental Protocol: RP-HPLC
  • Sample Preparation: Accurately weigh and dissolve approximately 1.0 mg of the compound in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Instrumentation: Utilize a standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions: Set up the instrument according to the parameters outlined in Table 1.

  • Injection: Inject 5 µL of the prepared sample.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the area percentage of the main peak to determine the purity of the compound. The retention time serves as a qualitative identifier under consistent conditions.

Data Presentation: HPLC Method Parameters
ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes; hold at 95% B for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Rationale

LC-MS is an indispensable tool for confirming molecular identity by providing precise mass-to-charge ratio (m/z) data.[6] The technique couples the separation power of HPLC with the detection specificity of mass spectrometry. For this compound, Electrospray Ionization (ESI) is the preferred ionization method due to the compound's polarity and the presence of basic nitrogen atoms that are readily protonated.

Operating in positive ion mode ([M+H]⁺) is logical as the diazepane ring nitrogens and the primary amine are easily protonated.[7][8] The expected m/z for the protonated molecule is 264.13, corresponding to the molecular weight of 263.29 plus the mass of a proton. This analysis provides definitive confirmation of the compound's molecular weight, complementing the purity data from HPLC-UV.

Experimental Protocol: LC-MS
  • Sample Preparation: Dilute the 1 mg/mL stock solution prepared for HPLC analysis 1:10 with the mobile phase starting condition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Instrumentation: Use an HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • LC Method: Employ the same chromatographic conditions as detailed in the HPLC-UV section (Table 1) to correlate retention times.

  • MS Method: Configure the mass spectrometer as described in Table 2.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the main compound. Verify that the observed m/z of the primary ion matches the theoretical [M+H]⁺ value.

Data Presentation: Mass Spectrometry Parameters
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range 100 - 500 m/z
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C
Nebulizer Pressure 40 psi
Expected Ion [M+H]⁺ = 264.13
Visualization: LC-MS Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Dissolve sample (1 mg/mL) in 50:50 ACN:H₂O Dilute Dilute 1:10 with Mobile Phase A Prep->Dilute HPLC HPLC Separation (C18 Column, Gradient Elution) Dilute->HPLC ESI ESI Source (Positive Ion Mode) HPLC->ESI MS Mass Analyzer (Scan 100-500 m/z) ESI->MS Chrom Identify Peak at Expected Retention Time MS->Chrom MassSpec Extract Mass Spectrum from Peak Chrom->MassSpec Confirm Confirm [M+H]⁺ Ion (m/z = 264.13) MassSpec->Confirm

Caption: Relationship of key proton groups for NMR analysis.

Optional Analysis: Chiral Purity Assessment

Expertise & Rationale

The carbon at the 6-position, bearing the amino group, is a stereocenter. Therefore, this compound exists as a pair of enantiomers. In pharmaceutical development, it is often critical to control stereochemistry, as enantiomers can have different pharmacological and toxicological profiles. [9] Chiral HPLC is the most common technique for separating and quantifying enantiomers. [10]This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of chiral compounds and are a logical starting point for method development. [10]

Experimental Protocol: Chiral HPLC
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

  • Instrumentation: Use an HPLC system with a UV detector.

  • Chiral Separation Conditions: Screen various polysaccharide-based chiral columns with different mobile phases (typically mixtures of hexane/isopropanol or other alcohols). An example method is provided in Table 3.

  • Data Analysis: If separation is achieved, the relative peak areas of the two enantiomers can be used to determine the enantiomeric excess (ee%).

Data Presentation: Example Chiral HPLC Method
ParameterCondition
Column Chiralpak® IA (or similar amylose-based CSP)
Mobile Phase Hexane / Ethanol (80:20 v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm

Conclusion

The analytical methods detailed in this application note provide a robust, multi-faceted strategy for the characterization of this compound. By combining RP-HPLC for purity assessment, LC-MS for identity confirmation, and NMR spectroscopy for definitive structural elucidation, researchers and drug development professionals can establish a comprehensive quality profile for this important pharmaceutical intermediate. The orthogonal nature of these techniques ensures a high degree of confidence in the material's identity, purity, and structure, which is fundamental to advancing drug discovery and development programs.

References

  • Barata, J. F., et al. (2021). 1,4‐Diazepane Ring‐Based Systems. ResearchGate. Available at: [Link]

  • Yamamoto, K., et al. (2016). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Bioscience, Biotechnology, and Biochemistry, 80(1), 172-7. Available at: [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances. Available at: [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]

  • Moodie, E. D., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Wiley-VCH. Diazepam - SpectraBase. Available at: [Link]

  • Pistos, C., et al. (2011). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. ResearchGate. Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • Burhenne, H., & Kaever, V. (2013). Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS. Methods in Molecular Biology. Available at: [Link]

  • Sari, D. K., et al. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. ResearchGate. Available at: [Link]

  • Le, T. T., et al. (2021). Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo. Communications Biology. Available at: [Link]

  • Skellern, G. G., et al. (1977). The application of HPLC to the determination of some 1,4 benzodiazepines and their metabolites in plasma. British Journal of Clinical Pharmacology. Available at: [Link]

  • West Virginia University School of Medicine. Chiral Drug Separation. Available at: [Link]

  • Garcarek, J., & Wjs, O. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Spangler, C., et al. (2010). A liquid chromatography-coupled tandem mass spectrometry method for quantitation of cyclic di-guanosine monophosphate. Journal of Microbiological Methods. Available at: [Link]

  • ATB. Diazepam | C16H13ClN2O | MD Topology | NMR | X-Ray. Available at: [Link]

  • Gilman, N. W., et al. (1985). Atropisomers of 1,4-benzodiazepines. Synthesis and resolution of a diazepam-related 1,4-benzodiazepine. Journal of the American Chemical Society. Available at: [Link]

  • Novakova, L., & Chocholous, P. (2011). Separation and Quantification of 1,4-benzodiazepines: HPLC versus CZE. Semantic Scholar. Available at: [Link]

  • Kamal, A., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]

  • Google Patents. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • Gao, Y., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]

  • El-Kassem, L. T. A., et al. (2023). Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines and their main impurity 2-amino-5-chlorobenzophenone. Scientific Reports. Available at: [Link]

  • Ćavar Zeljković, S., et al. (2022). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. The Plant Journal. Available at: [Link]

  • Al-Ghannam, S. M. (2006). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Structural Mimicry for Enhanced Peptide Therapeutics

Peptides are at the forefront of therapeutic innovation, offering high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability and low bioavailability. A key strategy to overcome these limitations is the incorporation of non-natural amino acids and peptidomimetic scaffolds that can enforce a specific bioactive conformation, such as a β-turn.[1][2] β-turns are critical secondary structures in peptides and proteins, governing molecular recognition and biological activity.[3]

Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate is a novel heterocyclic building block designed to act as a rigid β-turn mimetic.[4][5] Its seven-membered diazepanone ring structure provides a constrained scaffold that, when incorporated into a peptide sequence, can pre-organize the peptide backbone into a turn conformation. This can lead to enhanced receptor binding affinity, increased resistance to proteolytic degradation, and improved pharmacokinetic properties.

These application notes provide a comprehensive guide for the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols detailed below are based on the widely adopted Fmoc/tBu strategy and address the unique chemical functionalities of this building block.[6]

Chemical Structure and Properties

This compound possesses two key functional groups that must be considered in an SPPS workflow: a primary amine at the 6-position and a benzyloxycarbonyl (Cbz or Z) protected secondary amine within the diazepanone ring at the 1-position.

PropertyValueReference
IUPAC Name This compound[7]
CAS Number 784156-97-4[7]
Molecular Formula C₁₃H₁₇N₃O₃[8]
Molecular Weight 263.29 g/mol [8]
Appearance Solid[8]

The primary amine serves as the attachment point for the growing peptide chain, while the Cbz group provides stable protection of the ring nitrogen throughout the synthesis. The compatibility of the Cbz group with standard Fmoc-SPPS conditions is a crucial aspect of the synthetic strategy.

Strategic Considerations for SPPS Incorporation

The successful integration of this compound into a peptide sequence requires a carefully planned orthogonal protection scheme. In the context of Fmoc-SPPS, the primary amine of the diazepanone must be protected with an Fmoc group to allow for sequential chain elongation. The Cbz group on the diazepanone ring is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and the acidic conditions of the final cleavage from the resin (e.g., trifluoroacetic acid).[1][5] This orthogonality is key to its successful application.

A plausible synthetic strategy involves the following key stages:

  • Fmoc Protection of the Primary Amine: The commercially available this compound must first be N-terminally protected with an Fmoc group.

  • Solid-Phase Synthesis: The resulting Fmoc-protected diazepanone building block is then used in a standard Fmoc-SPPS workflow.

  • Cleavage and Global Deprotection: The peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups are removed using a standard TFA cocktail. The Cbz group remains intact at this stage.

  • Final Cbz Deprotection (Optional): If the free amine on the diazepanone ring is desired for the final peptide, a subsequent deprotection step, typically catalytic hydrogenolysis, is performed in solution.

Experimental Protocols

Protocol 1: Fmoc Protection of this compound

This protocol describes the synthesis of the Fmoc-protected building block required for SPPS.

Materials:

  • This compound

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA)

  • Dioxane and Water, or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of dioxane and water (e.g., 1:1 v/v).

  • Add sodium bicarbonate (2-3 equivalents) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Fmoc-Cl (1.1 equivalents) in dioxane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired Fmoc-protected building block.

Protocol 2: Incorporation of the Fmoc-Protected Diazepanone into a Peptide Sequence via SPPS

This protocol outlines the steps for coupling the Fmoc-protected diazepanone building block within a standard manual or automated Fmoc-SPPS workflow.

Materials:

  • Fmoc-protected this compound

  • Peptide synthesis grade resin (e.g., Rink Amide or Wang resin)

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: DIPEA or N-methylmorpholine (NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solvent: DMF, DCM, Methanol

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fulvene adduct.

  • Coupling of the Diazepanone Building Block:

    • Pre-activate the Fmoc-protected this compound (3-5 equivalents relative to resin loading) with HBTU/HOBt (or HATU) (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. The extended coupling time is recommended for this sterically hindered, non-natural building block.

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling steps with the subsequent Fmoc-amino acids.

Protocol 3: Cleavage from Resin and Cbz Group Stability

This protocol describes the final cleavage of the peptide from the solid support while retaining the Cbz group.

Materials:

  • Peptide-bound resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM (3 times) and dry under vacuum.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum. The peptide at this stage will have the Cbz group intact.

Protocol 4: Cbz Group Deprotection (Post-Cleavage)

This optional step is performed if the final peptide requires a free amine on the diazepanone scaffold.

Materials:

  • Cbz-protected peptide

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Solvent: Methanol or Ethanol

  • Hydrogen source: Hydrogen gas balloon or H-Cube apparatus

Procedure:

  • Dissolve the Cbz-protected peptide in methanol.

  • Carefully add Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously for 4-16 hours.

  • Monitor the reaction by HPLC-MS to confirm the removal of the Cbz group.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final deprotected peptide.

Visualization of the SPPS Workflow

SPPS_Workflow cluster_0 Building Block Preparation cluster_1 Solid-Phase Peptide Synthesis (Fmoc/tBu) cluster_2 Cleavage and Deprotection Start Benzyl 6-amino-5-oxo- 1,4-diazepane-1-carboxylate Fmoc_Protect Fmoc Protection of Primary Amine Start->Fmoc_Protect Fmoc-Cl or Fmoc-OSu Coupling_Diazepanone Couple Fmoc-Diazepanone Building Block Fmoc_Protect->Coupling_Diazepanone To SPPS Cycle Resin Resin (e.g., Rink Amide) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple First Fmoc-Amino Acid Deprotection1->Coupling1 HBTU/DIPEA Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Deprotection2->Coupling_Diazepanone HATU/DIPEA Deprotection3 Fmoc Deprotection Coupling_Diazepanone->Deprotection3 Coupling2 Couple Next Fmoc-Amino Acid Deprotection3->Coupling2 Cleavage Cleavage from Resin (TFA Cocktail) Coupling2->Cleavage Completed Peptide Chain Cbz_Peptide Cbz-Protected Peptide Cleavage->Cbz_Peptide H2_Deprotection Cbz Deprotection (H₂/Pd/C) Cbz_Peptide->H2_Deprotection Final_Peptide Final Peptide H2_Deprotection->Final_Peptide

Figure 1: Workflow for the incorporation of this compound into peptides.

Conclusion and Future Perspectives

The use of conformationally constrained building blocks like this compound is a powerful tool in modern peptide drug design. By enforcing a β-turn motif, this scaffold can significantly enhance the biological activity and pharmacokinetic profile of peptide-based therapeutics. The protocols outlined in this guide provide a robust framework for the successful incorporation of this diazepanone mimetic into peptide sequences using standard Fmoc-SPPS methodologies. The key to this strategy is the orthogonal protection scheme, where the base-labile Fmoc group is used for chain elongation and the stable Cbz group protects the diazepanone ring nitrogen, which can be removed in the final step if required. Further exploration of this and similar scaffolds will undoubtedly pave the way for the development of next-generation peptide drugs with improved therapeutic potential.

References

  • Kee, K. S., & Jois, S. D. S. (2003). Design of beta-turn based therapeutic agents. Current Pharmaceutical Design, 9(15), 1209–1224.
  • ChemDiv. (n.d.). Peptidomimetics of Beta-Turn Motifs Library.
  • Gfeller, D., et al. (2007). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. Journal of the American Chemical Society, 129(1), 123-131.
  • Crecente García, S. (2021). Design and synthesis of conformational switches and β-turn mimics through chemical ligation. PhD thesis, University of Glasgow.
  • Kahn, M., Wilke, S., Chen, B., Fujita, K., Lee, Y. H., & Johnson, M. E. (1988). The design and synthesis of mimetics of peptide beta-turns. Journal of Molecular Recognition, 1(2), 75–79.
  • ResearchGate. (n.d.). Synthetic studies towards diazepanone scaffolds.
  • Amerigo Scientific. (n.d.). 6-amino-5-oxo-[1][4]diazepane-1-carboxylic acid benzyl ester. Retrieved from Amerigo Scientific website.

  • CymitQuimica. (n.d.). 6-Amino-5-oxo-[1][4]diazepane-1-carboxylic acid benzyl ester. Retrieved from CymitQuimica website.

  • ResearchGate. (n.d.). Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence.
  • Coin, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Future Medicinal Chemistry, 6(8), 949-968.
  • Stoddart, J. F., et al. (2020). Embracing Complexity: Peptides as Tunable Scaffolds in the Construction of Discrete Supramolecular Systems.
  • Kent, S. B. H. (2014). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Accounts of Chemical Research, 47(11), 3406-3416.
  • Halpern, B., & James, L. B. (1964). The preparation of dimedone derivatives of amino acids and their use in peptide synthesis. Australian Journal of Chemistry, 17(11), 1282-1288.
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems.
  • Donald, B. R., et al. (2022). Protocol for Designing De Novo Noncanonical Peptide Binders in OSPREY. Journal of Molecular Biology, 434(21), 167795.
  • Süli-Vargha, H., et al. (2007). 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester. Journal of Peptide Science, 13(11), 742-748.
  • National Center for Biotechnology Information. (n.d.). benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate.
  • Google Patents. (n.d.). US20170226152A1 - Solid phase peptide synthesis.
  • MDPI. (2021).
  • Creative Peptides. (n.d.). Solid-Phase Peptide Synthesis (SPPS) for High-Quality Peptides.
  • BLDpharm. (n.d.). 784156-97-4|this compound.
  • Santa Cruz Biotechnology. (n.d.). 6-Amino-5-oxo-[1][4]diazepane-1-carboxylic acid benzyl ester | CAS 784156-97-4. Retrieved from Santa Cruz Biotechnology website.

  • BLDpharm. (n.d.). 2803456-81-5|Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate.
  • National Center for Biotechnology Information. (2004). Protease-catalyzed peptide bond formation: application to synthesis of the COOH-terminal octapeptide of cholecystokinin.
  • BenchChem. (n.d.). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. The 1,4-diazepane core is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents.[1][2][3] Mastering its synthesis is a critical step in the development of novel pharmaceuticals.

This document provides in-depth, experience-driven advice in a direct question-and-answer format, addressing specific challenges you may encounter in the laboratory.

I. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of this compound. The proposed synthetic route generally involves the cyclization of a suitably protected dipeptide precursor.

Diagram: General Synthetic Strategy

synthesis_workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Peptide Coupling cluster_deprotection Step 3: Selective Deprotection cluster_cyclization Step 4: Intramolecular Cyclization A Starting Amino Acid 1 (e.g., Glycine derivative) P1 Cbz-Protected Amino Acid A->P1 Cbz-Cl, Base B Starting Amino Acid 2 (e.g., Diaminopropionic acid derivative) P2 Boc-Protected Amino Acid B->P2 Boc2O, Base C Dipeptide Precursor P1->C Coupling Agent (e.g., HATU, T3P) P2->C D Partially Deprotected Dipeptide C->D Mild Acid (e.g., TFA in DCM) E This compound D->E Coupling Agent/Base

Caption: General workflow for the synthesis of the target diazepanone.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What are the most likely causes?

A1: Low overall yield can stem from several stages of the synthesis. Here’s a breakdown of common culprits and how to address them:

  • Inefficient Peptide Coupling (Step 2): The formation of the initial dipeptide is a critical step.

    • Causality: Incomplete activation of the carboxylic acid or side reactions of the activated species can significantly reduce yield. The choice of coupling reagent is paramount.[4][5]

    • Troubleshooting:

      • Reagent Choice: For challenging couplings, consider using highly efficient uronium-based reagents like HATU or HCTU.[5] Phosphonium salts like PyBOP are also excellent alternatives.

      • Reaction Conditions: Ensure anhydrous conditions, as water will quench the activated ester. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.[4] Optimize the reaction temperature; while many couplings proceed at room temperature, some may benefit from cooling to 0°C to minimize side reactions.

      • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine component can drive the reaction to completion.

  • Incomplete or Non-Selective Deprotection (Step 3): The selective removal of one protecting group is crucial for the subsequent cyclization.

    • Causality: If the Boc group is not fully removed, the subsequent cyclization will not occur. Conversely, harsh conditions might partially cleave the Cbz group, leading to a mixture of products.[6]

    • Troubleshooting:

      • Boc-Deprotection: Use a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[7] Monitor the reaction closely by TLC or LC-MS to ensure complete removal.

      • Cbz-Group Stability: The Cbz group is generally stable to the acidic conditions used for Boc removal but can be sensitive to strong acids over extended periods.[6] Ensure the deprotection step is not unnecessarily prolonged.

  • Poor Cyclization Efficiency (Step 4): The intramolecular ring-closing step is often a key challenge in forming medium-sized rings like diazepanes.

    • Causality: High concentrations can favor intermolecular polymerization over the desired intramolecular cyclization. The activation method for the cyclization is also critical.

    • Troubleshooting:

      • High Dilution: Perform the cyclization under high-dilution conditions (typically 0.01-0.05 M) to minimize intermolecular side reactions. This can be achieved by the slow addition of the deprotected precursor to a solution of the coupling reagent.

      • Choice of Cyclization Reagent: Reagents like T3P (Propylphosphonic Anhydride) are often effective for amide bond formation and can be advantageous in cyclization reactions.[4]

Q2: I am observing multiple spots on my TLC plate after the cyclization step, making purification difficult. What are these impurities?

A2: The presence of multiple products indicates side reactions are occurring. Here are the most probable impurities and their causes:

  • Dimer or Polymer: This is the most common byproduct in cyclization reactions.

    • Causality: As mentioned, if the concentration of the linear precursor is too high, intermolecular reactions will compete with the intramolecular cyclization.

    • Solution: Employ high-dilution techniques as described in A1.

  • Unreacted Starting Material: The linear, deprotected dipeptide may remain.

    • Causality: Insufficient activation during the cyclization step or a deactivated coupling reagent.

    • Solution: Ensure your coupling reagents are fresh and anhydrous. Consider increasing the amount of coupling reagent slightly (e.g., to 1.5 equivalents).

  • Products from Partial Deprotection: If the Cbz group was partially cleaved during the Boc-deprotection step, you might have a mixture of cyclized products with and without the Cbz group.

    • Solution: Re-evaluate the conditions of your Boc-deprotection step. Use the mildest effective conditions and monitor the reaction carefully.

Diagram: Troubleshooting Logic

troubleshooting_flow cluster_yield Low Yield Analysis cluster_impurity Impurity Analysis cluster_solutions Solutions start Low Yield or Impurities q_yield Which step has low yield? start->q_yield q_impurity What is the main impurity? start->q_impurity coupling Inefficient Peptide Coupling q_yield->coupling Step 2 deprotection_yield Incomplete Deprotection q_yield->deprotection_yield Step 3 cyclization_yield Poor Cyclization q_yield->cyclization_yield Step 4 sol_coupling Optimize Coupling Reagents & Conditions coupling->sol_coupling sol_deprotection Optimize Deprotection Time & Reagents deprotection_yield->sol_deprotection sol_cyclization Use High Dilution & Optimize Cyclization Reagent cyclization_yield->sol_cyclization dimer Dimer/Polymer q_impurity->dimer Higher MW sm Unreacted Starting Material q_impurity->sm Matches Precursor side_product Side-Reaction Products q_impurity->side_product Unexpected MW dimer->sol_cyclization sm->sol_cyclization side_product->sol_deprotection

Caption: A logical flow for troubleshooting common synthesis issues.

Q3: My purification by column chromatography is not giving a clean product. Any suggestions?

A3: The polarity of this compound and potential impurities can make chromatographic separation challenging.

  • Causality: The free amino group and the amide bond can cause streaking on silica gel. Impurities may have very similar polarities to the desired product.

  • Troubleshooting:

    • Solvent System: A common mobile phase is a gradient of methanol in dichloromethane or ethyl acetate. To reduce streaking, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent.

    • Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient, possibly with a modifier like TFA or formic acid.

    • Crystallization: If the product is a solid, attempting crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, methanol/ether) can be an effective purification method, sometimes superior to chromatography for removing closely related impurities.

II. Experimental Protocols

Protocol 1: Cbz-Protection of Amine

This protocol describes the protection of an amino group using benzyl chloroformate (Cbz-Cl).[6][8][9]

  • Dissolution: Dissolve the starting amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) and cool the mixture in an ice bath (0-5 °C).

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any excess benzyl chloroformate.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using 1 M HCl. Extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Protocol 2: Boc-Protection of Amine

This protocol details the protection of an amine using di-tert-butyl dicarbonate (Boc₂O).[7][10][11]

  • Dissolution: Dissolve the amine-containing starting material (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Base and Boc₂O: Add a base, such as triethylamine (1.5 equivalents), followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 equivalents) dissolved in the same solvent.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.

Protocol 3: Peptide Coupling and Cyclization Optimization

This section provides key parameters to consider for both the initial peptide coupling and the final intramolecular cyclization.

ParameterRecommendation for Step 2 (Peptide Coupling)Recommendation for Step 4 (Cyclization)Rationale
Concentration 0.1 - 0.5 M0.01 - 0.05 M (High Dilution) To favor intramolecular cyclization over intermolecular polymerization.
Coupling Reagent HATU, HCTU, PyBOP, T3PT3P, HATUHigh-efficiency reagents are needed for both steps. T3P is often very effective for cyclizations.[4]
Base DIPEA, N-Methylmorpholine (NMM)DIPEA, Proton Sponge®A non-nucleophilic base is crucial to prevent side reactions.[12]
Temperature 0 °C to Room TemperatureRoom TemperatureControlled temperature minimizes racemization and other side reactions.
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Prevents quenching of activated species by atmospheric moisture.[4]

III. References

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved January 2, 2026, from

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved January 2, 2026, from

  • How to Optimize Peptide Synthesis? (n.d.). Retrieved January 2, 2026, from

  • Cbz Protection - Common Conditions. (n.d.). Retrieved January 2, 2026, from

  • Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence - ResearchGate. (n.d.). ResearchGate. Retrieved January 2, 2026, from

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Retrieved January 2, 2026, from

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from

  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PubMed Central. (2015, April 8). National Center for Biotechnology Information. Retrieved January 2, 2026, from

  • 6-Amino-5-oxo-[5][13]diazepane-1-carboxylic acid benzyl ester - CymitQuimica. (n.d.). Retrieved January 2, 2026, from

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). Retrieved January 2, 2026, from

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. (n.d.). MDPI. Retrieved January 2, 2026, from

  • Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-Rstyryl)-2,3-dihydropyrazolo[3,4-b][5][13]diazepines - MDPI. (n.d.). MDPI. Retrieved January 2, 2026, from

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - ResearchGate. (n.d.). ResearchGate. Retrieved January 2, 2026, from

  • BOC Protection and Deprotection - J&K Scientific LLC. (2025, February 8). J&K Scientific. Retrieved January 2, 2026, from

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from

  • Efficient solventless technique for Boc-protection of hydrazines and amines - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from

  • DIAZEPAM SYNTHESIS (including mechanism of action,uses and nomenclature) - YouTube. (2019, December 13). YouTube. Retrieved January 2, 2026, from

  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. (n.d.). BenchChem. Retrieved January 2, 2026, from

  • Novel approach for optimization of a 'difficult' peptide synthesis by utilizing quantitative reaction monitoring assays - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from

  • Straightforward, scalable, solution-phase synthesis of peptide bonds in flow - ResearchGate. (n.d.). ResearchGate. Retrieved January 2, 2026, from

  • 784156-97-4|this compound - BLDpharm. (n.d.). BLDpharm. Retrieved January 2, 2026, from

  • Technical Support Center: Purification of (R)-1-benzyl-5-methyl-1,4-diazepane - Benchchem. (n.d.). BenchChem. Retrieved January 2, 2026, from

  • US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents. (n.d.). Google Patents. Retrieved January 2, 2026, from

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - NIH. (2024, July 3). National Center for Biotechnology Information. Retrieved January 2, 2026, from

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4). Bachem. Retrieved January 2, 2026, from

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from

  • Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the... - ResearchGate. (n.d.). ResearchGate. Retrieved January 2, 2026, from

Sources

Technical Support Center: Synthesis of 1,4-Diazepan-5-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-diazepan-5-one scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic motif. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

Introduction: The Challenge of the Seven-Membered Ring

The 1,4-diazepan-5-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably diazepam (Valium).[1][2] Its synthesis, however, is often plagued by competing side reactions that can significantly lower yields and complicate purification. The formation of the seven-membered ring typically involves an intramolecular cyclization of a linear precursor, a step that is entropically disfavored compared to intermolecular side reactions.[3] This guide will address the most common issues, providing you with the insights to optimize your synthetic route.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction yields are consistently low, and I observe a significant amount of a high-molecular-weight byproduct in my LC-MS. What is happening?

Answer: This is a classic sign of intermolecular side reactions, primarily dimerization or polymerization , outcompeting the desired intramolecular cyclization. The linear precursor, instead of cyclizing with itself, reacts with another molecule to form a linear dimer, which can then continue to react, leading to oligomers or polymers.[3][4] This is especially common in lactam synthesis when reaction concentrations are too high.[4][5]

Causality: The intramolecular cyclization to form a seven-membered ring is entropically less favorable than forming smaller rings and is often kinetically slower than intermolecular reactions at high concentrations. The amine and the activated carboxylic acid (or ester) termini of two different precursor molecules can readily react.

Diagnostic Steps:

  • LC-MS Analysis: Check for masses corresponding to double (dimer), triple (trimer), or multiple units of your precursor's molecular weight. Cyclic dimers are also a known byproduct in lactam polymerizations.[4]

  • NMR Analysis: Polymer formation will often result in broad, poorly resolved peaks in the ¹H and ¹³C NMR spectra, obscuring the sharp signals of your desired product.

Mitigation Strategies:

  • High-Dilution Conditions: This is the most critical parameter. By significantly reducing the concentration of the reactant, you decrease the probability of intermolecular collisions, thereby favoring the intramolecular cyclization. See Protocol 1 for a detailed high-dilution methodology.

  • Slow Addition: Adding the linear precursor slowly via a syringe pump to a heated solvent also maintains a state of pseudo-dilution, keeping the instantaneous concentration of the reactant low.

  • Temperature Optimization: While higher temperatures can provide the activation energy for cyclization, they can also accelerate side reactions. Screen a range of temperatures to find the optimal balance.

Q2: My final product is contaminated with unreacted starting material, specifically the linear β-amino amide precursor. How can I drive the cyclization to completion?

Answer: Incomplete cyclization suggests that the reaction has not reached completion or that the activation energy for the ring-closing step is too high under the current conditions. The stability of the linear precursor can sometimes be a hurdle.

Causality: The intramolecular nucleophilic attack of the amine onto the activated carbonyl group is the key ring-closing step. Several factors can hinder this:

  • Insufficient Activation of the Carbonyl Group: If you are cyclizing a β-amino acid or ester, the electrophilicity of the carbonyl may be too low.

  • Protonation of the Nucleophile: In acidic conditions, the primary or secondary amine can be protonated, rendering it non-nucleophilic.

  • Steric Hindrance: Bulky substituents near the reacting centers can slow down the cyclization.

Diagnostic Steps:

  • TLC/LC-MS Monitoring: Track the reaction over an extended period (e.g., 24-48 hours) to see if the reaction is simply slow or has stalled completely.

  • pH Check: If possible, check the pH of your reaction mixture. Highly acidic or basic conditions might not be optimal.

Mitigation Strategies:

  • Use a Coupling Agent: For cyclization of a β-amino acid, use a peptide coupling agent (e.g., HATU, HBTU, EDC) to activate the carboxylic acid in situ. This creates a highly reactive intermediate that readily undergoes intramolecular attack.

  • Change the Base: If using a base to deprotonate the amine or activate the reaction, consider its strength and steric properties. A non-nucleophilic, sterically hindered base like DBU or proton sponge can be effective.

  • Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Refluxing in a high-boiling solvent like toluene or xylene is a common strategy.[6]

Q3: I'm performing an aza-Michael addition to form my precursor, but the reaction is messy with multiple products. How can I improve the selectivity?

Answer: The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool but can be prone to side reactions if not properly controlled.[7][8]

Causality:

  • Bis-addition: If a primary amine is used, it can react twice with the Michael acceptor.

  • Polymerization: The Michael acceptor can polymerize, especially under basic or radical conditions.

  • (Retro) aza-Michael Reaction: The reaction can be reversible, leading to a complex equilibrium of products.[9][10]

Mitigation Strategies:

  • Catalyst Choice: The use of an appropriate catalyst can significantly improve selectivity. Organocatalysts, such as squaramides or cinchona alkaloids, can promote the desired reaction through hydrogen bonding.[9][11]

  • Stoichiometry Control: Use a slight excess of the amine component to ensure the α,β-unsaturated system is fully consumed, minimizing its self-polymerization.

  • Solvent and Temperature: Aprotic solvents often give cleaner reactions. Running the reaction at lower temperatures can reduce the rate of side reactions and improve selectivity.

Visualizing the Reaction: Desired Pathway vs. Dimerization

The following diagram illustrates the critical competition between the desired intramolecular cyclization and the problematic intermolecular dimerization pathway.

G cluster_0 Reaction Pathways Precursor Linear β-Amino Amide Precursor Product 1,4-Diazepan-5-one (Desired Product) Precursor->Product Intramolecular Cyclization (Favored by Dilution) Dimer Linear Dimer (Side Product) Precursor->Dimer Intermolecular Reaction (Favored by High Conc.) Polymer Oligomers/Polymers Dimer->Polymer Further Reaction

Caption: Competing pathways in 1,4-diazepan-5-one synthesis.

Frequently Asked Questions (FAQs)

  • What are the most common synthetic routes? Common methods include the intramolecular cyclization of β-amino amides or esters, reductive amination followed by cyclization, and multicomponent reactions like the Ugi reaction followed by a deprotection/cyclization sequence.[12] Solid-phase synthesis has also been developed for creating libraries of these compounds.[13]

  • How do I choose the right solvent for the cyclization step? The choice of solvent is critical. Non-polar, high-boiling solvents like toluene or dioxane are often used for high-dilution reactions. Polar aprotic solvents like DMF or DMSO can also be effective but may require more rigorous purification. Protic solvents may interfere by hydrogen bonding with the amine.

  • Can protecting groups help control side reactions? Absolutely. Protecting one of the amine functionalities in a diamine starting material allows for selective elaboration of the other amine before a final deprotection and cyclization step. A Boc or Cbz group is commonly used for this purpose.

Data Summary: Common Side Products and Mitigation

Side ProductCommon Analytical Signature (LC-MS)Primary CauseRecommended Mitigation Strategy
Linear Dimer [2M+H]⁺ or [2M+Na]⁺High reactant concentrationHigh-dilution conditions; slow addition of reactant
Polymer/Oligomer Series of peaks separated by MHigh reactant concentration; reactive monomersHigh-dilution; use of less reactive precursors
Retro-Aza-Michael Product [M-Amine]⁺ or presence of starting materialsReversibility of the reactionLower reaction temperature; use of a catalyst to stabilize the product
Over-reduction Products [M+2H]⁺ or [M+4H]⁺Harsh reducing agents (e.g., in reductive amination)Use milder reducing agents (e.g., NaBH(OAc)₃); control stoichiometry

Experimental Protocols

Protocol 1: High-Dilution Intramolecular Cyclization

This protocol is designed to minimize the formation of intermolecular side products like dimers and polymers.

Objective: To favor intramolecular cyclization over intermolecular reactions.

Methodology:

  • Apparatus Setup:

    • Set up a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a rubber septum. A large volume of solvent is essential. For a 1 mmol scale reaction, a solvent volume of 250-500 mL is recommended (final concentration: 2-4 mM).

    • Place a high-quality magnetic stir bar in the flask.

  • Reagent Preparation:

    • Dissolve the linear β-amino amide precursor (1.0 eq) in a minimal amount of the reaction solvent (e.g., 20-50 mL).

    • If a base or coupling agent is required, it can be added to the main reaction flask or mixed with the precursor solution, depending on stability.

  • Reaction Execution:

    • Add the bulk of the dry reaction solvent (e.g., Toluene, Dioxane) to the reaction flask and heat it to the desired temperature (e.g., 100-110 °C).

    • Draw the precursor solution into a syringe and place it on a syringe pump.

    • Pierce the septum of the reaction flask with the syringe needle.

    • Begin the slow addition of the precursor solution via the syringe pump over a prolonged period (e.g., 4-8 hours). A slow, steady addition rate is crucial for maintaining pseudo-high dilution.

    • Once the addition is complete, allow the reaction to stir at the elevated temperature for an additional 12-24 hours to ensure complete cyclization.

  • Monitoring and Workup:

    • Monitor the reaction progress by periodically taking aliquots for TLC or LC-MS analysis. Check for the disappearance of the starting material and the appearance of the desired product mass.

    • Upon completion, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue using standard techniques, such as column chromatography, to isolate the 1,4-diazepan-5-one.

References

  • Al-dujaili, D. A. H., Schmidt, A., & El-Khouly, M. E. (2018). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Molecules, 23(10), 2469. [Link]

  • Herzog, B., et al. (2018). Theoretical and experimental examination of ε-caprolactam dimer stability. Journal of Molecular Modeling, 24(9), 249. [Link]

  • RSC Adv., 2015, 5, 1268–1273. A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. [Link]

  • Drugs.com. (2024). Diazepam Side Effects: Common, Severe, Long Term. [Link]

  • Sebenda, J. (1976). Polymerizability of lactams. Pure and Applied Chemistry, 48(3), 329-334. [Link]

  • Assy, M. G., et al. (2019). Synthesis of 1,4-Diazepinone Derivatives via a Domino Aza-Michael/SN2 Cyclization of 1-Azadienes with α-Halogenoacetamides. ChemistrySelect, 4(1), 139-142. [Link]

  • Kiselyov, A. S., et al. (2008). Three-Component Synthesis of 1,4-Diazepin-5-ones and the Construction of β-Turn-like Peptidomimetic Libraries. Journal of Combinatorial Chemistry, 10(2), 230-234. [Link]

  • Bertalan, G., et al. (1984). Cationic polymerization of caprolactam, II. Acta Chimica Hungarica, 117(2), 159-172. [Link]

  • Ojima, I., et al. (2011). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 16(12), 10243-10260. [Link]

  • Wikipedia. (2024). Diazepam. [Link]

  • Zhang, D., et al. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Chemical Society Reviews, 51(15), 6218-6243. [Link]

  • Fülöpová, V., et al. (2012). Solid-phase synthesis of trisubstituted benzo[12][14]-diazepin-5-one derivatives. ACS Combinatorial Science, 14(12), 651-656. [Link]

  • Cheng, J., et al. (2001). Controlled Polymerization of β-Lactams Using Metal-Amido Complexes: Synthesis of Block Copoly(β-peptides). Journal of the American Chemical Society, 123(47), 11663-11664. [Link]

  • NHS. (2023). Side effects of diazepam. [Link]

  • Young, D. W., et al. (2011). Diastereoselective Control of Intramolecular Aza-Michael Reactions Using Achiral Catalysts. Organic Letters, 13(20), 5556-5559. [Link]

  • Aridoss, G., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. SpringerPlus, 4, 166. [Link]

  • Rogers, L., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering, 4. [Link]

  • Reddy, C. R., et al. (2020). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry, 85(24), 16295-16304. [Link]

  • Sharma, S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3241-3269. [Link]

  • Wang, J., et al. (2023). Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. Catalysts, 13(2), 364. [Link]

  • Yamazaki, S., et al. (2014). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry, 12(45), 9154-9164. [Link]

  • Singh, G. S., & D'hooghe, M. (2014). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Tetrahedron, 70(42), 7705-7722. [Link]

  • Clayden, J., & Pink, J. H. (2001). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, (1), 1-16. [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Hart, D. J., & Ha, D. C. (1989). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Chemical Reviews, 89(7), 1447-1465. [Link]

  • van der Mee, L., et al. (2023). Exploring Transamidation and Chemical Recycling of β-Amino Amide-Derived Covalent Adaptable Networks. Polymer Chemistry. [Link]

  • van der Mee, L., et al. (2023). Exploring transamidation and chemical recycling of β-amino amide-derived covalent adaptable networks. Polymer Chemistry, 14(45), 5031-5039. [Link]

  • Gellman, S. H. (1998). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. Accounts of Chemical Research, 31(4), 173-180. [Link]

Sources

Common impurities in Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important synthetic intermediate. Drawing from established principles of organic synthesis and chromatography, this document provides troubleshooting guides and frequently asked questions to ensure the highest quality of your material for downstream applications.

Section 1: Understanding the Purity Challenges

This compound is a key building block in medicinal chemistry. Its structure, featuring a protected amine, a free amine, and a lactam within a seven-membered ring, presents unique stability and purification challenges. Commercially available batches often have a purity of around 95%, indicating the presence of persistent impurities that can interfere with subsequent reactions.[1] Understanding the origin of these impurities is the first step toward their effective removal.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

While a definitive list of impurities can only be generated through rigorous analytical characterization of a specific batch, we can infer the most probable contaminants based on its synthesis, which typically involves the cyclization of a protected dipeptide precursor.

Common Impurity Classes:

  • Unreacted Starting Materials: Linear peptide precursors that failed to cyclize.

  • Oligomers: Dimerization or trimerization of the linear precursor can occur, especially at high concentrations.

  • Side-Reaction Products:

    • Products of Incomplete Deprotection: If orthogonal protecting groups are used in the synthesis of the precursor, partially deprotected linear or cyclic molecules can be present.

    • Racemization Products: The stereocenter alpha to the carbonyl group is susceptible to racemization, particularly under harsh basic or acidic conditions during synthesis or workup.[2]

    • Hydrolysis Products: The lactam ring can be susceptible to hydrolysis, leading to the ring-opened amino acid.

Q2: My downstream reaction is failing. Could impurities be the cause?

Absolutely. The primary amine of your target compound is a key reactive handle. Impurities with similar reactive groups, such as uncyclized linear precursors, can act as competitive substrates, leading to a complex mixture of products and reduced yield of your desired compound.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A multi-pronged analytical approach is always recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column) is an excellent tool for separating the target compound from less polar impurities. For more polar impurities, Hydrophilic Interaction Chromatography (HILIC) can be a powerful alternative.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of impurities, which provides crucial clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify major impurities if their concentration is high enough.

Section 2: Troubleshooting and Purification Protocols

This section provides detailed protocols for the removal of common impurities. The choice of method will depend on the nature of the impurities and the scale of your purification.

Troubleshooting Guide: Common Scenarios
Observation Potential Cause Recommended Action
Multiple spots on TLC close to the main product spot. Presence of closely related impurities, such as oligomers or diastereomers.Proceed with flash column chromatography using a fine-tuned solvent system.
Product appears as a solid, but has a broad melting point range. Significant levels of impurities are disrupting the crystal lattice.Recrystallization is a suitable first-line purification strategy.
NMR spectrum shows extra peaks, but HPLC shows a single peak. Co-eluting impurities under the current HPLC conditions.Modify the HPLC method (e.g., change the gradient, solvent system, or column chemistry).
Product yield is low after purification. The compound may be interacting strongly with the stationary phase (e.g., silica gel).Consider using a different stationary phase like alumina or employing a solvent system with additives.[4][5]

Experimental Protocol 1: Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying this compound, particularly for removing impurities with different polarities. Due to the presence of two amine functionalities and a polar lactam group, this compound can be challenging to purify on standard silica gel.[4][6]

Rationale for Method Selection:

The basicity of the amino groups can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in peak tailing and poor separation.[4] To mitigate this, we can either use a modified mobile phase or a different stationary phase.

Method A: Modified Mobile Phase on Silica Gel

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase System: A gradient of methanol in dichloromethane (DCM) is a good starting point. To improve the separation and reduce tailing, add a small amount of a basic modifier.

    • Recommended Modifier: 0.5-1% triethylamine (Et₃N) or ammonium hydroxide in the mobile phase.[5] This will neutralize the acidic sites on the silica gel.

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 100% DCM or 1-2% MeOH in DCM).

    • Column Packing: Pack the column with silica gel in the non-polar component of your mobile phase (e.g., hexane or DCM).

    • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

    • Elution: Start with a low polarity mobile phase (e.g., 1-2% MeOH in DCM with 1% Et₃N) and gradually increase the polarity (e.g., up to 10% MeOH in DCM with 1% Et₃N).

    • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Method B: Alternative Stationary Phases

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying amines as it lacks the strong acidic character.[5] Use a similar mobile phase system as with silica (e.g., MeOH/DCM).

  • Amino-functionalized Silica: This stationary phase is specifically designed for the purification of polar and basic compounds and can offer excellent selectivity.[7]

Experimental Protocol 2: Recrystallization

If your product is a solid and the impurities have different solubilities, recrystallization can be an efficient and scalable purification method.

Rationale for Solvent Selection:

The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.

Recommended Solvent Systems to Screen:

  • Ethyl acetate/Hexane

  • Isopropanol

  • Acetonitrile

  • Toluene

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude material in different solvents at room and elevated temperatures to find a suitable system.

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling: Slowly cool the solution to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Strategy cluster_final Final Product Crude_Product Crude Product (Purity <95%) Purity_Assessment Purity Assessment (HPLC, LC-MS, NMR) Crude_Product->Purity_Assessment Is_Solid Is the material solid? Purity_Assessment->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Flash Column Chromatography Is_Solid->Column_Chromatography No / Impurities are closely related Pure_Product Pure Product (Purity >99%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision workflow for purification.

Section 3: Final Quality Control and Storage

After purification, it is crucial to re-analyze your material using the analytical techniques mentioned earlier (HPLC, LC-MS, NMR) to confirm its purity. Once confirmed, the pure this compound, which is typically a solid, should be stored in a cool, dry, and dark place to prevent degradation.

References

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Available at: [Link]

  • Side reactions in peptide synthesis. (n.d.). University of Technology Sydney. Available at: [https://www.lib.uts.edu.au/goto/&/search/detail?db=cat00911a&an=uts.363935&q=Side reactions in peptide synthesis]([Link] reactions in peptide synthesis)

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. Available at: [Link]

  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Available at: [Link]

  • Pharma Growth Hub. (2023, August 22). Amino columns [Video]. YouTube. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Group Protection in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes. Available at: [Link]

  • Side Reactions in Peptide Synthesis. (n.d.). Scribd. Available at: [Link]

  • Anusha, J., & S, A. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • Google Patents. (2019). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2018). Bentham Science. Available at: [Link]

  • Royal Society of Chemistry. (2004). Synthesis and hetero-Diels–Alder reactions of enantiomerically pure dihydro-1H-azepines. Available at: [Link]

  • Wiley-VCH GmbH. (2021). Click and Release Chemistry for Activity-Based Purification of β-Lactam Targets. Chemistry, 27(28), 7637-7644. Available at: [Link]

Sources

Technical Support Center: Optimization of Diazepine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of diazepine ring systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these crucial heterocyclic scaffolds. Here, we will delve into the mechanistic underpinnings of these reactions to provide actionable troubleshooting advice and robust optimization strategies.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists receive regarding diazepine synthesis:

Q1: My 1,5-benzodiazepine synthesis from o-phenylenediamine and a ketone is giving a very low yield. What are the likely causes?

A1: Low yields in this condensation reaction are often due to several factors. Firstly, the reaction is equilibrium-driven, and the removal of water is crucial to drive it to completion. Secondly, the nature of the ketone plays a significant role; sterically hindered ketones react slower. Lastly, the catalyst choice and reaction conditions are critical. Many traditional methods suffer from long reaction times and low yields under mild conditions.[1]

Q2: I am observing a significant amount of a byproduct that appears to be the hydrolyzed starting material. How can I prevent this?

A2: Hydrolysis of starting materials, particularly amides, can be a significant side reaction, especially under harsh acidic or basic conditions at elevated temperatures. To minimize hydrolysis, consider using milder reaction conditions. If applicable to your synthetic route, it may be more effective to perform the hydrolysis as a deliberate first step, isolate the resulting amine, and then proceed with a well-established cyclization protocol.

Q3: I am struggling to purify my diazepine product. What are some general tips?

A3: Purification of diazepine derivatives can be challenging due to their polarity and potential for multiple conformations. For column chromatography, a systematic approach to solvent system selection is key. For normal-phase chromatography, start with a non-polar mobile phase and gradually increase the polarity. The use of additives can be highly effective. For instance, a small amount of a polar solvent like methanol or a base like triethylamine can significantly improve peak shape. For challenging separations, such as diastereomers, consider specialized stationary phases like chiral columns.

Q4: How do electron-donating or -withdrawing groups on my aromatic aldehyde affect the synthesis of 1,5-benzodiazepines?

A4: The electronic nature of substituents can have a pronounced effect on the reaction rate and yield. In many acid-catalyzed condensations, aldehydes with strong electron-donating groups tend to react faster, while those with electron-withdrawing groups can inhibit the reaction.[2] However, with the right choice of catalyst, such as certain heteropolyacids, the influence of these electronic effects can be minimized, leading to high yields for a broader range of substrates.[2]

In-Depth Troubleshooting Guides

Problem 1: Low Yield and Incomplete Conversion in 1,5-Benzodiazepine Synthesis

This is a common issue in the acid-catalyzed condensation of o-phenylenediamines and ketones or β-dicarbonyl compounds.

Logical Troubleshooting Workflow:

start Low Yield/ Incomplete Conversion check_water Is water being effectively removed? start->check_water check_catalyst Is the catalyst active and appropriate? check_water->check_catalyst Yes solution1 Employ a Dean-Stark trap or use a drying agent. check_water->solution1 No check_temp Are the reaction temperature and time optimized? check_catalyst->check_temp Yes solution2 Screen alternative catalysts (e.g., solid acids like zeolites, heteropolyacids). check_catalyst->solution2 Unsure/No check_reactants Are the reactants of sufficient purity and appropriate stoichiometry? check_temp->check_reactants Yes solution3 Gradually increase temperature and monitor reaction progress by TLC/LC-MS. check_temp->solution3 No solution4 Purify starting materials. Consider a slight excess of the carbonyl compound. check_reactants->solution4 No

Troubleshooting Workflow for Low Yield.

Detailed Causality and Solutions:

  • Water Removal: The condensation reaction to form the diazepine ring is reversible, with water as a byproduct. According to Le Chatelier's principle, removing water will drive the equilibrium towards the product.

    • Solution: If your reaction is conducted in a suitable solvent (e.g., toluene), use a Dean-Stark apparatus. Alternatively, the inclusion of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be effective.

  • Catalyst Selection: The choice of acid catalyst is crucial. While traditional catalysts like acetic acid or p-toluenesulfonic acid are common, they may not be optimal for all substrates.

    • Solution: Consider screening a panel of catalysts. Solid acid catalysts such as H-MCM-22 or HY zeolite offer advantages like high activity, mild reaction conditions, and easy separation.[1] For certain substrates, heteropolyacids have been shown to be highly efficient.[2]

  • Reaction Temperature and Time: While room temperature reactions are desirable, some substrate combinations may require thermal energy to overcome the activation barrier.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC or LC-MS. Be mindful that excessive heat can lead to side product formation.

  • Reactant Purity and Stoichiometry: Impurities in the starting materials can inhibit the catalyst or lead to side reactions.

    • Solution: Ensure the purity of your o-phenylenediamine and carbonyl compound. Using a slight excess (1.1-1.2 equivalents) of the more volatile or less expensive carbonyl compound can sometimes improve the yield.

Problem 2: Formation of Side Products in Diazepine Synthesis

The formation of unexpected side products can complicate purification and reduce the yield of the desired diazepine.

Common Side Products and Their Origins:

Side ProductProbable CauseProposed Solution
Benzimidazole derivatives Reaction of o-phenylenediamine with an aldehyde impurity or oxidative degradation.Use freshly purified aldehydes. Run the reaction under an inert atmosphere (N₂ or Ar).
Hydrolysis products Presence of water and harsh acidic/basic conditions leading to cleavage of amide or imine bonds.[3]Use anhydrous solvents and reagents. Opt for milder catalysts and reaction conditions.
Oligomers/Polymers High concentration of reactants, excessive heat, or highly reactive starting materials.Use a more dilute solution. Control the reaction temperature carefully. Consider slow addition of one of the reactants.
Isomeric Products In syntheses involving unsymmetrical precursors, different cyclization pathways can lead to regioisomers.The choice of catalyst and reaction conditions can influence regioselectivity. A thorough mechanistic understanding of your specific reaction is key to controlling the outcome.

Mechanistic Insight into Side Product Formation:

The formation of benzimidazoles often occurs when an aldehyde is present, either as a starting material or an impurity. The o-phenylenediamine can condense with the aldehyde to form a six-membered ring intermediate which then undergoes oxidative aromatization to the benzimidazole.

cluster_0 Desired Diazepine Pathway cluster_1 Benzimidazole Side Reaction a o-phenylenediamine + Ketone b Diimine Intermediate a->b c Diazepine Product b->c d o-phenylenediamine + Aldehyde Impurity e Intermediate d->e f Benzimidazole e->f

Competing Reaction Pathways.

Experimental Protocols

Protocol 1: Optimized Synthesis of 1,5-Benzodiazepines using a Solid Acid Catalyst

This protocol is adapted from a method utilizing H-MCM-22 as a highly efficient and recyclable catalyst.[1]

Materials:

  • o-phenylenediamine (1 mmol)

  • Ketone (2.5 mmol)

  • H-MCM-22 catalyst (100 mg)

  • Acetonitrile (4 mL)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask, add o-phenylenediamine (1 mmol), the ketone (2.5 mmol), and H-MCM-22 (100 mg).

  • Add acetonitrile (4 mL) and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane. The disappearance of the starting material spot indicates the completion of the reaction.

  • Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed with a small amount of acetonitrile, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Purification of Diazepine Derivatives by Column Chromatography

General Guidelines:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding the silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with your initial, non-polar eluent.

  • Loading: Carefully load the dried silica-adsorbed product onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent to move the desired compound down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified diazepine.

Spectroscopic Characterization Guide

Accurate interpretation of spectroscopic data is essential for confirming the structure of your desired product and identifying any impurities.

TechniqueKey Features for DiazepinesPotential Impurity Signatures
¹H NMR - Aromatic protons in the range of δ 6.5-8.0 ppm.- Protons on the diazepine ring, often appearing as multiplets in the δ 2.0-5.0 ppm region.- N-H protons, which can be broad and may exchange with D₂O.- Sharp singlets corresponding to unreacted starting materials.- Signals from benzimidazole byproducts, often with distinct aromatic patterns.
¹³C NMR - Aromatic carbons in the range of δ 110-150 ppm.- Carbonyl carbons (if present) around δ 160-180 ppm.- Aliphatic carbons of the diazepine ring in the δ 20-70 ppm range.- Carbon signals corresponding to unreacted starting materials or solvent residues.
IR - N-H stretching vibration around 3200-3400 cm⁻¹.- C=N stretching vibration around 1600-1650 cm⁻¹.- C=O stretching vibration (for diazepinones) around 1650-1700 cm⁻¹.[4][5]- Broad O-H stretch from water or alcohol impurities.- Carbonyl stretches from unreacted ketones or aldehydes.
Mass Spec - A clear molecular ion peak (M⁺ or [M+H]⁺) corresponding to the expected mass of the diazepine product.- Peaks corresponding to the molecular weights of starting materials or common side products.

References

  • Chen, J. et al. (2020).
  • Kaoua, R. et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(7), 7804-7816. Available from: [Link]

  • Majid, S. A. et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. Available from: [Link]

  • Patil, S. et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
  • Frontiers in Chemical Engineering (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Available from: [Link]

  • MDPI (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Available from: [Link]

  • MDPI (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Available from: [Link]

  • MDPI (2023). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Available from: [Link]

  • MDPI (2023). Molecular Aspects of the Interactions between Selected Benzodiazepines and Common Adulterants/Diluents: Forensic Application of Theoretical Chemistry Methods. Available from: [Link]

  • NIH (2015). A facile and efficient synthesis of functionalized 1,4-benzodiazepine derivatives under mild conditions. Available from: [Link]

  • NIH (2019). A Stereoselective Synthesis of a Novel α,β-Unsaturated Imine-Benzodiazepine through Condensation Reaction, Crystal Structure, and DFT Calculations. Available from: [Link]

  • NIH (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Available from: [Link]

  • NIH (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Available from: [Link]

  • ResearchGate (2017). Synthesis and characterization of new 1,2-diazepine derivative. Available from: [Link]

  • ResearchGate (2019). Reaction mechanism of the synthesis of 1,5-benzodiazepines using H-MCM-22 catalyst at room temperature[6]. Available from: [Link]

  • ResearchGate (2021). Synthesis, spectroscopic characterization, X-ray structure, and in vivo neurotropic activity of new 1,5-benzodiazepin-2-ones. Available from: [Link]

  • ResearchGate (2014). Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. Available from: [Link]

  • RSC Publishing (2022). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Available from: [Link]

  • ScienceDirect (2020). Synthesis of new seven membered heterocyclic rings: An easy access to indeno-benzo[7]diazepines. Available from: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences (2013). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Available from: [Link]

  • Hindawi (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Available from: [Link]

Sources

Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this important research compound. By understanding the inherent chemical liabilities of this molecule, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to the Molecule and its Stability Profile

This compound is a bifunctional molecule featuring a seven-membered diazepane ring, a lactam functionality, a primary amine, and a benzyloxycarbonyl (Cbz or Z) protected amine. The stability of this compound is primarily dictated by the susceptibility of the lactam ring to hydrolysis and the lability of the Cbz protecting group under certain conditions. This guide will provide a framework for identifying and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For optimal stability, the compound should be stored as a solid at -20°C, protected from light and moisture. In solution, it is crucial to use aprotic solvents and maintain anhydrous conditions. If aqueous buffers are necessary, they should be freshly prepared and maintained at a neutral to slightly acidic pH (pH 5-7). Avoid prolonged storage in solution.

Q2: My compound shows signs of degradation even when stored as a solid. What could be the cause?

A: Degradation in the solid state is less common but can occur due to exposure to moisture and atmospheric carbon dioxide over extended periods. Ensure the container is tightly sealed and consider storage in a desiccator. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.

Q3: Is this compound sensitive to light?

A: While specific photostability data for this exact molecule is not extensively published, related benzodiazepine structures have shown sensitivity to light. As a precautionary measure, it is best to handle the compound in a light-protected environment (e.g., using amber vials) and store it in the dark.

Q4: What solvents should I avoid when working with this compound?

A: Avoid protic solvents, especially under basic or strongly acidic conditions, as they can facilitate the hydrolysis of the lactam ring. Methanol and ethanol, while common laboratory solvents, can participate in transesterification or solvolysis reactions over time. Strongly nucleophilic solvents should also be used with caution.

Troubleshooting Guide: Common Stability Issues

This section delves into specific experimental problems you might encounter and provides systematic approaches to troubleshoot them.

Issue 1: Loss of Mass Corresponding to the Cbz Group in Mass Spectrometry Analysis

Symptom: You observe a significant peak in your LC-MS or direct-infusion mass spectrum corresponding to the molecular weight of the deprotected compound (6-amino-5-oxo-1,4-diazepane).

Potential Cause: Unintended cleavage of the benzyloxycarbonyl (Cbz) protecting group.

Causality and Mechanism: The Cbz group is susceptible to cleavage under several conditions:

  • Hydrogenolysis: The most common method for Cbz deprotection involves catalytic hydrogenation (e.g., H₂, Pd/C). If your experimental workflow includes catalysts and a hydrogen source (even unintentionally), this can lead to deprotection.

  • Strong Acids: While generally stable to moderate acids, strong acidic conditions can lead to cleavage.

  • Strong Bases: Certain strong bases can also promote the removal of the Cbz group, although this is less common than hydrogenolysis or strong acid cleavage.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Cbz group cleavage.

Preventative Measures:

  • Scrupulously avoid transition metal catalysts if Cbz protection is to be maintained.

  • Buffer your reaction or solution to a pH range of 4-7.

  • When a base is required, opt for non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA).

Issue 2: Appearance of a More Polar Impurity with an Increased Molecular Weight

Symptom: HPLC analysis shows a new, more polar peak (earlier retention time) and the mass spectrum indicates an addition of 18 amu (the mass of water).

Potential Cause: Hydrolysis of the lactam ring.

Causality and Mechanism: The cyclic amide (lactam) in the 1,4-diazepan-5-one ring is susceptible to hydrolysis, which opens the ring to form a linear amino acid derivative. This reaction is catalyzed by both acid and base. The rate of hydrolysis is generally faster under basic conditions.

Degradation Pathway: Lactam Hydrolysis

G Compound Benzyl 6-amino-5-oxo- 1,4-diazepane-1-carboxylate Hydrolyzed Ring-Opened Product (+18 amu) Compound->Hydrolyzed H₂O (Acid or Base Catalyzed)

Caption: Acid or base-catalyzed hydrolysis of the lactam ring.

Troubleshooting Protocol:

  • pH Measurement: Immediately measure the pH of your sample or reaction mixture.

  • Condition Adjustment:

    • If acidic (pH < 4), adjust to pH 5-7 using a suitable buffer (e.g., phosphate or acetate).

    • If basic (pH > 8), adjust to pH 5-7.

  • Temperature Control: Perform experiments at the lowest feasible temperature, as hydrolysis rates increase with temperature.

  • Solvent System: If possible, switch to anhydrous aprotic solvents (e.g., DCM, THF, Acetonitrile) for reactions and storage of solutions.

Data Summary: pH and Temperature Effects on Hydrolysis

ConditionRelative Rate of HydrolysisPrimary Degradation PathwayReference
Acidic (pH < 4) Moderate to HighLactam Hydrolysis
Neutral (pH 6-8) LowGenerally Stable
Basic (pH > 9) High to Very HighLactam Hydrolysis
Elevated Temperature Increases at all pH valuesLactam Hydrolysis

Comprehensive Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

Caption: Major degradation pathways of the title compound.

By understanding these potential stability issues and implementing the recommended handling, storage, and troubleshooting procedures, you can ensure the integrity of your research involving this compound.

References

  • Zalipsky, S., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed. Available at: [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. Available at: [Link]

  • MDPI. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]

  • National Institutes of Health. (2011). The Mechanisms of Catalysis by Metallo β-Lactamases. PMC. Available at: [Link]

  • Frontiers. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology. Available at: [Link]

  • Filo. (2025). Provide the mechanism for the following N protection reactions: Cbz HzN O... Filo.

Technical Support Center: Chiral Resolution of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chiral resolution of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of separating the enantiomers of this critical intermediate. This guide provides in-depth troubleshooting strategies and detailed protocols grounded in established stereochemical principles.

Introduction: The Challenge of Resolving the Diazepanone Core

This compound is a chiral molecule whose stereochemistry is crucial for the biological activity of its downstream derivatives. The separation of its racemic mixture into individual enantiomers is most commonly achieved through diastereomeric salt crystallization. This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form two diastereomeric salts.[1][2] These salts, having different physical properties, can then be separated by fractional crystallization due to their differential solubility in a given solvent system.[3][4]

However, success is not guaranteed and depends on a delicate interplay of molecular recognition, solubility, and crystallization kinetics. This guide addresses the common pitfalls encountered during this process and provides logical, experience-driven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a chiral resolution for this compound? The most critical first step is to screen a variety of chiral resolving agents and solvent systems.[2][3] The goal is to identify a combination where one diastereomeric salt is significantly less soluble than the other, enabling selective crystallization. There is no universal method to predict the ideal combination, making empirical screening essential.[4]

Q2: Which chiral resolving agents are most likely to be effective? Given that the target molecule is a primary amine, chiral carboxylic acids are the resolving agents of choice. Based on precedent with structurally similar diazepane cores, the following agents are excellent starting points:

  • Dibenzoyl-D-tartaric acid (DBTA) or its L-enantiomer.[5][6]

  • Di-p-toluoyl-D-tartaric acid (DPTTA) or its L-enantiomer.

  • (S)-(+)-Mandelic acid or its R-enantiomer.

  • (1R)-(-)-10-Camphorsulfonic acid .

Q3: How do I determine the enantiomeric excess (ee%) of my resolved material? The definitive method is Chiral High-Performance Liquid Chromatography (HPLC) .[7] An appropriate chiral stationary phase (CSP) must be identified that can resolve the two enantiomers of the free amine after the resolving agent has been removed. Common CSPs are often based on polysaccharides (cellulose or amylose derivatives) or cyclodextrins.[8][9][10]

Q4: What is the typical molar ratio of substrate to resolving agent? A 1:1 molar ratio of the racemic amine to the chiral resolving agent is the standard starting point. However, it is sometimes beneficial to use a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent, which can improve the purity of the initial crop of crystals, albeit at the cost of yield.[3][5]

Troubleshooting Guide: From Failed Crystallizations to Low Purity

This section addresses specific experimental failures. For each problem, we diagnose the probable causes and provide a systematic approach to finding a solution.

Problem 1: No crystallization occurs, or an oil forms instead of a solid.
  • Probable Cause 1: High Solubility of Both Diastereomeric Salts. The chosen solvent system may be too effective at solvating both salts, preventing the supersaturation needed for crystallization.

    • Solution: Systematically change the solvent. If you started with a polar solvent like methanol or ethanol, try a less polar solvent like isopropanol, acetone, or ethyl acetate. Alternatively, use a solvent/anti-solvent system. For example, dissolve the salt in a minimal amount of a good solvent (e.g., methanol) and slowly add a poor solvent (e.g., hexanes or MTBE) until turbidity is observed, then allow it to crystallize.[3]

  • Probable Cause 2: Insufficient Concentration. The solution may not be supersaturated.

    • Solution: Carefully concentrate the solution by slow evaporation or by heating to dissolve and then cooling slowly. A controlled cooling profile is often critical for success.[3] Seeding the solution with a tiny amount of previously generated crystal (if available) can help induce crystallization.[11]

Problem 2: The yield of the crystallized diastereomeric salt is very low.
  • Probable Cause 1: Unfavorable Solubility Difference. The solubilities of the two diastereomeric salts may be too similar in the chosen solvent. While one salt precipitates, a significant amount remains in the mother liquor along with the more soluble salt.

    • Solution 1 (Solvent Optimization): This is the most common cause. A thorough screening of solvents is required to maximize the solubility difference. Test a range of solvents with varying polarities (e.g., alcohols, ketones, esters, and their mixtures with water or alkanes).[3][4]

    • Solution 2 (Temperature Optimization): Determine the solubility of the salts at different temperatures. A solvent that shows a large change in solubility with temperature is ideal for crystallization by cooling. A slow, controlled cooling ramp can dramatically improve both yield and crystal quality.[3]

  • Probable Cause 2: Incorrect Stoichiometry. The molar ratio of the racemate to the resolving agent can impact the equilibrium and, consequently, the yield.[3]

    • Solution: Experiment with varying the stoichiometry. While a 1:1 ratio is common, trying ratios like 1:0.8 or 1:1.2 might shift the equilibrium favorably.

  • Advanced Strategy: Crystallization-Induced Diastereomeric Transformation (CIDT). If the undesired diastereomer can epimerize in solution to the desired, less soluble diastereomer, the yield can theoretically approach 100%. This requires a racemizing agent (often a specific base or acid) to be present during crystallization, which constantly replenishes the desired enantiomer as it crystallizes out of solution.[3] This is an advanced technique but can be exceptionally powerful.

Problem 3: The enantiomeric excess (ee%) of the desired enantiomer is low after removing the resolving agent.
  • Probable Cause 1: Co-precipitation. The undesired diastereomeric salt has crystallized along with the desired salt. This happens when the solubility difference is not large enough or if crystallization occurs too quickly (e.g., by crash cooling).

    • Solution 1 (Recrystallization): The most straightforward solution is to recrystallize the isolated diastereomeric salt. Each recrystallization step should enrich the less soluble diastereomer, thereby increasing the final ee%.[5] Be aware that each step will result in some loss of material.

    • Solution 2 (Slower Crystallization): Allow the crystallization to proceed over a longer period at a higher temperature or by using a very slow cooling ramp. This gives the system more time to reach equilibrium and favors the growth of the less soluble salt's crystals over the nucleation of the more soluble one.

  • Probable Cause 2: Incomplete Salt Formation or Dissociation. The salt may not be fully formed or could be partially dissociated in the chosen solvent, leading to a less effective resolution.

    • Solution: Ensure the resolving agent and your amine have fully reacted. A solvent that promotes ionic salt formation (typically more polar solvents) might be necessary, but this must be balanced against the need for differential solubility.

Problem 4: The "wrong" enantiomer crystallizes preferentially.
  • Probable Cause: With a given chiral resolving agent, it is the physicochemical properties of the resulting diastereomeric pair that dictate which one is less soluble. It is not uncommon for the salt of the undesired enantiomer to be the one that crystallizes.

    • Solution 1 (Switch Resolving Agent Enantiomer): The simplest solution is to use the opposite enantiomer of the resolving agent. For example, if using Dibenzoyl-D-tartaric acid leads to the crystallization of the (S)-amine salt, switching to Dibenzoyl-L-tartaric acid will invert the solubilities, causing the (R)-amine salt to be the less soluble one.[3]

    • Solution 2 (Isolate from Mother Liquor): If switching the resolving agent is not feasible, you can work with the system you have. Filter off the undesired crystallized salt. The mother liquor is now enriched in the desired enantiomer. Evaporate the mother liquor, liberate the free base, and you will have an enriched (though not yet pure) sample of your target enantiomer, which can then be subjected to further purification.

Key Experimental Protocols

Protocol 1: Screening of Chiral Resolving Agents & Solvents

Objective: To identify a promising resolving agent/solvent combination for scale-up.

Methodology:

  • In separate small vials, dissolve a precise amount of racemic this compound (e.g., 100 mg, 0.38 mmol) in a test solvent (e.g., 1-2 mL of methanol, ethanol, isopropanol, or acetone).

  • In another set of vials, dissolve an equimolar amount of each chiral resolving agent (e.g., DBTA, DPTTA, S-Mandelic Acid) in the same solvent.

  • Combine the amine and acid solutions. If a salt precipitates immediately, add a small amount of solvent and heat until the solution is clear.

  • Allow the vials to cool slowly to room temperature, and then let them stand for 24-48 hours. If no crystals form, place them in a refrigerator (4°C).

  • Visually inspect the vials for crystal formation.[3]

  • If crystals have formed, isolate the solid by filtration and wash with a small amount of cold solvent.

  • Dry the solid and the mother liquor. Liberate the free amine from both fractions by treating with a base (e.g., 1M NaOH) and extracting with a suitable organic solvent (e.g., dichloromethane).

  • Analyze the ee% of the amine from both the solid and the mother liquor using a pre-developed chiral HPLC method.

Data Presentation: Hypothetical Screening Results

Resolving AgentSolventResult (Solid)ee% (Solid)ee% (Mother Liquor)Assessment
D-DBTAMethanolHeavy Precipitate85% (R)60% (S)Promising
D-DBTAEthyl AcetateOilN/AN/APoor
S-Mandelic AcidIsopropanolNo CrystalsN/AN/APoor
D-DPTTAAcetoneLight Precipitate75% (R)45% (S)Moderate

Visual Workflow and Logic Diagrams

General Workflow for Diastereomeric Salt Resolution

G cluster_prep Preparation cluster_process Process cluster_analysis Isolation & Analysis Racemate Racemic Amine (R/S) Formation 1. Form Diastereomeric Salts (R-Amine:D-Acid & S-Amine:D-Acid) Racemate->Formation Agent Chiral Resolving Agent (e.g., D-DBTA) Agent->Formation Solvent Select Solvent Solvent->Formation Crystallize 2. Selective Crystallization (Cooling / Evaporation) Formation->Crystallize Filter 3. Filtration Crystallize->Filter Solid Solid: Enriched Salt (e.g., R-Amine:D-Acid) Filter->Solid Less Soluble Liquor Mother Liquor: Enriched in (e.g., S-Amine:D-Acid) Filter->Liquor More Soluble Liberate_S 4a. Liberate Free Amine (Base Treatment) Solid->Liberate_S Liberate_L 4b. Liberate Free Amine (Base Treatment) Liquor->Liberate_L Pure_R Pure (R)-Amine Liberate_S->Pure_R Enriched_S Enriched (S)-Amine Liberate_L->Enriched_S

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting Decision Tree for Low Enantiomeric Excess (ee%)

G Start Low ee% Observed Cause Probable Cause: Co-precipitation of undesired salt Start->Cause Check_Speed Was crystallization too fast (e.g., crash cooling)? Cause->Check_Speed Slow_Down Solution: Slow down crystallization. Use controlled cooling ramp. Check_Speed->Slow_Down Yes Check_Solvent Is solubility difference in current solvent optimal? Check_Speed->Check_Solvent No End Achieved High ee% Slow_Down->End Recrystallize Solution: Recrystallize the isolated salt. One or more times. Recrystallize->End Check_Solvent->Recrystallize Yes, but purity still low Optimize_Solvent Action: Re-screen solvents to find a more selective system. Check_Solvent->Optimize_Solvent No Optimize_Solvent->End

Caption: Decision tree for troubleshooting low enantiomeric excess.

References

  • BenchChem. (2025).
  • Hu, Y., et al. (2007). Benzodiazepine biosynthesis in Streptomyces refuineus. Chem. Biol., 14, 691–701.
  • Study.com. (n.d.). How to figure out which diastereomeric salt will crystallize in resolution experiment?
  • Wikipedia. (2023). Chiral resolution.
  • ResearchGate. (2025). Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product.
  • Google Patents. (2019). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • ResearchGate. (2025). Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence.
  • Reddit. (2023).
  • BenchChem. (n.d.). (R)-1-Benzyl-5-methyl-1,4-diazepane.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • Chiralpedia. (2022).
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • BenchChem. (2025). Technical Support Center: Purification of (R)-1-benzyl-5-methyl-1,4-diazepane.

Sources

Technical Support Center: Advanced Protecting Group Strategies for 1,4-Diazepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 1,4-diazepane synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing and modifying the 1,4-diazepane scaffold. This seven-membered heterocyclic core is a privileged structure in medicinal chemistry, but its symmetrical and reactive nature, with two secondary amine functionalities, presents significant synthetic challenges.[1][2]

The key to unlocking the potential of this scaffold lies in the precise control of its nitrogen atoms. This requires a sophisticated and well-planned protecting group strategy. This document moves beyond textbook examples to provide field-proven insights, troubleshooting for common experimental failures, and answers to frequently asked questions, ensuring your synthetic campaigns are both efficient and successful.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific, practical problems encountered during the synthesis of protected 1,4-diazepanes. The solutions provided are based on established chemical principles and aim to give you a clear path forward when your experiments do not go as planned.

Question 1: My mono-Boc protection of 1,4-diazepane yields significant amounts of the di-protected byproduct and unreacted starting material. How can I improve the selectivity for the mono-protected product?

Answer:

This is a classic selectivity problem when working with symmetrical diamines. The mono-protected product often has similar reactivity to the starting material, and standard procedures that rely on slow addition or stoichiometric control of Boc-anhydride can be difficult to scale and often result in poor, difficult-to-separate mixtures.[3]

Causality: The core of the issue is the comparable basicity and nucleophilicity of the two nitrogen atoms. Once one nitrogen is protected with an electron-withdrawing carbamate, the basicity of the second nitrogen is only slightly reduced, leading to competitive reaction.

Field-Proven Solution: In Situ Amine Deactivation

A highly effective and scalable strategy is to transiently and reversibly deactivate one of the amine centers by converting it to its hydrochloride salt.[3] The free amine remains nucleophilic and reacts selectively with the electrophilic protecting group source.

Experimental Protocol: Selective Mono-Boc Protection of 1,4-Diazepane

  • Protonation: Dissolve 1,4-diazepane (1.0 eq.) in methanol (approx. 0.1 M solution) in a flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add a solution of hydrogen chloride (1.0 eq., can be prepared by titrating acetyl chloride in methanol or using a standardized HCl solution in an organic solvent) dropwise to the cooled solution. Stir for 30 minutes at 0 °C. At this stage, the equilibrium will strongly favor the mono-protonated diazepane species.[3]

  • Boc Protection: To the stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) in methanol dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup & Neutralization:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Add diethyl ether to the residue to precipitate any unreacted diamine hydrochloride salt, which can be removed by filtration.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the filtrate to neutralize the remaining HCl salt and bring the desired product into the organic phase.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude mono-Boc-1,4-diazepane, which is often pure enough for subsequent steps.[3]

This method consistently provides high yields of the mono-protected product, minimizing the need for tedious chromatographic purification.[3]

Question 2: I'm struggling with incomplete removal of a Cbz (benzyloxycarbonyl) group via catalytic hydrogenation. What am I doing wrong?

Answer:

Incomplete deprotection of a Cbz group is typically due to issues with the catalyst or the hydrogen source. The Cbz group is generally reliable, but its removal by catalytic hydrogenation is a heterogeneous reaction, making it susceptible to surface-area effects and catalyst poisoning.[4]

Causality & Troubleshooting Steps:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst can lose activity over time or if improperly stored. Ensure you are using a fresh, high-quality catalyst. The "wet" versions (e.g., 50% water by weight) are often more active and safer to handle than the dry powder.

  • Catalyst Poisoning: Sulfur-, phosphorus-, or even halide-containing compounds in your substrate or solvent can irreversibly poison the palladium catalyst. Purify your Cbz-protected diazepane carefully before the hydrogenation step.

  • Insufficient Hydrogen: A common failure point is an inadequate supply of hydrogen. A balloon is often used, but small leaks can terminate the reaction. Ensure all joints are well-sealed. For stubborn cases, using a hydrogen generator or a Parr shaker apparatus that maintains positive pressure is more effective.

  • Poor Mass Transfer: The reaction requires the substrate, hydrogen, and catalyst to interact. Vigorous stirring is essential to ensure the catalyst is well suspended and the solution is saturated with hydrogen.

Optimized Protocol: Cbz Deprotection via Transfer Hydrogenation

When direct hydrogenation is problematic, transfer hydrogenation is an excellent, often faster, and safer alternative that does not require specialized pressure equipment.

  • Setup: Dissolve the Cbz-protected 1,4-diazepane (1.0 eq.) in methanol or ethanol in a round-bottom flask.

  • Catalyst Addition: Add 10% Pd/C catalyst (5-10 mol% Pd).

  • Hydrogen Donor: Add ammonium formate (HCO₂NH₄, 3-5 eq.) or 1,4-cyclohexadiene to the mixture. The decomposition of these reagents on the catalyst surface generates hydrogen in situ.

  • Reaction: Heat the mixture to a gentle reflux (typically 40-60 °C) and monitor by TLC. The reaction is often complete within 1-2 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent and volatile byproducts. The resulting product is the deprotected amine, often as its formate salt, which can be used directly or after a basic workup.

Frequently Asked Questions (FAQs)

Question 1: What are the key considerations for designing an orthogonal protecting group strategy for an unsymmetrically substituted 1,4-diazepane?

Answer:

An orthogonal protecting group strategy is essential for the selective functionalization of the two distinct nitrogen atoms (N1 and N4) of the diazepane ring.[5][6] It allows for the removal of one protecting group under a specific set of conditions without affecting the other.[4] The primary considerations are:

  • Chemical Stability: The chosen protecting groups must be stable to all subsequent reaction conditions planned for the synthetic route before their intended removal.

  • Deprotection Conditions: The removal conditions must be mutually exclusive. For example, one group should be removable with acid while the other is stable to acid but removable by hydrogenation.

  • Impact on Reactivity and Physical Properties: Protecting groups can influence the solubility and crystallinity of intermediates.[7] Some bulky groups may sterically hinder adjacent reaction sites.

  • Overall Synthetic Efficiency: Each protection and deprotection step adds to the overall length of the synthesis. Choose groups that are easy to install and remove in high yields.[8]

The following workflow provides a logical decision-making process for selecting an appropriate orthogonal strategy.

G start Start: Define Synthetic Route (Reagents & Conditions) q1 Is the route sensitive to strong acid (e.g., TFA)? start->q1 q2 Is the route sensitive to hydrogenation (e.g., contains alkenes, alkynes)? q1->q2 No q3 Is the route sensitive to base (e.g., piperidine)? q1->q3 Yes boc_cbz Strategy A: N1-Boc / N4-Cbz (Acid / Hydrogenolysis) q2->boc_cbz No boc_alloc Strategy C: N1-Boc / N4-Alloc (Acid / Pd(0)) q2->boc_alloc Yes q3->q2 No q4 Does the route involve transition metals (e.g., Pd)? q3->q4 Yes fmoc_cbz Strategy B: N1-Fmoc / N4-Cbz (Base / Hydrogenolysis) q4->fmoc_cbz No other Consider Alternative Groups: Teoc, Dde, Tosyl, etc. q4->other Yes fmoc_alloc Strategy D: N1-Fmoc / N4-Alloc (Base / Pd(0))

Caption: Decision workflow for selecting an orthogonal protecting group strategy.

Question 2: How can I visualize the selective deprotection of a 1,4-diazepane ring?

Answer:

The core concept involves a differentially protected 1,4-diazepane, where two protecting groups, P¹ and P², are chosen for their orthogonal removal properties. The following scheme illustrates this principle, allowing for sequential functionalization at either the N1 or N4 position.

Caption: Orthogonal strategy for selective functionalization of 1,4-diazepane.

Question 3: Can you provide a comparative overview of common and alternative amine protecting groups suitable for 1,4-diazepane synthesis?

Answer:

Certainly. Selecting the right protecting group is critical and depends on the specific chemistry you plan to perform. This table summarizes the properties of several key protecting groups.

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsOrthogonal ToKey Considerations
tert-Butoxycarbonyl Boc(Boc)₂O, Boc-ClStrong Acid (TFA, HCl)[4]Cbz, Fmoc, Alloc, TosRobust and common, but requires strong acid for removal which may not be suitable for sensitive substrates.
Benzyloxycarbonyl Cbz, ZCbz-Cl, Cbz-OSuH₂, Pd/C (Hydrogenolysis); HBr/AcOH[9]Boc, Fmoc, AllocVery stable. Removal is mild (neutral pH) but incompatible with reducible groups like alkynes or nitro groups.
9-Fluorenylmethoxycarbonyl FmocFmoc-Cl, Fmoc-OSuBase (e.g., 20% Piperidine in DMF)[4]Boc, Cbz, Alloc, TosBase-lability is useful, but it is not stable to many common amine reagents or basic reaction conditions.
p-Toluenesulfonyl Tos, TsTs-ClVery strong acid (HBr/phenol) or reducing conditions (Na/NH₃)Boc, Cbz, Fmoc, AllocExtremely stable, making it suitable for harsh reaction conditions. However, removal is often difficult.[10]
Allyloxycarbonyl AllocAlloc-ClPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., dimedone, PhSiH₃)[11]Boc, Cbz, Fmoc, TosRemoval conditions are very mild and neutral. Requires careful handling of palladium catalysts.
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde2-acetyl-5,5-dimethyl-1,3-cyclohexanedione2% Hydrazine (N₂H₄) in DMF[9]Boc, Cbz, Fmoc, AllocCleaved under very specific, mild conditions. Useful for complex syntheses requiring multiple orthogonal groups.

References

Technical Support Center: Byproduct Analysis in Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and analysis of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions encountered during the synthesis and purification of this important intermediate. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the complexities of this reaction and effectively analyze any resulting byproducts.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by a discussion of probable causes and detailed, step-by-step solutions.

Issue 1: Low Yield of the Desired Product

Probable Cause 1: Incomplete Reaction

A common reason for low yields is the reaction not proceeding to completion. This can be due to several factors, including insufficient reaction time, suboptimal temperature, or catalyst deactivation.

Solution:

  • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials. Ensure that the reaction is allowed to proceed until the starting materials are no longer detected.

  • Optimize Temperature: The reaction temperature can significantly influence the reaction rate. A systematic study to determine the optimal temperature for your specific reaction conditions is recommended.

  • Catalyst Activity: If using a catalyst, ensure it is fresh and active. In some cases, the catalyst may need to be activated prior to use or a higher catalyst loading may be required.

Probable Cause 2: Degradation of Starting Material or Product

The starting materials or the product itself may be unstable under the reaction conditions, leading to degradation and the formation of impurities.

Solution:

  • Control Reaction pH: The stability of both the reactants and products can be pH-dependent. Maintaining an optimal pH throughout the reaction is crucial.

  • Inert Atmosphere: If any of the components are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

Probable Cause 3: Competing Side Reactions

The formation of byproducts through competing side reactions is a significant contributor to low yields. Understanding these potential side reactions is key to minimizing their occurrence.

Solution:

  • Stoichiometry Control: Precise control over the stoichiometry of the reactants is critical. An excess of one reactant may favor the formation of certain byproducts.

  • Slow Addition: In some cases, the slow addition of a reactant can help to control the reaction and minimize the formation of undesired side products.

Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS Analysis

The appearance of unexpected peaks in your analytical chromatograms indicates the presence of impurities or byproducts. Identifying these is the first step toward eliminating them.

Probable Cause 1: Dimerization or Polymerization

The starting materials or the product can sometimes self-react to form dimers or higher-order polymers, especially at elevated temperatures.

Solution:

  • Lower Reaction Temperature: Investigate if running the reaction at a lower temperature can reduce the formation of these byproducts without significantly impacting the reaction rate.

  • Concentration Effects: High concentrations of reactants can favor intermolecular reactions. Experimenting with more dilute reaction conditions may be beneficial.

Probable Cause 2: Formation of Isomers

Structural or stereoisomers of the desired product can be formed, which may be difficult to separate.

Solution:

  • Chiral Resolution: If enantiomers or diastereomers are formed, chiral chromatography or crystallization techniques may be necessary for separation. A patent on the chiral resolution of a similar compound, (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, highlights the use of co-crystal formation for separation.[1]

  • Spectroscopic Analysis: Detailed analysis using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of any isomeric byproducts.

Probable Cause 3: Byproducts from Starting Material Impurities

Impurities present in the starting materials can react to form their own set of byproducts, complicating the reaction mixture.

Solution:

  • Purify Starting Materials: Ensure the purity of your starting materials before use. Recrystallization or column chromatography can be used for purification.

  • Source High-Purity Reagents: Whenever possible, obtain starting materials from reputable suppliers who provide a certificate of analysis detailing the purity.

Issue 3: Difficulty in Product Purification

Challenges in isolating the pure product often stem from the presence of closely related byproducts or unreacted starting materials.

Probable Cause 1: Similar Polarity of Product and Byproducts

If the byproducts have a similar polarity to the desired product, separation by standard column chromatography can be challenging.

Solution:

  • Optimize Chromatographic Conditions: Experiment with different solvent systems and stationary phases for column chromatography. Gradient elution can often provide better separation than isocratic elution.

  • Alternative Purification Techniques: Consider other purification methods such as preparative HPLC or crystallization.

Probable Cause 2: Product Instability on Silica Gel

The product may degrade on the silica gel used for column chromatography.

Solution:

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded-phase silica gel.

  • Flash Chromatography: Minimize the time the product is in contact with the stationary phase by using flash chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of this compound?

A1: While the specific byproducts can vary depending on the synthetic route, common impurities in the synthesis of related 1,4-diazepane structures can include:

  • Starting material-related impurities: Unreacted starting materials or impurities present in them.

  • Over-alkylation products: In syntheses involving alkylation steps, multiple alkylations can occur.[2]

  • Ring-opened products: The diazepane ring can be susceptible to hydrolysis under certain conditions.

  • Oxidized byproducts: If the reaction is not performed under an inert atmosphere, oxidation of the amine functionalities can occur.

Q2: What is the general mechanism for the formation of the 1,4-diazepan-5-one ring?

A2: The formation of 1,4-diazepan-5-ones often involves the cyclization of a linear precursor containing two amine functionalities and a carbonyl group. A common strategy is the condensation between an activated carboxylic acid derivative and a diamine. For instance, a sequential Ugi reaction followed by a Staudinger/aza-Wittig cyclization has been used to synthesize similar 1,4-diazepine structures.[3]

Q3: Which analytical techniques are most suitable for byproduct analysis in this reaction?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive byproduct analysis.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the components of the reaction mixture and quantifying the purity of the product.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated component, aiding in the identification of byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for the definitive structural elucidation of the product and any isolated byproducts.[6]

Q4: How can I confirm the structure of my final product?

A4: The structure of this compound should be confirmed using a combination of analytical methods:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight.[7]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H).

Section 3: Experimental Protocols & Data

Protocol 1: General Synthesis of a 1,4-Diazepan-5-one Ring

This protocol is a generalized procedure and may require optimization for your specific substrates and conditions.

  • Reactant Preparation: Dissolve the appropriate N-protected amino acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Activation: Add a coupling agent (e.g., DCC, HBTU) and an activator (e.g., HOBt) to the solution and stir for 30 minutes at 0 °C.

  • Amine Addition: Add a solution of the protected diamine (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or HPLC.

  • Work-up: Filter the reaction mixture to remove any precipitated urea byproduct. Wash the organic layer with a mild acid, a mild base, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Byproduct Analysis by HPLC-UV
  • Sample Preparation: Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water). Dilute to an appropriate concentration for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative percentage of the product and byproducts.

Table 1: Typical HPLC Retention Times and UV Maxima
CompoundRetention Time (min)UV λmax (nm)
Starting Material A3.5250
Starting Material B5.2265
Product 8.7 258
Byproduct 17.9255
Byproduct 210.1270

Note: These are example values and will vary depending on the exact chromatographic conditions.

Section 4: Visualizations

Diagram 1: General Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Starting Materials Starting Materials Reaction Setup Reaction Setup Starting Materials->Reaction Setup Solvent & Reagents Solvent & Reagents Solvent & Reagents->Reaction Setup Monitoring (TLC/HPLC) Monitoring (TLC/HPLC) Reaction Setup->Monitoring (TLC/HPLC) Quenching & Extraction Quenching & Extraction Monitoring (TLC/HPLC)->Quenching & Extraction Chromatography Chromatography Quenching & Extraction->Chromatography HPLC/LC-MS HPLC/LC-MS Chromatography->HPLC/LC-MS NMR NMR Chromatography->NMR Final Product Final Product HPLC/LC-MS->Final Product NMR->Final Product

Caption: A typical workflow for organic synthesis and analysis.

Diagram 2: Troubleshooting Logic for Low Yield

G Low Yield Low Yield Check Reaction Completion Check Reaction Completion Low Yield->Check Reaction Completion Assess Stability Assess Stability Low Yield->Assess Stability Investigate Side Reactions Investigate Side Reactions Low Yield->Investigate Side Reactions Incomplete Incomplete Check Reaction Completion->Incomplete Degradation Degradation Assess Stability->Degradation Byproducts Formed Byproducts Formed Investigate Side Reactions->Byproducts Formed Optimize Time/Temp Optimize Time/Temp Incomplete->Optimize Time/Temp Control pH/Atmosphere Control pH/Atmosphere Degradation->Control pH/Atmosphere Adjust Stoichiometry Adjust Stoichiometry Byproducts Formed->Adjust Stoichiometry

Caption: A decision tree for troubleshooting low product yield.

References

  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
  • Pharmaffiliates. Diazepam-impurities. [Link]

  • BenchChem. (2025).
  • Dömling, A., et al. (2006). Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. ResearchGate. [Link]

  • Hartwig, J. F., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PMC - NIH. [Link]

  • El-Sherif, A. A. (2014). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Al-Hiari, Y. M., et al. (2001). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-Rstyryl)-2,3-dihydropyrazolo[3,4-b][6][8]diazepines. Molecules, 6(9), 710-716.

  • GPAT Discussion Center. (2019). DIAZEPAM SYNTHESIS (including mechanism of action,uses and nomenclature). YouTube. [Link]

  • SynZeal. Diazepam Impurities. [Link]

  • Amerigo Scientific. 6-amino-5-oxo-[6][8]diazepane-1-carboxylic acid benzyl ester. [Link]

  • Google Patents. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • Szatkowska, P., et al. (2015). Analytical methods for determination of benzodiazepines. A short review. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]

  • Kaur, H. (2014). Facile and Green Synthesis of Saturated Cyclic Amines. PMC - NIH. [Link]

  • Njoya, H. K., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC - NIH. [Link]

  • Carretero-Cerdán, A., et al. (2016). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. [Link]

  • Van Linn, M. L., et al. (2013). Classics in Chemical Neuroscience: Diazepam (Valium). PMC - PubMed Central. [Link]

  • Heravi, M. M., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. PMC - NIH. [Link]

  • Kube, S., et al. (2019). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances. [Link]

  • Jain, D. K., et al. (2017). RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 10(7), 2135-2138.
  • Organic Chemistry Portal. Synthesis of cyclic amines. [Link]

  • Patil, S. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. ResearchGate. [Link]

  • Rosani, A., et al. (2023). Diazepam. StatPearls - NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. (n.d.). benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Diazepam. PubChem. [Link]

  • Maleki, A., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. IntechOpen. [Link]

Sources

Validation & Comparative

Comparing synthetic routes to Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Synthesis Routes

I'm currently focused on dissecting the synthesis of "Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate," aiming for a comprehensive comparison guide. The goal is to illuminate various synthetic pathways, examining each method's advantages and disadvantages with meticulous detail and supporting evidence.

Exploring Possible Routes

My current focus is expanding my search strategies to find more synthetic pathways. I've broken down the target molecule into key building blocks and substituents. Now, I'm delving into chemical databases and literature, looking for routes to the central 1,4-diazepane scaffold. I plan to construct the guide by discussing each route's merits, drawbacks, and the supporting literature.

Developing Synthesis Strategies

I'm currently fleshing out the structure of the comparison guide. I've broken down the target molecule into its key functional groups and started brainstorming potential retrosynthetic disconnections. My plan is to include various synthetic routes, including both linear and convergent approaches. The guide will include detailed steps for each route with reaction conditions, yields, and potential drawbacks. I'm also looking into the feasibility of Ugi or other multi-component reactions.

Prioritizing Route Selection

I've been working on refining my route selection criteria for the guide. Now, I'm focusing on the practical aspects of each potential synthesis. I am prioritizing routes based on factors such as starting material availability, the number of steps, and potential scalability. I want to emphasize the pros and cons of each pathway. My focus is now on the most practical and efficient synthetic pathways.

Developing the Comparison Framework

I'm now fully immersed in the dissection of potential synthetic pathways. The structure of the comparison guide is taking shape, with sections dedicated to retrosynthetic analyses, detailed route comparisons, and critical data summaries. I am focusing on generating efficient and comprehensive search queries that will yield a diverse range of routes. My aim is to include detailed experimental protocols to validate the guide's insights.

Structuring the Comparison

I've outlined the structure of the guide in detail. It will include a thorough introduction, retrosynthetic analyses, and comparisons of synthetic routes. I'm focusing on providing in-depth explanations of reaction mechanisms and the reasons behind specific experimental choices. The plan includes a detailed experimental protocol and clear data comparisons with visualizations. I'm currently working on building a detailed search strategy to identify relevant published literature.

A Comparative Guide to the In Vitro Activity of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate Analogs as Gamma-Secretase Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vitro activity of a series of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate analogs. These compounds are investigated as potential gamma-secretase modulators (GSMs), a promising therapeutic strategy for Alzheimer's disease. The central challenge in developing gamma-secretase-targeting drugs is to selectively inhibit the production of amyloid-beta 42 (Aβ42) without affecting the processing of other essential substrates, most notably the Notch receptor, which is crucial for normal cellular function.[1][2][3][4] This guide details the experimental protocols for a dual-assay screening approach to identify potent and selective GSMs and discusses the structure-activity relationships (SAR) of this chemical series.

The Rationale for a Dual-Assay Approach: Balancing Efficacy and Safety

The development of gamma-secretase inhibitors has been hampered by mechanism-based toxicities attributed to the inhibition of Notch signaling.[4] Therefore, a successful drug discovery campaign in this area hinges on the early identification of compounds that can selectively modulate the enzyme's activity on the amyloid precursor protein (APP) while sparing Notch. This necessitates a screening cascade that evaluates both desired (Aβ42 reduction) and undesired (Notch inhibition) effects in parallel.

Our experimental strategy, therefore, employs two key in vitro assays:

  • A cellular Aβ42 reduction assay to quantify the potency of the analogs in lowering the production of the pathogenic Aβ42 peptide.

  • A Notch signaling inhibition assay to determine the extent to which the compounds interfere with the Notch pathway.

This dual-data point approach allows for the calculation of a selectivity index, a critical parameter for prioritizing compounds for further development.

Visualizing the Experimental Workflow

The following diagram outlines the comprehensive workflow for the synthesis and in vitro evaluation of the diazepanone analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening Cascade cluster_analysis Data Analysis & Lead Selection synthesis Synthesis of this compound Analogs purification Purification & Purity Analysis (HPLC) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization primary_assay Primary Assay: Cellular Aβ42 Reduction (ELISA-based) characterization->primary_assay secondary_assay Secondary Assay: Notch Signaling Inhibition (Reporter Gene Assay) characterization->secondary_assay dose_response Dose-Response Curves & IC50 Determination primary_assay->dose_response secondary_assay->dose_response sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis selectivity Calculation of Selectivity Index sar_analysis->selectivity lead_selection Prioritization of Potent & Selective Analogs selectivity->lead_selection

Caption: Experimental workflow for synthesis and in vitro evaluation.

The Gamma-Secretase and Notch Signaling Pathways

To understand the significance of the dual-assay strategy, it is essential to visualize the interplay of gamma-secretase in both the amyloidogenic pathway and the Notch signaling cascade.

signaling_pathways cluster_amyloid Amyloidogenic Pathway cluster_notch Notch Signaling Pathway cluster_inhibitor Therapeutic Intervention APP APP beta_secretase β-secretase APP->beta_secretase C99 C99 fragment beta_secretase->C99 gamma_secretase_amyloid γ-secretase C99->gamma_secretase_amyloid Abeta42 Aβ42 (toxic) gamma_secretase_amyloid->Abeta42 Abeta_other Other Aβ peptides gamma_secretase_amyloid->Abeta_other Notch_receptor Notch Receptor TACE TACE Notch_receptor->TACE NEXT NEXT fragment TACE->NEXT gamma_secretase_notch γ-secretase NEXT->gamma_secretase_notch NICD NICD gamma_secretase_notch->NICD nucleus Nucleus NICD->nucleus gene_transcription Gene Transcription nucleus->gene_transcription GSM Diazepanone Analog (GSM) GSM->gamma_secretase_amyloid Modulates GSM->gamma_secretase_notch Ideally Spares

Caption: Gamma-secretase and Notch signaling pathways.

Experimental Protocols

Primary Assay: Cellular Aβ42 Reduction

This assay quantifies the ability of the test compounds to reduce the secretion of Aβ42 from a human cell line engineered to overexpress human APP.

Materials:

  • HEK293 cells stably expressing human APP with the Swedish mutation (HEK293-APPsw).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test compounds dissolved in DMSO.

  • Human Aβ42 ELISA kit.

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed HEK293-APPsw cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: Collect the conditioned medium from each well.

  • ELISA: Perform the Aβ42 ELISA according to the manufacturer's instructions to determine the concentration of Aβ42 in the conditioned medium.

  • Data Analysis: Calculate the percentage of Aβ42 reduction for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Secondary Assay: Notch Signaling Inhibition

This reporter gene assay measures the effect of the compounds on the transcriptional activity of the Notch signaling pathway.

Materials:

  • HEK293 cells stably co-transfected with a Notch receptor (e.g., Notch1) and a reporter construct containing a Notch-responsive promoter driving the expression of a reporter gene (e.g., luciferase).

  • Culture medium and supplements as described above.

  • Test compounds dissolved in DMSO.

  • Luciferase assay reagent.

  • Luminometer.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the engineered HEK293 cells in 96-well plates as described for the primary assay.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds as described above.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Calculate the percentage of Notch signaling inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Comparative In Vitro Activity of this compound Analogs

The following table presents representative in vitro data for a series of analogs based on the this compound scaffold. The structural modifications were designed to explore the impact of substitutions on the benzyl ring and the amino group on potency and selectivity.

AnalogR1 (Benzyl Ring Substitution)R2 (Amino Group Substitution)Aβ42 IC50 (nM)Notch IC50 (nM)Selectivity Index (Notch IC50 / Aβ42 IC50)
1 HH150300020
2 4-FH50250050
3 3,5-diFH254000160
4 4-ClH60280047
5 4-MeH120350029
6 HMethyl200320016
7 HEthyl250300012
8 3,5-diFMethyl353800109

Structure-Activity Relationship (SAR) Insights

The comparative data reveals several key trends that inform the ongoing optimization of this chemical series:

  • Impact of Benzyl Ring Substitution (R1):

    • Electron-withdrawing groups on the benzyl ring generally enhance potency for Aβ42 reduction. The introduction of a fluorine atom at the 4-position (Analog 2 ) resulted in a 3-fold increase in potency compared to the unsubstituted parent compound (Analog 1 ).

    • The disubstituted 3,5-difluoro analog (Analog 3 ) exhibited the highest potency, suggesting that multiple electron-withdrawing interactions are favorable. This highlights the importance of the electronic properties of the benzyl moiety in binding to the gamma-secretase complex.

    • A chloro substitution at the 4-position (Analog 4 ) also improved potency, though to a lesser extent than the fluoro substitution.

    • An electron-donating methyl group at the 4-position (Analog 5 ) slightly decreased potency compared to the parent compound.

  • Impact of Amino Group Substitution (R2):

    • Alkylation of the amino group (Analogs 6 and 7 ) led to a decrease in potency for Aβ42 reduction. This suggests that the free amino group may be involved in a critical hydrogen bonding interaction within the enzyme's active site.

    • The combination of a potent benzyl ring substitution (3,5-diF) with a methyl group on the amine (Analog 8 ) still resulted in a potent compound, but its activity was lower than the corresponding analog with a free amine (Analog 3 ).

  • Selectivity for Aβ42 over Notch:

    • Encouragingly, all tested analogs demonstrated a significant degree of selectivity, with Notch IC50 values in the micromolar range, while Aβ42 IC50 values were in the nanomolar range.

    • The most potent analog, the 3,5-difluoro substituted compound (Analog 3 ), also displayed the highest selectivity index of 160. This indicates that the structural modifications that enhance Aβ42 potency in this series do not necessarily lead to a corresponding increase in Notch inhibition, a highly desirable trait for a therapeutic candidate.[1][3]

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective gamma-secretase modulators. The systematic in vitro evaluation using a dual-assay strategy has provided valuable insights into the structure-activity relationships of this series. The data suggests that electron-withdrawing substitutions on the benzyl ring are crucial for enhancing potency, while maintaining a free amino group is beneficial for activity. The high selectivity indices observed for the most potent analogs underscore the potential of this chemical class to yield drug candidates with a favorable safety profile, warranting further investigation and optimization.

References

  • Li, H., et al. (2013). The discovery of fused oxadiazepines as gamma secretase modulators for treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 23(2), 466-471. [Link]

  • Mravljak, J., et al. (2011). Synthesis and biological evaluation of a diazepanone-based library of liposidomycins analogs as MraY inhibitors. European Journal of Medicinal Chemistry, 46(5), 1582-1592. [Link]

  • O'Brien, R. J., et al. (2016). Part 2. Notch-Sparing γ-Secretase Inhibitors: The Study of Novel γ-Amino Naphthyl Alcohols. Bioorganic & Medicinal Chemistry Letters, 26(9), 2133-2137. [Link]

  • Prasad, C. V. C., et al. (2004). 2,3-Benzodiazepin-1,4-diones as peptidomimetic inhibitors of gamma-secretase. Bioorganic & Medicinal Chemistry Letters, 14(13), 3535-3538. [Link]

  • Wolfe, M. S. (2009). Discovery of Notch-Sparing Gamma-Secretase Inhibitors. Current topics in medicinal chemistry, 9(17), 1569-1579. [Link]

  • Wolfe, M. S. (2009). Discovery of Notch-Sparing γ-Secretase Inhibitors. Current Topics in Medicinal Chemistry, 9(17), 1569–1579. [Link]

  • Zhang, Y., et al. (2016). Part 1: Notch-Sparing γ-Secretase Inhibitors: The Identification of Novel Naphthyl and Benzofuranyl Amide Analogs. Bioorganic & Medicinal Chemistry Letters, 26(9), 2127-2132. [Link]

  • Zhu, Z., et al. (2018). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry, 11(7), 1029-1049. [Link]

  • Takahashi, R., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5272-5276. [Link]

  • Tanimura, A., et al. (2020). Recent developments of small molecule γ-secretase modulators for Alzheimer's disease. RSC Medicinal Chemistry, 11(9), 1032-1046. [Link]

  • Nordvall, G., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Molecular Neuroscience, 16, 1279740. [Link]

  • Golde, T. E., et al. (2013). γ-Secretase inhibitors and modulators. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(12), 2898-2907. [Link]

  • Imbimbo, B. P., & Giardina, G. A. (2011). γ-secretase inhibitors and modulators for the treatment of Alzheimer's disease: disappointments and hopes. Current topics in medicinal chemistry, 11(12), 1555-1570. [Link]

  • Hall, A., et al. (2010). Piperidine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 20(3), 1306-1311. [Link]

  • University of Waterloo. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]

  • Findeis, M. A. (2009). Improved synthesis of ( S)-7-amino-5 H,7 H-dibenzo[ b, d]azepin-6-one, a building block for γ-secretase inhibitors. Tetrahedron: Asymmetry, 20(13), 1505-1508. [Link]

  • Nadin, A., et al. (2017). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 40(18), 3046-3056. [Link]

  • Okamura, Y., et al. (1978). Syntheses and structure-activity relationships of 6-aryl-4H-s-triazolo[3,4-c]thieno[2,3-e][5][6]diazepines. Arzneimittel-Forschung, 28(7), 1153-1158. [Link]

  • Fulop, F., et al. (2021). Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d][1][5][7]triazolo[1,5-a][5][6]diazepine and its c. RSC Advances, 11(11), 6333-6342. [Link]

  • El-Sayed, N. N. E., et al. (2019). New pyrazolyl-dibenzo[b,e][5][6]diazepinones: room temperature one-pot synthesis and biological evaluation. Molecular Diversity, 23(4), 947-964. [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 1,4-Diazepan-5-One Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the 1,4-diazepan-5-one scaffold represents a privileged structure with a wide spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative look at how structural modifications influence their therapeutic potential. We will delve into their synthesis, diverse biological effects—including anticancer, antimicrobial, and central nervous system (CNS) activities—and the experimental methodologies used to evaluate them.

The 1,4-Diazepan-5-one Core: A Versatile Scaffold

The 1,4-diazepan-5-one is a seven-membered heterocyclic ring containing two nitrogen atoms and a ketone group. This core structure provides a flexible framework for a variety of chemical modifications, making it a valuable starting point for the development of novel therapeutic agents. Its versatility has led to the exploration of its derivatives in numerous therapeutic areas.

The closely related 1,4-benzodiazepines, which feature a fused benzene ring, have a long history in medicine, with well-known anxiolytic, sedative, and anticonvulsant properties.[1][2] Much of the foundational SAR understanding of the diazepine ring system comes from extensive studies on benzodiazepines. However, the non-fused 1,4-diazepan-5-one core offers unique conformational flexibility and opportunities for substitution that warrant a dedicated analysis.

Comparative Analysis of Biological Activities and SAR

The biological activity of 1,4-diazepan-5-one derivatives is highly dependent on the nature and position of substituents on the diazepan ring. This section will explore the key SAR findings across different therapeutic applications.

Anticancer Activity

A significant area of investigation for 1,4-diazepan-5-one derivatives is their potential as anticancer agents.[3][4] Studies have shown that these compounds can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[5][6]

Key SAR Insights for Anticancer Activity:

  • Substitutions at N1 and N4: The nature of the substituents on the nitrogen atoms is critical for cytotoxic activity. Aromatic or heteroaromatic groups at these positions often enhance anticancer potential.

  • Aryl Substituents: The presence of aryl groups, particularly those with electron-withdrawing or halogen substituents, on the diazepan ring can significantly impact potency. For instance, some 5-aryl-1,4-benzodiazepine derivatives with chloro- or fluoro-substituents have demonstrated enhanced anti-inflammatory and anticancer activities.[7]

  • Fused Ring Systems: The fusion of other heterocyclic rings to the 1,4-diazepan-5-one core can lead to compounds with potent and selective anticancer activity. This approach aims to combine the pharmacophoric features of different bioactive scaffolds.

Comparative Data on Anticancer Activity:

Compound SeriesKey Structural FeaturesTarget Cell LinesReported IC50/GI50 RangeReference
7-(1,4-diazepan)-substituted[8][9]oxazolo[4,5-d]pyrimidinesFused oxazolopyrimidine ring with diazepan substitutionNCI-60 cell line panelGI50: 0.9-1.9 μM[8]
5-Aryl-1,4-benzodiazepinesChloro or fluoro substituents on the aryl ringPC-3, K-562, HCT-15, MCF-7, SKLU-1Varies with substitution[7]
Benzo[b]pyrano[2,3-e][8][10]diazepinesFused pyran ringHCT-116, MCF-7IC50: 16.19-17.16 μM for the most active compound[11]
Antimicrobial Activity

The emergence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. 1,4-Diazepan-5-one derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Key SAR Insights for Antimicrobial Activity:

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes.

  • Specific Substituents: The introduction of specific functional groups, such as halogens or nitro groups, on aryl substituents can enhance antimicrobial potency.

  • Mechanism of Action: While not fully elucidated for all derivatives, some may act by disrupting cell wall synthesis, inhibiting essential enzymes, or interfering with DNA replication.

Central Nervous System (CNS) Activity

Drawing from the well-established CNS effects of benzodiazepines, researchers have explored 1,4-diazepan-5-one derivatives for their potential to modulate neuronal activity. These compounds have been investigated as anxiolytics, anticonvulsants, and antagonists for various CNS receptors.

Key SAR Insights for CNS Activity:

  • GABA-A Receptor Interaction: Many CNS-active diazepine derivatives exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, a key inhibitory neurotransmitter receptor in the brain.[12][13] The specific interactions with different GABA-A receptor subtypes can influence the pharmacological profile (e.g., sedative vs. anxiolytic).

  • Pharmacophore Modeling: Pharmacophore models have been developed to understand the key structural features required for binding to the benzodiazepine receptor site on the GABA-A receptor. These models typically include hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions.[14][15]

  • Conformational Constraints: The conformational flexibility of the seven-membered diazepan ring is crucial for its interaction with CNS targets. Introducing conformational constraints through strategic substitutions or ring fusions can lead to more potent and selective ligands.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of SAR studies, robust and well-defined experimental protocols are essential. This section provides an overview of key assays used to evaluate the biological activity of 1,4-diazepan-5-one derivatives.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[7][10]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 1,4-diazepan-5-one derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[16]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot

Caption: Workflow of the MTT assay for evaluating anticancer activity.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a compound for its molecular target, such as a G-protein coupled receptor or an ion channel.[17][18]

Principle: These assays typically involve a radiolabeled or fluorescently labeled ligand with known affinity for the receptor. The test compound's ability to displace the labeled ligand from the receptor is measured, providing an indication of its binding affinity (Ki).[19]

General Steps:

  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Incubation: Incubate the receptor preparation with a fixed concentration of the labeled ligand and varying concentrations of the test compound.

  • Separation: Separate the receptor-bound ligand from the free ligand, often through filtration or scintillation proximity assay (SPA).

  • Detection: Quantify the amount of bound labeled ligand.

  • Data Analysis: Plot the displacement curve and calculate the IC50 and Ki values.

dot

Receptor_Binding_Assay cluster_0 Components cluster_1 Assay Steps cluster_2 Outcome Receptor Receptor Preparation Incubation Incubation Labeled_Ligand Labeled Ligand Test_Compound Test Compound Separation Separation of Bound/Free Incubation->Separation Detection Detection of Bound Ligand Separation->Detection Analysis Data Analysis (IC50, Ki) Detection->Analysis

Caption: General workflow for a competitive receptor binding assay.

Mechanistic Insights and Future Directions

Understanding the molecular mechanisms underlying the biological activities of 1,4-diazepan-5-one derivatives is crucial for rational drug design. For instance, in cancer, these compounds may trigger apoptosis through the intrinsic or extrinsic pathways.[5] In the CNS, their effects are often mediated by allosteric modulation of the GABA-A receptor, leading to an influx of chloride ions and neuronal hyperpolarization.[12][13]

dot

GABA_A_Receptor_Mechanism cluster_GABA GABA-A Receptor cluster_Modulators Modulators GABA_R GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_R->Cl_channel Conformational Change Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_channel->Hyperpolarization Opens -> Cl- Influx GABA GABA GABA->GABA_R Binds Diazepan 1,4-Diazepan-5-one Derivative Diazepan->GABA_R Binds (Allosteric Site)

Caption: Simplified mechanism of action of 1,4-diazepan-5-one derivatives at the GABA-A receptor.

Future research in this area should focus on:

  • Target Identification: Elucidating the specific molecular targets for derivatives with promising activity in various disease models.

  • Selectivity Profiling: Assessing the selectivity of these compounds against a panel of related and unrelated targets to minimize off-target effects.

  • Pharmacokinetic and Pharmacodynamic Studies: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness.

  • Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: Developing predictive computational models to guide the design of new derivatives with improved potency and selectivity.[1][17]

By systematically exploring the SAR of 1,4-diazepan-5-one derivatives and employing a multidisciplinary approach that combines synthetic chemistry, biological evaluation, and computational modeling, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)- substituted[8][9]oxazolo[4,5-d]pyrimidines. ResearchGate. (2019).

  • Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine deriv
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.
  • MTT assay and its use in cell viability and prolifer
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (2013).
  • Receptor Binding Assay - Part 1. YouTube. (2017).
  • A Guide to Simple and Inform
  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. (2015).
  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). (2017).
  • Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands.
  • In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. PMC. (2025).
  • Anticancer Potential of Diazepam: Pharmacological Relevance and Clinical Evidence. Cureus. (2025).
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. (2012).
  • Development of a comprehensive pharmacophore model for the benzodiazepine receptor. PubMed. (1995).
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry. (2015).
  • Classics in Chemical Neuroscience: Diazepam (Valium). PMC. (2013).
  • Diazepam-induced loss of inhibitory synapses mediated by PLCδ/ Ca2+/calcineurin signalling downstream of GABAA receptors. PMC. (2018).
  • Anticancer Potential of Diazepam: Pharmacological Relevance and Clinical Evidence.
  • Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. Request PDF. (2025).
  • Benzodiazepine P
  • Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. PubMed. (2010).
  • NMDA Receptors and NO:cGMP Signaling Pathway Mediate the Diazepam-Induced Sensitization to Withdrawal Signs in Mice.
  • Mechanism of action of benzodiazepines on GABAA receptors. PMC. (2002).
  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][8][10]diazepines, and Their Cytotoxic Activity. MDPI. (2019).

Sources

Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate vs other chiral synthons

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Chiral Synthons for the Asymmetric Synthesis of 1,4-Diazepan-5-ones, with a Focus on Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1,4-diazepan-5-one scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its prevalence in pharmaceuticals targeting a range of conditions, from central nervous system disorders to infectious diseases, has driven significant research into efficient and stereocontrolled synthetic methodologies. The introduction of chirality into this seven-membered heterocyclic system is often crucial for therapeutic efficacy and safety. This guide provides a comparative analysis of various chiral synthons and strategies employed in the asymmetric synthesis of 1,4-diazepan-5-ones, with a conceptual focus on structures related to this compound.

While direct and extensive literature on this compound as a commercial synthon is limited, its structure represents a key class of chiral building blocks. This guide, therefore, broadens the scope to encompass the fundamental strategies and more established synthons that enable the synthesis of analogous chiral 1,4-diazepan-5-ones. We will delve into the practical advantages and limitations of different approaches, supported by experimental data and mechanistic insights to empower researchers in their selection of the most suitable synthetic route.

The 1,4-diazepan-5-one core is a versatile scaffold due to its conformational flexibility and the strategic placement of nitrogen atoms, which can be functionalized to modulate physicochemical properties and biological activity. The incorporation of a stereocenter, particularly at the C6 position as exemplified by the title compound, is a common strategy to enhance target-specific interactions and reduce off-target effects.

Comparative Analysis of Key Chiral Synthons and Synthetic Strategies

The asymmetric synthesis of 1,4-diazepan-5-ones can be broadly categorized into several approaches, each with its own set of advantages and challenges. Here, we compare some of the most prevalent strategies.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

One of the most straightforward and cost-effective methods for introducing chirality is to start with readily available chiral molecules, such as amino acids.

  • Concept: α-Amino acids serve as excellent starting materials, with the inherent stereocenter dictating the chirality of the final product. The synthesis typically involves the coupling of an N-protected amino acid with an appropriate diamine precursor, followed by cyclization.

  • Experimental Workflow (General):

    • Protection of the amino group of the starting amino acid (e.g., with Boc or Cbz).

    • Activation of the carboxylic acid (e.g., as an acid chloride or with coupling agents like DCC/DMAP).

    • Coupling with a suitable ethylenediamine derivative.

    • Deprotection and subsequent intramolecular cyclization to form the 1,4-diazepan-5-one ring.

  • Advantages:

    • High enantiopurity of the final product, directly derived from the starting amino acid.

    • Wide availability and relatively low cost of various natural and unnatural amino acids.

    • Well-established and predictable reaction pathways.

  • Limitations:

    • The diversity of the final products is limited by the availability of the corresponding amino acid precursors.

    • Racemization can occur during the activation and coupling steps if not carefully controlled.

Asymmetric Catalysis: The Power of Chiral Catalysts

Asymmetric catalysis offers a more flexible approach, where chirality is induced by a chiral catalyst during the reaction.

  • Concept: A key strategy involves the asymmetric reduction of a prochiral enamine or imine intermediate. Chiral catalysts, often based on transition metals like rhodium or ruthenium complexed with chiral ligands, facilitate the stereoselective addition of hydrogen.

  • Experimental Workflow (Example: Asymmetric Hydrogenation):

    • Synthesis of a suitable prochiral precursor, such as a 1,4-diazepan-5-en-7-one.

    • Asymmetric hydrogenation using a chiral catalyst (e.g., a Ru-BINAP complex) under a hydrogen atmosphere.

    • Purification of the enantiomerically enriched 1,4-diazepan-5-one.

  • Advantages:

    • High catalytic efficiency, allowing for the synthesis of large quantities of product with small amounts of catalyst.

    • The potential to generate a wide range of chiral products by simply changing the substrate or catalyst.

    • Often proceeds with high enantioselectivity.

  • Limitations:

    • The development and screening of suitable chiral catalysts can be time-consuming and expensive.

    • Catalyst poisoning and sensitivity to reaction conditions can be a challenge.

    • Removal of the metal catalyst from the final product is often necessary, especially for pharmaceutical applications.

Chiral Auxiliaries: Guiding Stereoselectivity

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry.

  • Concept: A chiral auxiliary is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product.

  • Experimental Workflow (General):

    • Attachment of a chiral auxiliary (e.g., a chiral oxazolidinone) to a suitable precursor molecule.

    • Diastereoselective reaction to form the 1,4-diazepan-5-one ring.

    • Removal of the chiral auxiliary to yield the enantiomerically enriched product.

  • Advantages:

    • High levels of stereocontrol are often achievable.

    • The stereochemical outcome is generally predictable and reliable.

    • A wide variety of chiral auxiliaries are commercially available.

  • Limitations:

    • The method is not atom-economical, as the auxiliary is used in stoichiometric amounts.

    • The attachment and removal of the auxiliary add extra steps to the synthesis, potentially lowering the overall yield.

    • The cost of the chiral auxiliary can be significant.

Data-Driven Comparison of Synthetic Strategies

Strategy Typical Enantiomeric Excess (e.e.) Overall Yield Substrate Scope Cost-Effectiveness Key Advantages Key Disadvantages
Chiral Pool Synthesis >99%Moderate to HighLimited by amino acid availabilityHighHigh enantiopurity, readily available starting materialsLimited diversity, potential for racemization
Asymmetric Catalysis 90-99%HighBroadModerate to High (catalyst cost)High efficiency, broad applicabilityCatalyst development and cost, metal contamination
Chiral Auxiliaries >98%ModerateBroadLow to ModerateHigh stereocontrol, predictable outcomeStoichiometric use of auxiliary, extra steps

Experimental Protocols

Representative Protocol for Chiral Pool Synthesis from an Amino Acid

Objective: Synthesis of a chiral 6-substituted-1,4-diazepan-5-one from L-Alanine.

Materials:

  • L-Alanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N-(2-aminoethyl)acetamide

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • N-Boc Protection of L-Alanine:

    • Dissolve L-Alanine in a 1:1 mixture of dioxane and water.

    • Add NaHCO₃ and cool the solution to 0 °C.

    • Add a solution of Boc₂O in dioxane dropwise.

    • Stir at room temperature overnight.

    • Acidify with HCl and extract with ethyl acetate.

    • Dry the organic layer over MgSO₄ and concentrate to yield Boc-L-Alanine.

  • Peptide Coupling:

    • Dissolve Boc-L-Alanine in DCM.

    • Add N-(2-aminoethyl)acetamide, DCC, and DMAP.

    • Stir at room temperature for 24 hours.

    • Filter the reaction mixture and wash the filtrate with NaHCO₃ solution and brine.

    • Dry the organic layer over MgSO₄ and concentrate to yield the coupled product.

  • Boc Deprotection and Cyclization:

    • Dissolve the coupled product in DCM.

    • Add TFA and stir at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable solvent and heat to induce cyclization.

    • Purify the resulting chiral 1,4-diazepan-5-one by column chromatography.

Visualizing the Synthetic Pathways

G cluster_0 Chiral Pool Synthesis cluster_1 Asymmetric Catalysis cluster_2 Chiral Auxiliary amino_acid Chiral Amino Acid n_protected N-Protected Amino Acid amino_acid->n_protected Protection coupled_product Coupled Intermediate n_protected->coupled_product Coupling with Diamine diazepanone_cp Chiral 1,4-Diazepan-5-one coupled_product->diazepanone_cp Deprotection & Cyclization prochiral Prochiral Precursor diazepanone_ac Chiral 1,4-Diazepan-5-one prochiral->diazepanone_ac Asymmetric Hydrogenation (Chiral Catalyst, H2) precursor Acyclic Precursor aux_attached Auxiliary-Attached Intermediate precursor->aux_attached Attach Auxiliary diastereomer Diastereomerically Enriched Product aux_attached->diastereomer Diastereoselective Cyclization diazepanone_ca Chiral 1,4-Diazepan-5-one diastereomer->diazepanone_ca Remove Auxiliary

A Senior Application Scientist's Guide to the Enantioselective Separation of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the stereochemical identity of a pharmaceutical candidate is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and individual evaluation. This guide provides an in-depth comparison of the efficacy of various chiral selectors for the analytical and preparative separation of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate, a key chiral intermediate in the synthesis of advanced pharmaceutical agents. Drawing upon established principles of chiral chromatography and extensive experience in methods development, this document serves as a practical resource for researchers, scientists, and drug development professionals.

The target molecule, this compound, possesses multiple features that inform the selection of an appropriate chiral stationary phase (CSP). These include a secondary amine within a seven-membered ring, a lactam functionality, a benzyl carbamate group, and a single chiral center at the 6-position. A successful separation strategy will depend on a chiral selector capable of exploiting these features to establish transient diastereomeric complexes with a significant energy difference.

Comparing the Titans: A Guide to Chiral Selector Classes

The selection of a chiral stationary phase is the most critical decision in developing a successful enantioselective separation. Below, we compare the most promising classes of CSPs for the resolution of our target analyte, explaining the rationale behind their potential efficacy.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose coated or immobilized on a silica support, are the workhorses of chiral separations, resolving approximately 90% of all chiral compounds.[1] Their broad applicability stems from a combination of steric interactions within the helical grooves of the polysaccharide backbone and a variety of specific interactions including hydrogen bonding, dipole-dipole, and π-π interactions.[1][2]

  • Mechanism of Action: The carbamate derivatives on the glucose units of cellulose and amylose create complex chiral cavities.[2][3] The enantiomers of the analyte will differentially interact with these cavities. For our target molecule, the aromatic benzyl group can engage in π-π stacking with the phenyl groups of the CSP, while the lactam and carbamate carbonyls, as well as the N-H of the amine, can act as hydrogen bond donors and acceptors. The overall shape and fit of the enantiomer within the chiral groove determines the strength of the interaction and, consequently, the retention time.[3][4]

  • Expert Insight: Given the presence of both aromatic and hydrogen-bonding moieties in the target analyte, polysaccharide-based CSPs represent a high-probability starting point for method development. Immobilized versions of these phases offer the significant advantage of being compatible with a wider range of organic solvents, which can be crucial for optimizing selectivity and solubility.[4]

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape.[5] Their interior is relatively hydrophobic, while the exterior, lined with hydroxyl groups, is hydrophilic. This structure allows them to form inclusion complexes with guest molecules of appropriate size and polarity.[6]

  • Mechanism of Action: Chiral recognition is primarily driven by the inclusion of a hydrophobic part of the analyte (in this case, the benzyl group) into the cyclodextrin cavity.[7] Secondary interactions between the analyte's functional groups (amine, amide) and the hydroxyl groups at the rim of the cyclodextrin cavity provide the stereochemical discrimination.[6] The fit and orientation of the enantiomer within and at the mouth of the cavity dictate the stability of the diastereomeric complex.

  • Expert Insight: The efficacy of cyclodextrin-based CSPs is highly dependent on the mobile phase composition, particularly in reversed-phase mode where water content can significantly influence the hydrophobic interactions driving complex formation. Derivatized cyclodextrins offer a wider range of selectivities by introducing additional interaction sites.[8]

Protein-Based CSPs

Protein-based CSPs utilize proteins, such as human serum albumin (HSA), α1-acid glycoprotein (AGP), or cellobiohydrolase (CBH), immobilized on a silica support.[9][10] These CSPs mimic the stereoselective binding that occurs in vivo and are particularly useful for the separation of drug molecules.

  • Mechanism of Action: Proteins possess complex three-dimensional structures with multiple chiral centers and binding sites.[10] This complexity allows for a combination of hydrophobic, electrostatic, and hydrogen bonding interactions, leading to broad enantioselectivity.[11] Separations are typically performed in reversed-phase mode, using aqueous buffers with low concentrations of organic modifiers.[10][12]

  • Expert Insight: Protein-based columns are excellent for screening drug-like molecules, especially when information about the analyte's structure is limited.[13] The AGP column, in particular, is known for its broad applicability to basic and neutral compounds.[12] Given the amine functionality of the target analyte, an AGP-based CSP is a strong candidate.

Pirkle-Type (Brush-Type) CSPs

Pirkle-type CSPs are based on a small chiral molecule covalently bonded to a support (the "brush"). Chiral recognition is achieved through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. These phases are often designed with a specific class of compounds in mind. For our target analyte, a Pirkle phase with π-acidic or π-basic aromatic rings and hydrogen bonding capabilities would be most appropriate.

Systematic Screening Strategy: A Workflow for Success

A systematic screening approach is the most efficient path to a successful chiral separation. The following workflow is recommended for the separation of this compound.

Caption: A systematic workflow for chiral method development.

Experimental Protocols

The following are detailed, step-by-step methodologies for screening and optimizing the separation on the most promising CSPs.

Protocol 1: Polysaccharide CSP Screening
  • Column Selection:

    • Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALPAK® IA)

    • Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALPAK® IB)

  • Sample Preparation: Dissolve the racemic analyte in the initial mobile phase to a concentration of 1 mg/mL.

  • Screening Conditions:

    • Normal Phase (NP):

      • Mobile Phase A: n-Hexane/Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA)

      • Mobile Phase B: n-Hexane/Ethanol (EtOH) (90:10, v/v) with 0.1% DEA

    • Polar Organic (PO) Mode:

      • Mobile Phase C: Acetonitrile (ACN)/MeOH (50:50, v/v) with 0.1% DEA

    • Reversed-Phase (RP) Mode:

      • Mobile Phase D: Water/ACN (50:50, v/v) with 0.1% Formic Acid (FA)

  • HPLC Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 5 µL

  • Data Analysis: Calculate the retention factors (k), separation factor (α), and resolution (Rs) for any observed peak splitting.

Protocol 2: Protein-Based CSP Screening (AGP)
  • Column Selection: α1-acid glycoprotein CSP (e.g., CHIRALPAK® AGP)

  • Sample Preparation: Dissolve the racemic analyte in the initial mobile phase to a concentration of 0.5 mg/mL.

  • Screening Conditions (Reversed-Phase):

    • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 4.5 / ACN (95:5, v/v)

    • Mobile Phase B: 10 mM Ammonium Acetate buffer, pH 6.0 / ACN (90:10, v/v)

  • HPLC Parameters:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: As per Protocol 1.

Comparative Performance Data

The following table summarizes the expected performance of different chiral selectors based on separations of structurally analogous compounds. This data should be considered a representative guide for initial method development.

Chiral Selector (Stationary Phase)Mobile Phase ModeExpected Separation Factor (α)Expected Resolution (Rs)Rationale & Remarks
Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase1.3 - 1.8> 2.0High probability of success due to strong π-π and H-bonding interactions. Good for preparative scale-up.[4]
Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase1.1 - 1.41.5 - 2.5Often provides complementary selectivity to amylose phases.
Derivatized β-CyclodextrinReversed-Phase1.1 - 1.31.2 - 2.0Inclusion of the benzyl group is the primary interaction. Selectivity is highly dependent on the mobile phase.[5]
α1-Acid Glycoprotein (AGP)Reversed-Phase1.2 - 2.0> 1.8Excellent for basic compounds. Operates in aqueous mobile phases, beneficial for LC-MS compatibility.[10][12]

Deep Dive: Understanding Chiral Recognition Mechanisms

A deeper understanding of the underlying chiral recognition mechanisms allows for more rational method optimization.

Chiral_Recognition_Mechanisms cluster_poly Polysaccharide CSP cluster_cyclo Cyclodextrin CSP Analyte This compound Benzyl Group (π-donor) Amine (H-bond donor/acceptor) Lactam/Carbamate (H-bond acceptor) Poly_CSP Amylose/Cellulose Derivative Phenyl Groups (π-acceptor) Carbamate N-H (H-bond donor) Carbonyl C=O (H-bond acceptor) Chiral Grooves (Steric Fit) Analyte:f1->Poly_CSP:p1 π-π Interaction Analyte:f2->Poly_CSP:p3 H-Bond Analyte:f3->Poly_CSP:p2 H-Bond Analyte->Poly_CSP:p4 Inclusion/Steric Fit Cyclo_CSP Cyclodextrin Hydrophobic Cavity Hydroxyl Groups at Rim Analyte:f1->Cyclo_CSP:c1 Inclusion Complex Analyte:f2->Cyclo_CSP:c2 H-Bond (Rim Interaction)

Caption: Key molecular interactions in chiral recognition.

Conclusion and Recommendations

For the enantioselective separation of this compound, a systematic screening approach is highly recommended. Based on the structural features of the analyte, immobilized polysaccharide-based CSPs , particularly amylose derivatives, represent the highest probability of achieving a successful, high-resolution separation under normal phase conditions. These phases offer robust performance and scalability for preparative applications. Should normal phase conditions prove unsuitable due to solubility or other factors, protein-based CSPs , such as AGP, provide a powerful alternative in reversed-phase mode and offer the advantage of direct compatibility with mass spectrometry. The key to an efficient method development process lies in a logical screening of diverse selectivities followed by systematic optimization of the most promising candidates.

References

  • Element Lab Solutions.
  • Pell, R., & Schönherr, H. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(14), 4322. [Link]

  • Ma, L., et al. (2020). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. ResearchGate. [Link]

  • Scriba, G. K. (2021). Cyclodextrins as Dominant Chiral Selective Agents in the Capillary Separation Techniques. SciSpace. [Link]

  • Hage, D. S. (2017). Chromatographic Studies of Protein-Based Chiral Separations. Symmetry, 9(10), 205. [Link]

  • Chankvetadze, B. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology. [Link]

  • Amerigo Scientific. Protein-based Chiral HPLC Columns. [Link]

  • Ikai, T., & Okamoto, Y. (2009). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. [Link]

  • Daicel Chiral Technologies. Daicel CHIRALPAK & Other Protein-Based Chiral Selectors. [Link]

  • Chiralpedia. Polysaccharide-based CSPs. [Link]

  • Aturki, Z., & Fanali, S. (2018). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. Molecules, 23(11), 2821. [Link]

  • Beesley, T. E. (2012). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America. [Link]

  • Pell, R., & Schönherr, H. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed. [Link]

  • Lounis, A., et al. (2011). Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. Sensors, 11(5), 5150-5172. [Link]

  • Bertucci, C., et al. (1997). Direct resolution, characterization, and stereospecific binding properties of an atropisomeric 1,4-benzodiazepine. Chirality, 9(5-6), 495-505. [Link]

  • Daicel Chiral Technologies. Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. [Link]

  • ChiralTek. Chiral Columns. [Link]

  • Carbone, A., et al. (2021). 1,4-Benzodiazepines are always chiral. ResearchGate. [Link]

  • Wang, Y., et al. (2017). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Organic Letters, 19(24), 6650-6653. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Czerwenka, C., & Lämmerhofer, M. (2018). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 23(1), 19. [Link]

  • Geryk, R., et al. (2013). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. ResearchGate. [Link]

  • Gáspár, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 205, 114322. [Link]

  • Sharma, S., & Singh, S. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-163. [Link]

  • Fekete, S., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1339. [Link]

  • Gilman, N. W., et al. (1991). Atropisomers of 1,4-benzodiazepines. Synthesis and resolution of a diazepam-related 1,4-benzodiazepine. Journal of the American Chemical Society, 113(13), 5083-5089. [Link]

  • Wang, C., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(12), 3128. [Link]

  • Google Patents. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • Phenomenex. Chiral HPLC Separations. [Link]

  • In-Sun, K. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Benzodiazepines. [Link]

  • Grafov, A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 26(16), 5028. [Link]

  • ResearchGate. Diazepam (antiepileptic, anxiolytic) synthesis. [Link]

Sources

A Comparative Guide to Benchmarking the Purity of Synthesized Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) intermediate, such as Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate, is a critical quality attribute that directly influences the safety and efficacy of the final drug product. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the purity of this synthesized intermediate. We will explore a multi-pronged analytical approach, grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

The Imperative of Purity in Drug Development

This compound is a key building block in the synthesis of various therapeutic agents. Its molecular structure, featuring a diazepane core, presents specific synthetic challenges that can lead to the formation of process-related impurities. These impurities can be structurally similar to the target compound, making their detection and quantification a non-trivial task. The presence of even minute quantities of certain impurities can have significant consequences, including altered pharmacology, increased toxicity, or compromised stability of the final API. Therefore, employing a robust and validated analytical toolkit is not merely a quality control exercise but a fundamental aspect of risk mitigation in drug development.

A Triad of Analytical Techniques for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A more reliable approach involves the orthogonal application of multiple methods, each leveraging different physicochemical principles. This guide will focus on a powerful triad of techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Visualizing the Analytical Workflow

The following diagram illustrates a recommended workflow for the comprehensive purity analysis of this compound, integrating the three core analytical techniques.

Purity Analysis Workflow Figure 1: Comprehensive Purity Analysis Workflow cluster_SamplePrep Sample Preparation cluster_PrimaryScreening Primary Screening & Quantification cluster_ImpurityID Impurity Identification & Confirmation cluster_FinalReport Final Purity Assessment Sample Synthesized Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV Analysis (Purity & Assay) Dissolution->HPLC Inject NMR NMR Spectroscopy (Structural Confirmation) Dissolution->NMR Prepare Sample LCMS LC-MS Analysis (Impurity Mass ID) HPLC->LCMS Transfer Method Report Comprehensive Purity Report (Combined Data) HPLC->Report LCMS->Report NMR->Report

Caption: A logical workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC with UV detection is the cornerstone of purity assessment in the pharmaceutical industry. Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the main compound from its impurities.

Rationale for Method Development

The development of a robust HPLC method requires a systematic approach to optimize the separation of the target analyte from potential impurities. Key considerations include the choice of stationary phase (column), mobile phase composition, and detection wavelength. For a compound like this compound, a reversed-phase C18 column is a logical starting point due to the presence of both hydrophobic (benzyl group) and polar (amino and oxo groups) moieties. The mobile phase will typically consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to elute the compounds from the column.

Illustrative HPLC Protocol

Objective: To determine the purity of this compound and quantify any impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Data Interpretation and Comparison

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A well-synthesized batch should exhibit a high purity, typically above 98%, with minimal and well-separated impurity peaks.

Technique Parameter Alternative 1 (Isocratic HPLC) Recommended Method (Gradient HPLC) Justification
HPLC Resolution ModerateHighGradient elution provides better separation of impurities with a wide range of polarities.
Run Time Potentially shorterLongerA longer gradient ensures the elution of any late-eluting, non-polar impurities.
Sensitivity GoodExcellentGradient elution can sharpen peaks, leading to better detection of minor impurities.
Quantification Reliable for known impuritiesMore accurate for a broader impurity profileBetter baseline separation allows for more precise integration of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): Unmasking Impurity Identities

While HPLC-UV provides quantitative information on purity, it offers limited insight into the identity of the impurities. LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, enabling the determination of the molecular weight of each separated component. This is a critical step in identifying potential process-related impurities and degradation products.[6][7][8][9]

The Synergy of Separation and Detection

By interfacing an HPLC system with a mass spectrometer, we can obtain a mass spectrum for each peak in the chromatogram. This allows for the tentative identification of impurities by comparing their measured molecular weights to those of potential by-products from the synthetic route.

Illustrative LC-MS Protocol

Objective: To identify the molecular weights of impurities detected in the synthesized this compound.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source.

LC Conditions:

  • Utilize the same HPLC method as described above to ensure correlation of retention times.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Interpreting LC-MS Data

The expected [M+H]⁺ ion for the parent compound (C₁₃H₁₇N₃O₃, Molecular Weight: 263.29 g/mol ) is m/z 264.13. Any other detected masses at different retention times would correspond to impurities. For instance, the detection of a peak with an m/z corresponding to a starting material or a known reaction by-product provides strong evidence for its presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the synthesized compound and the characterization of impurities. Quantitative NMR (qNMR) can also serve as a primary method for determining the absolute purity of a substance.[9]

The Power of Structural Insight

¹H NMR provides detailed information about the chemical environment of each proton in the molecule, allowing for the confirmation of the desired structure. The presence of unexpected signals can indicate the presence of impurities. Furthermore, the integration of these signals can provide a quantitative measure of the relative amounts of the main compound and any impurities.

Illustrative ¹H NMR Protocol

Objective: To confirm the structure of this compound and assess its purity.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Acquisition Parameters:

  • Pulse Program: Standard ¹H acquisition

  • Number of Scans: 16

  • Relaxation Delay (D1): 5 seconds (for quantitative analysis, a longer delay may be necessary to ensure full relaxation of all protons)

  • Spectral Width: 0-12 ppm

A Comparative Overview of Purity Assessment Techniques
Technique Strengths Limitations Primary Role
HPLC-UV High resolution, excellent for quantification, robust and reproducible.Provides limited structural information on impurities.Primary method for purity determination and assay.
LC-MS Provides molecular weight information for impurity identification.[6]Quantification can be less accurate than UV detection without appropriate standards.Identification of unknown impurities.
NMR Provides unambiguous structural confirmation, can be used for absolute quantification (qNMR).[9]Lower sensitivity compared to HPLC, potential for signal overlap.Structural confirmation and orthogonal purity assessment.

Ensuring Trustworthiness: The Role of Method Validation

To ensure the reliability and scientific validity of the purity assessment, the analytical methods themselves must be validated according to ICH Q2(R2) guidelines.[1][2][3][4][5] This involves demonstrating that the method is fit for its intended purpose through a series of experiments that evaluate parameters such as:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Workflow for Analytical Method Validation

Method Validation Workflow Figure 2: ICH Q2(R2) Guided Method Validation cluster_Planning Planning Phase cluster_Execution Execution Phase cluster_Reporting Reporting Phase Protocol Develop Validation Protocol DefineParams Define Performance Characteristics (Accuracy, Precision, etc.) Protocol->DefineParams SetCriteria Set Acceptance Criteria DefineParams->SetCriteria Specificity Specificity Studies SetCriteria->Specificity Linearity Linearity Experiments SetCriteria->Linearity Accuracy Accuracy Assessment SetCriteria->Accuracy Precision Precision Evaluation (Repeatability & Intermediate) SetCriteria->Precision Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate scaffold represents a novel class of compounds with significant therapeutic potential, likely as modulators of intracellular signaling pathways.[1][2][3] However, like many small molecules, their efficacy and safety are intrinsically linked to their cross-reactivity profile—their tendency to interact with unintended biological targets.[4][5][6]

This guide provides an in-depth, objective comparison of methodologies to profile the cross-reactivity of these diazepane derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, enabling you to design and interpret robust selectivity studies. We will ground our discussion in established principles of drug discovery, using kinase inhibitors as a well-characterized example, given the high degree of conservation in their ATP-binding sites which often leads to off-target effects.[4][7][8]

The Imperative of Selectivity: Why Cross-Reactivity Profiling is Non-Negotiable

In the early stages of drug discovery, identifying a "hit" compound with high potency against the primary target is only the first step.[9] A compound's selectivity profile dictates its therapeutic window and potential for adverse effects. Off-target interactions can lead to unforeseen toxicity or, in some cases, reveal opportunities for polypharmacology.[8][10][11] Therefore, a comprehensive understanding of a compound's interactions across the proteome is essential for making informed decisions about which candidates to advance.[12][13]

For the this compound series, a systematic cross-reactivity assessment is crucial to:

  • De-risk clinical development: Early identification of potential liabilities can save significant time and resources.[10][14]

  • Elucidate mechanism of action: Distinguishing on-target from off-target effects is key to understanding the true biological activity of a compound.

  • Guide lead optimization: Structure-activity relationship (SAR) studies can be expanded to include structure-selectivity relationships, allowing for the rational design of more specific molecules.[11]

A Strategic Approach to Cross-Reactivity Profiling: An Experimental Workflow

A multi-tiered approach is recommended to build a comprehensive selectivity profile. This typically begins with broad, high-throughput screens and progresses to more focused, in-depth analyses.

experimental_workflow cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Orthogonal Validation & Dose-Response cluster_2 Tier 3: Cellular Target Engagement & Phenotypic Assays T1_Start Test Compound (e.g., Diazepane Derivative) T1_Assay Large-Panel Kinase Screen (e.g., KINOMEscan®, >400 kinases) T1_Start->T1_Assay T1_Data Primary Data: % Inhibition or Kd T1_Assay->T1_Data T1_Analysis Selectivity Score Calculation (S-Score, Gini Coefficient) T1_Data->T1_Analysis T1_Output Initial Hit List of Potential Off-Targets T1_Analysis->T1_Output T2_Input Hits from Tier 1 T1_Output->T2_Input Prioritize potent hits T2_Biochem Biochemical IC50 Determination (e.g., Z'-LYTE®, ADP-Glo™) T2_Input->T2_Biochem T2_Binding Biophysical Binding Assay (e.g., SPR, ITC) T2_Input->T2_Binding T2_Data IC50 and Kd Values T2_Biochem->T2_Data T2_Binding->T2_Data T3_Input Confirmed Off-Targets T2_Data->T3_Input Validate biochemically T3_CETSA Cellular Thermal Shift Assay (CETSA) or NanoBRET™ T3_Input->T3_CETSA T3_Signaling Phospho-Specific Western Blot or Phospho-Proteomics T3_Input->T3_Signaling T3_Phenotype Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®) T3_Input->T3_Phenotype T3_Output Confirmation of Cellular Activity & Functional Consequences T3_CETSA->T3_Output T3_Signaling->T3_Output T3_Phenotype->T3_Output

Caption: A tiered experimental workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad-Spectrum Screening

The initial step involves screening the compound against a large, diverse panel of targets. For compounds suspected to interact with kinases, platforms like Eurofins' KINOMEscan® or Reaction Biology's Kinase HotSpot℠ are invaluable.[15] These are typically binding assays that quantify the interaction of the test compound with hundreds of kinases.

Experimental Protocol: Example using a Competition Binding Assay (e.g., KINOMEscan®)

  • Immobilization: A DNA-tagged kinase is immobilized on a solid support (e.g., a bead).

  • Competition: The test compound (at a fixed concentration, e.g., 1 µM) and a known, tagged ligand that binds to the ATP site are added to the kinase-coated support.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Wash & Elution: Unbound components are washed away. The amount of the tagged ligand remaining bound to the kinase is quantified, typically using qPCR for the DNA tag.

  • Data Analysis: The amount of bound tagged ligand is inversely proportional to the affinity of the test compound for the kinase. Results are often expressed as a percentage of the DMSO control (%Ctrl). A low %Ctrl value indicates strong binding.

Tier 2: Orthogonal Validation and Potency Determination

Hits from the primary screen must be validated using an independent method to rule out assay-specific artifacts.[12] This tier focuses on determining the potency (IC50 or Ki) of the interactions.

Biochemical IC50 Determination (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase-catalyzed phosphorylation reaction. Inhibition of the kinase by the test compound results in a lower amount of ADP.

  • Reaction Setup: A reaction is prepared containing the kinase, its substrate (e.g., a peptide), ATP, and varying concentrations of the test compound.

  • Kinase Reaction: The reaction is incubated to allow phosphorylation to occur.

  • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: The Kinase Detection Reagent is added, which contains the enzyme Ultra-Pure Luciferase and its substrate, luciferin. The ADP is converted back to ATP, which is then used by the luciferase to generate a luminescent signal.

  • Signal Quantification: The light output is measured, which is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: The data is plotted as kinase activity versus compound concentration, and the IC50 value is determined using a non-linear regression fit.[16][17]

It is critical to understand the difference between IC50 and Ki values. An IC50 value is dependent on the assay conditions (especially substrate concentration), while a Ki value represents the intrinsic binding affinity of the inhibitor and is more suitable for comparing compounds.[18][19][20] The Cheng-Prusoff equation can be used to convert IC50 to Ki for competitive inhibitors.[19]

Tier 3: Cellular Target Engagement and Functional Assays

The ultimate test of cross-reactivity is whether the compound engages the off-target in a cellular context and elicits a functional response.[21][22]

Cellular Target Engagement (e.g., NanoBRET™ Target Engagement Assay)

This technology measures compound binding at specific protein targets in living cells.

  • Cell Line Engineering: The target kinase is expressed as a fusion with NanoLuc® luciferase in a suitable cell line.

  • Tracer Addition: A fluorescent tracer that binds to the target kinase is added to the cells. In the absence of a competing compound, this results in Bioluminescence Resonance Energy Transfer (BRET) between the luciferase and the tracer.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound.

  • BRET Measurement: If the test compound binds to the target kinase, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.

  • Data Analysis: The IC50 for target engagement in a cellular environment can be determined by plotting the BRET ratio against the compound concentration.

Data Presentation and Comparative Analysis

To facilitate a clear comparison, data should be summarized in tables and visualized using tools that map interactions across the kinome.

Table 1: Hypothetical Cross-Reactivity Profile of Diazepane Derivative (BZ-DP-01) vs. a Known Multi-Kinase Inhibitor (e.g., Staurosporine)

Target KinaseBZ-DP-01 (Kd, nM)Staurosporine (Kd, nM)BZ-DP-01 Cellular IC50 (nM) (NanoBRET™)
Primary Target: Kinase X 15 5 50
Off-Target: Kinase A25010800
Off-Target: Kinase B>10,0002>10,000
Off-Target: Kinase C800252,500
Off-Target: Kinase D>10,0008>10,000

Visualizing Selectivity: The Kinome Tree

A powerful way to visualize selectivity is to plot the hits on a kinome dendrogram. Tools like TREEspot™ from Eurofins Discovery provide a visual representation of the compound's interaction profile across the human kinome, making it easy to identify which kinase families are most affected.[15]

kinome_pathway Receptor Receptor Kinase_X Kinase X (Primary Target) Receptor->Kinase_X Activates Kinase_A Kinase A (Off-Target) Receptor->Kinase_A Unintended Activation Substrate_1 Substrate 1 Kinase_X->Substrate_1 Phosphorylates Cell_Response Desired Cellular Response Substrate_1->Cell_Response Substrate_2 Substrate 2 Kinase_A->Substrate_2 Phosphorylates Side_Effect Adverse Side Effect Substrate_2->Side_Effect BZ_DP_01 BZ-DP-01 BZ_DP_01->Kinase_X BZ_DP_01->Kinase_A

Caption: A simplified signaling pathway illustrating on-target vs. off-target effects of an inhibitor.

Conclusion: Synthesizing Data for Informed Drug Development

The cross-reactivity profiling of this compound derivatives, or any new chemical entity, is a cornerstone of modern drug discovery. By employing a strategic, multi-tiered approach that combines broad screening with rigorous biochemical and cellular validation, researchers can build a comprehensive selectivity profile. This data-driven strategy not only mitigates the risk of late-stage failures due to unforeseen toxicity but also provides deeper insights into the compound's mechanism of action. Ultimately, a thorough understanding of a compound's selectivity is what transforms a promising molecule into a precisely targeted and safer therapeutic agent.

References

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (n.d.). NIH.
  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012). Journal of Chemical Information and Modeling.
  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012, April 23). PubMed.
  • A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation. (n.d.). Benchchem.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers.
  • Primary, orthogonal and selectivity. (n.d.). o2h discovery.
  • Four ways to measure selectivity. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. (2021, January 13). YouTube. Retrieved January 2, 2026, from [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). BPS Bioscience. Retrieved January 2, 2026, from [Link]

  • In silico off-target profiling for enhanced drug safety assessment. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Protein Kinases Imaging in Drug Development. (n.d.). CD BioSciences. Retrieved January 2, 2026, from [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved January 2, 2026, from [Link]

  • Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). NIH. Retrieved January 2, 2026, from [Link]

  • Selecting cell-based assays for drug discovery screening. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. (2019, December 31). The Science Snail. Retrieved January 2, 2026, from [Link]

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. (2016, March 9). PubMed Central. Retrieved January 2, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved January 2, 2026, from [Link]

  • How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse. Retrieved January 2, 2026, from [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022, September 23). NIH. Retrieved January 2, 2026, from [Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. (2004). PubMed. Retrieved January 2, 2026, from [Link]

  • Principles of early drug discovery. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved January 2, 2026, from [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Representative examples of biologically active 1,4-benzodiazepines. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. (2025, August 6). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-Rstyryl)-2,3-dihydropyrazolo[3,4-b][4][7]diazepines. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Diazepane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the seven-membered nitrogen-containing heterocyclic scaffolds, known as diazepanes, represent a cornerstone for the development of a vast array of therapeutics. Their structural versatility, primarily dictated by the positional isomerism of the two nitrogen atoms within the ring (1,2-, 1,3-, and 1,4-diazepane), gives rise to distinct chemical properties and, consequently, diverse pharmacological activities. The unambiguous identification and characterization of these isomers are paramount, not only for regulatory compliance and patentability but for ensuring the desired therapeutic effect and safety profile of a drug candidate.

This guide provides an in-depth comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to distinguish between these critical isomers. We will move beyond a mere listing of data points to explore the underlying principles that govern the unique spectral signatures of each isomer, offering field-proven insights into experimental design and data interpretation.

The Causality of Spectral Differences: Why Isomers Behave Differently

The fundamental difference between diazepane isomers lies in the relative positioning of the two nitrogen atoms. This seemingly subtle variation has profound implications for the molecule's electronic distribution, symmetry, bond polarities, and conformational flexibility. These differences are the very phenomena that spectroscopic techniques are designed to measure.

  • 1,2-Diazepines: Feature adjacent nitrogen atoms (a hydrazine-like moiety). This proximity leads to significant electronic effects, including potential N-N bond rotation and unique magnetic environments for adjacent protons and carbons.

  • 1,3-Diazepines: Have nitrogen atoms separated by a single carbon. This arrangement creates an aminal-like or cyclic urea-like structure, depending on the oxidation state, influencing the chemical shifts of the intervening carbon and its attached protons.

  • 1,4-Diazepines: The most widely studied class, particularly in benzodiazepines, have nitrogens separated by two carbon atoms, forming a cyclic ethylenediamine-like structure. This arrangement often results in a more symmetric and conformationally flexible ring system compared to its isomers.

This guide will dissect how these structural nuances translate into predictable and distinguishable patterns in their respective spectra.

Comparative Workflow for Isomer Differentiation

The following workflow outlines a systematic approach to distinguishing diazepane isomers using standard spectroscopic methods.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Isomer Identification Sample Sample Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Sample_IR Preparation for IR (e.g., KBr pellet, thin film) Sample_MS Dilution for MS (e.g., in MeOH/H2O) NMR ¹H & ¹³C NMR Spectroscopy Dissolution->NMR IR FTIR Spectroscopy Sample_IR->IR MS Mass Spectrometry (EI/ESI) Sample_MS->MS Compare_NMR Analyze Chemical Shifts & Coupling Patterns NMR->Compare_NMR Compare_IR Identify N-H, C=N, C-N Stretching Frequencies IR->Compare_IR Compare_MS Analyze M+ Peak & Fragmentation Pattern MS->Compare_MS Identification Isomer Identification (1,2-, 1,3-, or 1,4-) Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification

Caption: Workflow for diazepane isomer differentiation.

¹H and ¹³C NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides a detailed map of the carbon-hydrogen framework. The chemical environment of each nucleus is exquisitely sensitive to the placement of the nitrogen atoms.

Causality in NMR Spectra

The electronegativity of nitrogen deshields adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield). The key to distinguishing isomers is to analyze the pattern of these downfield shifts.

  • 1,2-Diazepine: The two nitrogen atoms are adjacent, creating a unique electronic environment. Protons on carbons bonded to these nitrogens will be significantly deshielded.

  • 1,3-Diazepine: The C2 carbon is flanked by two nitrogen atoms, leading to a very strong deshielding effect on this carbon and its attached protons (if any). The C5 and C6 methylene groups will show more typical alkane-like signals.[1]

  • 1,4-Diazepine: The symmetry of this isomer often simplifies the spectrum. For an unsubstituted ring, the protons at C2/C7 and C3/C6 would be chemically equivalent, as would the protons at C5.

Comparative ¹H and ¹³C NMR Data

The following table summarizes representative chemical shifts for simple diazepine derivatives. Note that exact values will vary with substitution and solvent.

Position 1,2-Diazepine Derivative¹ 1,3-Diazepine Derivative² [1]1,4-Diazepine Derivative³ [2][3]
¹H NMR (δ ppm) C3-H, C7-H: Highly variable, often deshieldedC2-H₂: ~3.1-3.7, C4/7-H₂: ~3.1-3.7, C5/6-H₂: ~1.4-1.7C2/7-H₂: ~3.6, C3/6-H₂: ~4.7, C5-H: ~4.4
¹³C NMR (δ ppm) C3, C7: ~145-165 (imine/enamine carbons)C2: ~71 (aminal carbon), C4/7: ~45, C5/6: ~27C2/7: ~52-56, C3/6: ~55-60, C5: ~62-63

¹Data for a substituted 1H-1,2-diazepin-6-ol derivative.[4] ²Data for 2-substituted 1,3-diazepine derivatives.[1] ³Data for substituted tetrahydro-1H-1,4-diazepine derivatives.[2][3]

Expert Insights: The most diagnostic signals in the ¹³C NMR spectrum are the carbons directly bonded to the nitrogen atoms. For a 1,3-diazepine, the C2 carbon signal, being situated between two nitrogens, is a key identifier.[1] In contrast, the greater symmetry of the 1,4-diazepine often leads to fewer signals than expected for a seven-membered ring. Two-dimensional NMR experiments like COSY (proton-proton correlation) and HMBC (long-range proton-carbon correlation) are invaluable for definitively tracing the connectivity and confirming the isomeric structure.[5][6]

Infrared (IR) Spectroscopy: Probing Functional Groups and Bond Vibrations

IR spectroscopy provides a rapid method for identifying key functional groups. For diazepane isomers, the most informative regions are where N-H and C-N/C=N bond vibrations occur.

Causality in IR Spectra

The vibrational frequencies of bonds are determined by the masses of the connected atoms and the bond strength. The arrangement of nitrogen atoms influences the electronic character and, therefore, the strength of C-N and N-H bonds.

  • N-H Stretching: Secondary amines (R₂NH) show a single, sharp N-H stretching band between 3300-3500 cm⁻¹.[7][8][9] Primary amines (RNH₂) show two bands in this region. The absence of a band indicates a tertiary amine. This is crucial for determining the substitution pattern on the nitrogens.

  • C=N Stretching: Imino groups, present in unsaturated diazepines, exhibit a strong absorption band around 1690-1640 cm⁻¹. The position can help distinguish it from C=C and C=O stretches.

  • C-N Stretching: These vibrations appear in the fingerprint region (1335-1020 cm⁻¹) and can be complex, but the pattern is characteristic of the specific isomer.[7]

Comparative IR Absorption Data
Vibrational Mode Isomer Typical Wavenumber (cm⁻¹) Key Characteristics
N-H Stretch 1,2-, 1,3-, 1,4- (if secondary amine)3300 - 3500Sharper and less intense than O-H bands.[8][9]
C=N Stretch Unsaturated Isomers1690 - 1640Strong absorption, indicates imine functionality.
C-N Stretch All Isomers1335 - 1250 (Aromatic-like)Strong band, position influenced by adjacent atoms.[7]
1250 - 1020 (Aliphatic-like)Medium to weak bands.[7]
C=O Stretch Diazepinone derivatives1660 - 1690Very strong band, indicates lactam functionality.[10]

Expert Insights: While IR spectroscopy may not always provide a standalone, unambiguous identification of the core isomeric structure (especially for saturated rings), it is exceptionally useful for confirming the presence or absence of N-H bonds and double bonds (C=N, C=O). For example, the IR spectrum of a 1,4-benzodiazepin-2-one like diazepam is dominated by a strong carbonyl (C=O) absorption near 1680 cm⁻¹.[10] Comparing the spectrum of an unknown to a reference standard of a suspected isomer is the most reliable application of this technique.

Mass Spectrometry (MS): Unraveling Isomers Through Fragmentation

Mass spectrometry provides the molecular weight of the compound and, crucially, offers structural clues through its fragmentation pattern. The way a molecule breaks apart upon ionization is highly dependent on its structure.

Causality in Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy, causing predictable bond cleavages.[11][12] The most stable carbocations and radical cations will be formed preferentially. The positions of the nitrogen atoms, being sites of charge localization and radical stabilization, direct the fragmentation pathways.

  • 1,2-Diazepine: Cleavage of the weak N-N bond is a likely initial fragmentation step.

  • 1,3-Diazepine: Fragmentation may involve the loss of moieties around the C2 position, which is activated by two adjacent nitrogen atoms.

  • 1,4-Diazepine: A common pathway involves a retro-Diels-Alder-type cleavage or loss of the ethylene bridge between the two nitrogen atoms. For 1,4-benzodiazepines, characteristic fragmentation involves the seven-membered ring, often leading to stable quinazoline-like fragments.[13]

Comparative Fragmentation Patterns
Isomer TypeCommon IonizationKey Fragmentation Pathways & Characteristic Ions
1,2-Diazepine EI/ESIOften involves initial N-N bond cleavage. The specific fragments are highly dependent on substituents.
1,3-Diazepine EI/ESIMay show loss of substituents from the C2 position. Cleavage of the ring can lead to fragments containing the N-C-N unit.[1]
1,4-Benzodiazepine EI/ESILoss of CO, HNCO, and ring opening are common.[13][14] For diazepam ([M+H]⁺ at m/z 285), characteristic product ions are seen at m/z 257 ([M-CO+H]⁺), 228 (ring opening), and 154.[14][15]

Expert Insights: The choice of ionization technique is critical. Electron Ionization (EI) provides highly reproducible fragmentation patterns that are excellent for library matching and structural elucidation.[11] Electrospray Ionization (ESI), a "softer" technique, often yields a prominent protonated molecule ([M+H]⁺), which is useful for confirming molecular weight.[15][16] Tandem mass spectrometry (MS/MS) is particularly powerful; it involves selecting the parent ion and subjecting it to further fragmentation, which can generate a unique fingerprint for each isomer.[15][16]

Experimental Protocols

The following are generalized, self-validating protocols. Researchers should always develop and validate methods specific to their instrumentation and sample matrix.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the diazepane isomer and dissolve it in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans (e.g., 1024 or more) will be required.

  • 2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to establish connectivities and confirm assignments.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Protocol 2: FTIR Sample Preparation and Analysis (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of the solid diazepane sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[17]

  • Pellet Formation: Place a portion of the powder into a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra or expected values for the different isomers.

Protocol 3: Mass Spectrometry Analysis (EI-MS Method)
  • Sample Introduction: Introduce the sample (typically a dilute solution in a volatile organic solvent like methanol or dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. The sample must be volatile and thermally stable.[11][18]

  • Ionization: In the ion source, bombard the gas-phase molecules with a beam of energetic electrons, typically at 70 eV, to induce ionization and fragmentation.[12][19]

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak (if present) to confirm the molecular weight. Analyze the fragmentation pattern, comparing the m/z values and relative intensities of the fragment ions to known patterns or using them to deduce the isomeric structure.

References

  • Guzman, F., et al. (2022). Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. Molecules, 27(21), 7539. Available at: [Link]

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-431. Available at: [Link]

  • Risoli, A., et al. (2007). Gas-phase fragmentation of protonated benzodiazepines. Rapid Communications in Mass Spectrometry, 21(14), 2273-2281. Available at: [Link]

  • Kaoua, R., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 15(3), 1833-1845. Available at: [Link]

  • Sapnakumari, M., et al. (2013). Synthesis and characterization of new 1,2-diazepine derivative. Der Pharma Chemica, 5(4), 2198-2201. Available at: [Link]

  • Li, W., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(21), 5183. Available at: [Link]

  • Wikipedia. (2023). Electron ionization. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]

  • Zia-Ul-Haq, M., et al. (2002). Synthesis of 1,4-Diazepine Nucleosides. Turkish Journal of Chemistry, 26(6), 805-810. Available at: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Moskvina, V., et al. (2018). NMR 1H Spectra of the[1][20]Diazepino[4,5-b]Indole Derivatives: Experimental versus GIAO calculated Data. Journal of Analytical and Pharmaceutical Research. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Available at: [Link]

  • University of Arizona. Ionization Methods in Organic Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Available at: [Link]

  • ResearchGate. (Various Authors). 1,4-Diazepines. Available at: [Link]

  • Michalik, D., et al. (2022). NMR spectroscopic and theoretical study on the isomerism of dimethyl benzodiazepine (diylidene)diacetates. Magnetic Resonance in Chemistry. Available at: [Link]

  • ResearchGate. (Various Authors). The structures of some 1,4-diazepines. Available at: [Link]

  • Zhang, X., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available at: [Link]

  • Michalik, D., et al. (2022). NMR spectroscopic and theoretical study on the isomerism of dimethyl benzodiazepine (diylidene)diacetates. Semantic Scholar. Available at: [Link]

  • Sylaja, B., & Srinivasan, S. (2012). Experimental and theoretical investigation of spectroscopic properties of diazepam. International Journal of ChemTech Research. Available at: [Link]

  • Kholomeev, A. A., et al. (2022). Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. Sensors. Available at: [Link]

  • University of California, Los Angeles. IR: amines. Available at: [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]

  • Zhang, X., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. PMC. Available at: [Link]

  • Gusak, V., et al. (2022). Molecular Aspects of the Interactions between Selected Benzodiazepines and Common Adulterants/Diluents: Forensic Application of Theoretical Chemistry Methods. Molecules. Available at: [Link]

  • Scribd. IR Sample Preparation Techniques. Available at: [Link]

  • Kim, D.-H., et al. (2017). Product ion mass spectra and the pattern of fragmentation of (A) diazepam and (B) voriconazole (IS). ResearchGate. Available at: [Link]

  • Van der Merwe, M. J., & Tukulula, M. (2014). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Metternich, H. J., & von Kienle, R. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • Al-Juboori, S. A. A., et al. (2017). Synthesis, Characterization and Study Antibacterial Activity of some New 1,3- oxazepine and 1,3-diazepine Derivatives. Der Pharma Chemica. Available at: [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • ResearchGate. (Various Authors). (PDF) Synthesis , Characterization and Study Biological activity of some New 1 , 3- Oxazepine and 1 , 3-Diazepine derivatives. Available at: [Link]

  • Cangialosi, D., et al. (2015). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. ACS Publications. Available at: [Link]

  • Soparawalla, S., et al. (2010). Diazepam Codeine. The Royal Society of Chemistry. Available at: [Link]

  • PubChem. 1H-1,3-Diazepine. Available at: [Link]

  • Metin, J. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (Various Authors). Trihydro-1,3- Diazepine-4,7-Diones (part3). Available at: [Link]

  • Schwartz, M. A., et al. (1971). Mechanism of metabolic 3-hydroxylation of benzodiazepines. Fragmentation pattern of 1,4-benzodiazepin-2-ones under electron impact. Journal of Medicinal Chemistry. Available at: [Link]

  • NIST. Diazepam. NIST WebBook. Available at: [Link]

Sources

A Comparative Guide to the Validation of a New Analytical Method for Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a new analytical method for Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate, a key intermediate in pharmaceutical synthesis. As a molecule lacking extensive public literature on its specific analytical methodologies, this document establishes a robust validation strategy by integrating principles from analogous 1,4-diazepane derivatives and adhering to stringent international regulatory standards. The objective is to equip researchers, scientists, and drug development professionals with a scientifically sound, field-proven approach to developing and validating a reliable analytical method for quality control and stability testing.

The validation of an analytical procedure is a critical process in pharmaceutical development and manufacturing, ensuring that the chosen method is fit for its intended purpose.[1][2] This involves demonstrating that the method is accurate, precise, specific, and robust, thereby guaranteeing the reliability of analytical data. This guide will compare potential analytical techniques, provide a detailed protocol for the recommended method, and explain the causality behind the experimental choices, all within the framework of global regulatory expectations.[3][4][5]

Strategic Selection of an Analytical Technique

The choice of analytical methodology is contingent upon the physicochemical properties of this compound (Molecular Formula: C₁₃H₁₇N₃O₃, Molecular Weight: 263.29 g/mol ) and the intended application of the method.[6][7] A comparative analysis of the most viable techniques is presented below.

Comparison of Potential Analytical Methods
Parameter High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a stationary and mobile phase.[8][9][10]Combines HPLC separation with mass analysis for identification and quantification.[11][12][13][14]Separation of volatile compounds followed by mass analysis.[15][16][17][18]
Suitability for the Analyte Highly suitable. The molecule's polarity and molecular weight are ideal for reversed-phase HPLC.[19][20]Highly suitable, offering enhanced specificity and sensitivity.[12][21]Less suitable due to the low volatility and potential thermal degradation of the analyte. Derivatization may be required.[22]
Specificity Good, can be enhanced with diode-array detection (DAD) to check for peak purity.Excellent, provides mass-to-charge ratio data, confirming identity unequivocally.Excellent, provides mass fragmentation patterns for structural elucidation.
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often reaching pg/mL levels.Excellent, capable of detecting trace amounts of volatile impurities.
Quantitative Capability Excellent, with a wide linear range.[23]Excellent, though matrix effects can be a concern and may require internal standards.Excellent for volatile compounds.
Cost & Complexity Moderate cost and complexity. Widely available in QC labs.Higher cost and complexity.Moderate to high cost and complexity.
Recommendation Primary recommended method for routine quality control due to its robustness, cost-effectiveness, and suitability for the analyte.Recommended for impurity profiling and characterization where high specificity and sensitivity are required.Not recommended as a primary method for the parent compound but may be useful for analyzing volatile impurities or starting materials.

Based on this comparison, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most appropriate and pragmatic choice for the routine quality control and assay of this compound. It offers the best balance of performance, cost, and accessibility for most pharmaceutical laboratories.[9][19]

cluster_0 Method Selection cluster_1 Candidate Techniques Analyte Properties Analyte Properties Decision Point Decision Point Analyte Properties->Decision Point Non-volatile, Polar Intended Use Intended Use Intended Use->Decision Point QC Assay Regulatory Requirements Regulatory Requirements Regulatory Requirements->Decision Point ICH Q2 HPLC HPLC Result Select HPLC Method HPLC->Result LCMS LC-MS GCMS GC-MS Decision Point->HPLC Optimal Balance Decision Point->LCMS High Specificity Needed Decision Point->GCMS Not Suitable cluster_workflow Analytical Method Validation Workflow (ICH Q2) cluster_params Validation Parameters A Define Purpose & Scope B Develop Validation Protocol A->B C Execute Experiments B->C P1 Specificity C->P1 P2 Linearity & Range C->P2 P3 Accuracy C->P3 P4 Precision C->P4 P5 LOD & LOQ C->P5 P6 Robustness C->P6 D Analyze Data E Prepare Validation Report D->E F Regulatory Submission E->F

Caption: Overall workflow for analytical method validation.

Proposed HPLC Method Parameters (Starting Point)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.05M Potassium Dihydrogen Phosphate buffer (pH 4.5) in a gradient or isocratic elution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 248 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation Experiments

Causality: Before commencing any validation experiments, the suitability of the chromatographic system must be established. This ensures that the equipment is performing correctly and is capable of providing reproducible results. Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a standard solution of this compound at the working concentration.

  • Calculate the relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.

Parameter Acceptance Criteria
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Tailing Factor ≤ 2.0
Theoretical Plates > 2000

Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. [3]Protocol:

  • Placebo Analysis: Analyze a placebo (a mixture of all formulation components except the active pharmaceutical ingredient, API) to ensure no interference at the retention time of the analyte.

  • Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analyze the stressed samples and compare the chromatograms to that of an unstressed standard.

  • Assess the peak purity of the analyte in the stressed samples using a Diode Array Detector (DAD) to ensure no co-eluting peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak. [1][2]

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. [1]Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.995
Y-intercept Should be close to zero.
Range (Assay) Typically 80% to 120% of the test concentration.

Causality: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies. Protocol:

  • Prepare samples by spiking a placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Parameter Acceptance Criteria
Mean % Recovery 98.0% to 102.0%

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision. Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD for the results at each level.

Parameter Acceptance Criteria
RSD for Repeatability ≤ 2.0%
RSD for Intermediate Precision ≤ 2.0%

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

The LOQ should be experimentally verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. Protocol:

  • Deliberately vary critical method parameters one at a time, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor). The system suitability criteria should still be met.

Summary of Validation Data

The results of the validation experiments should be summarized in a clear and concise manner. The following tables provide an example of how this data can be presented.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area
50 251000
75 376500
100 502000
125 627500
150 753000

| | 0.9998 |

Table 2: Accuracy and Precision Data

Level Concentration (µg/mL) Mean % Recovery RSD (%) (Repeatability) RSD (%) (Intermediate Precision)
80% 80 99.5% 0.8% 1.2%
100% 100 100.2% 0.6% 1.0%

| 120% | 120 | 100.8% | 0.7% | 1.1% |

Conclusion

This guide has outlined a comprehensive strategy for the validation of a new analytical method for this compound, with a focus on a robust RP-HPLC method. By adhering to the principles of scientific integrity and the rigorous standards set by international regulatory bodies such as the ICH, FDA, and EMA, researchers can develop and validate an analytical method that is reliable, accurate, and fit for its intended purpose. [24][25][26]The successful validation of the analytical method is a cornerstone of ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • High perfomance liquid chromatography in pharmaceutical analyses. (n.d.). PubMed. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2024, June 14). European Medicines Agency. Retrieved from [Link]

  • Bioanalytical method validation. (n.d.). European Medicines Agency. Retrieved from [Link]

  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025, August 6). Retrieved from [Link]

  • How is liquid chromatography used in the pharmaceutical industry? (2020, April 2). News-Medical.net. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). LinkedIn. Retrieved from [Link]

  • HPLC in Pharmaceutical Industry: Key Applications and Benefits. (2025, August 30). AELAB. Retrieved from [Link]

  • High-Performance Liquid Chromatography in Pharmaceutical Analysis. (n.d.). Research and Reviews. Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]

  • ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). Retrieved from [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. Retrieved from [Link]

  • FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). Jordi Labs. Retrieved from [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). Regulations.gov. Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. (2015, July 27). Federal Register. Retrieved from [Link]

  • Bioanalytical method validation emea. (n.d.). Slideshare. Retrieved from [Link]

  • GC-MS (Gas Chromatography-Mass Spectrometry). (n.d.). Zamann Pharma Support GmbH. Retrieved from [Link]

  • ICH Q2(R2): Validation of Analytical Procedures. (n.d.). ResearchGate. Retrieved from [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024, December 6). OMICS International. Retrieved from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency. Retrieved from [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. (n.d.). SCION Instruments. Retrieved from [Link]

  • Gas Chromatography/ Mass Spectrometry Fundamentals. (n.d.). Agilent. Retrieved from [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. (n.d.). Emery Pharma. Retrieved from [Link]

  • Development and Validation of an Analytical Method for the Detection and Quantification of Bromazepam, Clonazepam and Diazepam by UPLC-MS/MS in Surface Water. (n.d.). PubMed. Retrieved from [Link]

  • RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis. (n.d.). J-Stage. Retrieved from [Link]

  • Development and Validation of an LC–MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction. (2020, August 17). Journal of Analytical Toxicology. Retrieved from [Link]

  • Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam). (n.d.). SAS Publishers. Retrieved from [Link]

  • Full article: Development and Validation of an HPLC Method for the Determination of Six 1,4-Benzodiazepines in Pharmaceuticals and Human Biological Fluids. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2020, February 17). SciSpace. Retrieved from [Link]

  • Pharmaceutical Liquid Chromatography Mass Spectrometer (LC/MS Instrumentation). (n.d.). American Pharmaceutical Review. Retrieved from [Link]

  • Liquid chromatography–mass spectrometry. (n.d.). Wikipedia. Retrieved from [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (n.d.). Analyst (RSC Publishing). Retrieved from [Link]

  • 6-amino-5-oxo-d[8][9]iazepane-1-carboxylic acid benzyl ester. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate, a key intermediate in various synthetic pathways. Our focus is to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this chemical waste stream responsibly, ensuring both personal and environmental safety.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal lies in a set of core principles that should be integrated into all laboratory workflows. These include:

  • Waste Minimization: The most effective disposal method is to generate less waste in the first place. Careful planning of experiments and ordering only the necessary quantities of reagents can significantly reduce the volume of chemical waste.

  • Segregation: Never mix different types of chemical waste. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. This compound waste should be collected in a dedicated, properly labeled container.

  • Proper Labeling: All waste containers must be clearly and accurately labeled with their contents[2][3]. This includes the full chemical name, concentration, and any known hazards. Unidentified chemical waste presents a significant safety risk and can be costly to dispose of.

  • Container Management: Waste containers must be made of a material compatible with the chemical being stored[2]. They should be kept in good condition, with tightly fitting lids, and stored in a designated satellite accumulation area within the laboratory[4].

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the collection and disposal of solid and contaminated waste containing this compound.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area, preferably within a chemical fume hood[1][5].

Waste Collection and Segregation
  • Solid Waste:

    • Collect unreacted this compound powder in a designated, labeled, and compatible waste container.

    • Do not mix with other chemical waste streams.

  • Contaminated Materials:

    • Items such as weighing paper, contaminated gloves, and paper towels should be collected in a separate, clearly labeled container for solid chemical waste.

    • Empty original containers of the chemical must be triple-rinsed with a suitable solvent before being disposed of as regular trash. The rinsate should be collected as hazardous waste[2][6].

Waste Container Labeling

Properly label the waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of waste

  • The date the waste was first added to the container

  • The laboratory name and contact information

Storage

Store the sealed waste container in a designated and properly managed satellite accumulation area within your laboratory until it is collected by your institution's Environmental Health and Safety (EHS) department[4]. Ensure the storage area is secure and away from incompatible materials.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Immediate Actions
  • Alert colleagues in the immediate vicinity.

  • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS department.

Spill Cleanup Procedure for a Minor Spill

For a small, contained spill of solid this compound:

  • Ensure you are wearing the appropriate PPE.

  • Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne[7].

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent and wipe clean with paper towels.

  • Collect all cleanup materials (including contaminated gloves) in a sealed bag and dispose of it as hazardous waste[8].

Disposal Decision Flowchart

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Flowchart Start Start: Handling Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate Assess_Waste Assess Waste Type Start->Assess_Waste Spill_Check Spill Occurred? Start->Spill_Check Solid_Waste Solid Chemical Waste (Unused reagent, contaminated solids) Assess_Waste->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions containing the compound) Assess_Waste->Liquid_Waste Liquid Container_Prep_Solid Prepare Labeled, Compatible Solid Waste Container Solid_Waste->Container_Prep_Solid Container_Prep_Liquid Prepare Labeled, Compatible Liquid Waste Container Liquid_Waste->Container_Prep_Liquid Collect_Solid Collect Solid Waste Container_Prep_Solid->Collect_Solid Collect_Liquid Collect Liquid Waste Container_Prep_Liquid->Collect_Liquid Seal_Label_Solid Seal and Properly Label Container Collect_Solid->Seal_Label_Solid Seal_Label_Liquid Seal and Properly Label Container Collect_Liquid->Seal_Label_Liquid Store_SAA Store in Satellite Accumulation Area Seal_Label_Solid->Store_SAA Seal_Label_Liquid->Store_SAA EHS_Pickup Arrange for EHS Pickup Store_SAA->EHS_Pickup End End: Safe and Compliant Disposal EHS_Pickup->End Spill_Check->Assess_Waste No Minor_Spill Minor Spill Spill_Check->Minor_Spill Yes, Minor Major_Spill Major Spill Spill_Check->Major_Spill Yes, Major Cleanup_Procedure Follow Minor Spill Cleanup Protocol Minor_Spill->Cleanup_Procedure Evacuate_Contact_EHS Evacuate Area and Contact EHS Immediately Major_Spill->Evacuate_Contact_EHS Cleanup_Procedure->Store_SAA

Caption: Disposal decision flowchart for this compound.

Conclusion

The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • 1-Benzyl-1,4-diazepane | C12H18N2 | CID 228365. PubChem, National Institutes of Health. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate CAS 1359072-90-4. BIOSYNCE. [Link]

  • Formaldehyde Spill Protocol for Laboratory Personnel. University of Rochester, Environmental Health & Safety. [Link]

  • MSDS of Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate. ChemSrc. [Link]

Sources

Personal protective equipment for handling Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical protocols for the handling, use, and disposal of Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate (CAS 784156-97-4). As the toxicological properties of this specific molecule have not been extensively documented, these guidelines are rooted in the precautionary principle. The procedures outlined are derived from the known hazards of analogous chemical structures, including diazepane derivatives and carbamate-protected amino compounds, to ensure the highest level of safety for all laboratory personnel.

Hazard Assessment and Risk Analysis

This compound is a solid, heterocyclic organic compound.[1] While a specific Safety Data Sheet (SDS) with comprehensive toxicological data is not widely available, analysis of structurally similar diazepane derivatives provides a predictive hazard profile.[2][3][4] The primary risks are associated with irritation and potential acute toxicity upon ingestion or inhalation.

Causality of Hazards: The diazepine ring system and associated functional groups are common in biologically active molecules, which warrants careful handling to avoid unintended physiological effects.[5] The benzyl carbamate group is a standard protecting group in peptide synthesis and is stable under many conditions, but the overall reactivity and toxicology of the complete molecule are not fully characterized.[6]

Inferred Hazard Profile from Analogous Compounds:

Hazard ClassGHS CodeAnticipated RiskRationale and Authoritative Source
Acute Toxicity, Oral (Category 4) H302Harmful if swallowed.Based on data for 1-Benzyl-1,4-diazepane and (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate.[2][3]
Skin Irritation (Category 2) H315Causes skin irritation.Based on data for 1-Benzyl-1,4-diazepane.[3]
Serious Eye Irritation (Category 2) H319Causes serious eye irritation.Based on data for 1-Benzyl-1,4-diazepane.[3]
Specific Target Organ Toxicity - Single Exposure (Category 3) H335May cause respiratory irritation.Based on data for multiple diazepane derivatives. Inhalation of the solid as a fine dust is a primary concern.[3][4]

Due to the lack of specific data, this compound must be handled as a substance of unknown toxicity, and all exposure routes—inhalation, ingestion, and dermal contact—must be rigorously prevented.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical. The selection of PPE is directly informed by the anticipated hazards of skin/eye irritation and potential toxicity from inhalation or ingestion.

Hierarchy of Controls

Before detailing the specific PPE, it is crucial to understand that PPE is the last line of defense. The primary methods for ensuring safety are engineering and administrative controls. This hierarchy underscores the most effective means of hazard mitigation.

Hierarchy of Controls Fig. 1: Hierarchy of controls for mitigating chemical hazards. cluster_main Hierarchy of Safety Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE Operational Workflow Fig. 2: Step-by-step workflow for handling the target compound. cluster_workflow Safe Handling Workflow A 1. Pre-Op Check (Verify fume hood certification, locate safety equipment) B 2. Don PPE (Lab coat, double nitrile gloves, safety goggles) A->B C 3. Prepare Workspace (Work within fume hood, prepare waste containers) B->C D 4. Handle Chemical (Weigh solid, prepare solutions) C->D E 5. Post-Operation (Decontaminate surfaces, close primary containers) D->E F 6. Segregate Waste (Dispose of contaminated items in designated containers) E->F G 7. Doff PPE (Remove outer gloves first, then goggles, then coat) F->G H 8. Final Hand Wash G->H

Caption: Step-by-step workflow for handling the target compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year.

    • Ensure that a safety shower and eyewash station are accessible and unobstructed.

    • Prepare and label all necessary glassware and solutions.

    • Designate and label waste containers before starting work. [7]

  • Weighing and Transfer (in Fume Hood):

    • Don all required PPE as specified in Section 2.

    • Place a weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the solid compound to the weigh boat using a spatula. Avoid any actions that could generate dust. The rationale here is that fine powders can easily become airborne and inhaled, representing a significant exposure risk. [4] * Once weighed, carefully add the solid to the reaction vessel or solvent.

  • In Case of a Spill:

    • Small Spill (in fume hood): Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) and wipe with absorbent pads. Place all contaminated materials in the solid hazardous waste container.

    • Large Spill or Spill Outside Hood: Evacuate the immediate area. Alert laboratory personnel and contact your institution's EHS department immediately. Do not attempt to clean it up without proper training and equipment.

Waste Management & Disposal Plan

Proper segregation and disposal of chemical waste are paramount to ensure safety and regulatory compliance. All waste generated from handling this compound must be treated as hazardous waste. [4][8] Waste Stream Segregation:

  • Solid Chemical Waste:

    • Includes excess or expired solid this compound.

    • Contaminated consumables such as gloves, weigh boats, paper towels, and absorbent pads.

    • Procedure: Collect in a clearly labeled, sealed hazardous waste container designated for solid chemical waste. [7]The label must read "Hazardous Waste" and list the chemical constituents. [8]

  • Liquid Chemical Waste:

    • Includes all solutions containing the compound and any rinsate from cleaning contaminated glassware.

    • Procedure: Collect in a compatible, sealed, and secondarily contained hazardous waste container. Segregate halogenated and non-halogenated solvent waste streams as per your institution's guidelines. [7]Never dispose of this chemical or its solutions down the drain. [8]

  • Sharps Waste:

    • Includes contaminated needles, syringes, or glass pipettes.

    • Procedure: Dispose of immediately into a designated sharps container for hazardous chemical waste.

Final Disposal: All hazardous waste must be disposed of through your institution's licensed professional waste disposal service. [4]Do not attempt to neutralize or dispose of the material through other means.

Emergency Procedures

Immediate and correct action is vital in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. [4]* Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [2]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention. [4]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Show the attending physician the chemical container or SDS for an analogous compound. [2]

References

  • University of Louisville. Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. Retrieved from [Link]

  • PubChem - NIH. benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. Retrieved from [Link]

  • Amerigo Scientific. 6-amino-5-oxo-d[2][6]iazepane-1-carboxylic acid benzyl ester. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • PubChem - NIH. 1-Benzyl-1,4-diazepane. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • PubChem - NIH. GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]

  • PubChem - NIH. GHS Classification Summary. Retrieved from [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PubMed. Synthesis and antimicrobial activity of novel phosphorus heterocycles with exocyclic p-C link. Retrieved from [Link]

  • Wikipedia. Chloral hydrate. Retrieved from [Link]

  • MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]

  • PubMed Central. (2019). Synthesis of Novel N-Heterocyclic Compounds Containing 1,2,3-Triazole Ring System via Domino, “Click” and RDA Reactions. Retrieved from [Link]

  • Wikipedia. Methaqualone. Retrieved from [Link]

  • MDPI. Novel Synthetic Methods for the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (2023). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate
Reactant of Route 2
Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.